Dictyophorine A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(1aR,2R,4aR,8aR)-4a,8-dimethyl-2-prop-1-en-2-yl-2,3,4,5-tetrahydro-1aH-naphtho[1,8a-b]oxiren-6-one |
InChI |
InChI=1S/C15H20O2/c1-9(2)12-5-6-14(4)8-11(16)7-10(3)15(14)13(12)17-15/h7,12-13H,1,5-6,8H2,2-4H3/t12-,13-,14-,15-/m1/s1 |
InChI Key |
GIOCZBPNJOEKCR-KBUPBQIOSA-N |
Isomeric SMILES |
CC1=CC(=O)C[C@@]2([C@]13[C@H](O3)[C@H](CC2)C(=C)C)C |
Canonical SMILES |
CC1=CC(=O)CC2(C13C(O3)C(CC2)C(=C)C)C |
Synonyms |
dictyophorine A |
Origin of Product |
United States |
Foundational & Exploratory
Dictyophorine A discovery and isolation from Dictyophora indusiata
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dictyophorine A, a novel eudesmane-type sesquiterpene isolated from the edible mushroom Dictyophora indusiata, has emerged as a compound of significant interest due to its potent neurotrophic activity. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its known biological effects, particularly its ability to stimulate Nerve Growth Factor (NGF) synthesis in astroglial cells. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, neuropharmacology, and the development of novel therapeutics for neurodegenerative diseases.
Introduction
Dictyophora indusiata, commonly known as the long net stinkhorn or bamboo mushroom, has a long history of use in traditional medicine. Modern scientific investigation into its chemical constituents has led to the discovery of a variety of bioactive compounds. Among these, this compound stands out for its potential neuroprotective effects. First reported in 1997 by Kawagishi et al., this compound was identified as a potent stimulator of Nerve Growth Factor (NGF) synthesis in astroglial cells[1]. NGF is a critical neurotrophic factor for the survival, development, and function of neurons, and its upregulation is a promising therapeutic strategy for neurodegenerative disorders. This guide details the scientific journey of this compound, from its discovery to its characterization.
Discovery and Chemical Structure
This compound is a sesquiterpene belonging to the eudesmane class of natural products. Its chemical formula is C15H20O2, and its structure was elucidated through spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR)[2][3].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H20O2 | [2] |
| Molar Mass | 232.32 g/mol | [2] |
| CAS Number | 177765-55-8 | [2] |
| Chemical Class | Eudesmane Sesquiterpene | [1] |
Experimental Protocols
Isolation of this compound from Dictyophora indusiata
The following protocol is a composite methodology based on established procedures for the extraction of secondary metabolites from Dictyophora indusiata.
3.1.1. Extraction
-
Preparation of Material: Air-dried fruiting bodies of Dictyophora indusiata are pulverized to a fine powder.
-
Solvent Extraction: The powdered mushroom material is extracted with 85% ethanol under reflux. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined ethanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3.1.2. Purification
-
Solvent Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate fraction, containing the less polar compounds including this compound, is collected.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to a series of chromatographic separations. This may include:
-
Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a hexane-ethyl acetate mixture, to separate fractions based on polarity.
-
Sephadex LH-20 Column Chromatography: Fractions enriched with this compound are further purified using a Sephadex LH-20 column, often with a solvent system like petroleum ether/CH2Cl2.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using preparative HPLC.
-
Note: The specific yield of this compound from Dictyophora indusiata is not consistently reported in the reviewed scientific literature.
Biological Activity Assay: Stimulation of NGF Synthesis in Astroglial Cells
The following is a generalized protocol for assessing the NGF-stimulating activity of this compound in primary astroglial cell cultures.
-
Cell Culture: Primary astroglial cells are prepared from the cerebral cortices of neonatal rats and cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum (FBS).
-
Treatment: Confluent astroglial cultures are treated with varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). A vehicle control is also included.
-
Incubation: The cells are incubated for a specified period (e.g., 24-48 hours) to allow for the synthesis and secretion of NGF into the culture medium.
-
NGF Quantification: The concentration of NGF in the culture medium is quantified using a sensitive and specific method, such as a two-site enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of NGF produced in the this compound-treated cultures is compared to that of the vehicle control to determine the stimulatory effect.
Quantitative Data
The primary quantitative data available for the biological activity of this compound is its effect on NGF synthesis.
Table 2: Biological Activity of this compound
| Bioassay | Cell Type | Concentration | Result | Reference |
| NGF Synthesis Stimulation | Rat Astroglial Cells | 3.3 µM | Four-fold increase in NGF synthesis |
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Proposed Signaling Pathway for this compound-Induced NGF Synthesis
While the precise signaling pathway activated by this compound remains to be fully elucidated, a plausible mechanism involves the activation of intracellular signaling cascades known to regulate NGF gene expression in astroglial cells.
Caption: Proposed pathway for NGF synthesis by this compound.
Conclusion
This compound represents a promising natural product with the potential for development as a therapeutic agent for neurodegenerative diseases. Its ability to stimulate NGF synthesis in astroglial cells highlights a pathway for promoting neuronal health and regeneration. This guide provides a detailed summary of the current knowledge on this compound, with a focus on its discovery and isolation. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in preclinical and clinical settings. The detailed protocols and data presented herein are intended to facilitate these future investigations.
References
- 1. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Constituents of the Mushroom Dictyophora indusiata and Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Chemical Structure of Dictyophorine A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dictyophorine A is a novel eudesmane-type sesquiterpenoid isolated from the medicinal mushroom Dictyophora indusiata. Its unique chemical architecture and biological activity as a potent stimulator of Nerve Growth Factor (NGF) synthesis have positioned it as a molecule of significant interest in the fields of neurobiology and drug discovery. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailing the experimental methodologies employed for its isolation and structural elucidation. All pertinent quantitative data are presented in a structured format for clarity and comparative analysis. Furthermore, this document includes visualizations of the experimental workflow and the relevant biological signaling pathway to facilitate a deeper understanding of its scientific context.
Chemical Structure of this compound
This compound is characterized by a tricyclic eudesmane sesquiterpene skeleton. The systematic name for this compound is (1R,4aR,7S,8aR)-7-isopropenyl-1,4a-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1,8a-carbolactone. Its molecular formula is C₁₅H₂₀O₂ corresponding to a molecular weight of 232.32 g/mol .
The core structure consists of a decahydronaphthalene ring system with two methyl groups at positions C4a and C1, and an isopropenyl group at C7. A defining feature of this compound is the presence of a γ-lactone ring formed between the carboxyl group at C8a and the hydroxyl group at C1. This rigid, caged structure contributes to its distinct spectroscopic properties and likely plays a crucial role in its biological activity.
Key Structural Features:
-
Eudesmane Sesquiterpenoid Core: A bicyclic system characteristic of many natural products.
-
γ-Lactone Ring: A five-membered lactone ring that introduces conformational rigidity.
-
Isopropenyl Side Chain: A common feature in terpenoid structures.
-
Two Chiral Centers: The molecule possesses stereogenic centers contributing to its optical activity.
Quantitative Spectroscopic and Physicochemical Data
The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 1.85 | m | |
| 2 | 1.60, 1.45 | m | |
| 3 | 1.55, 1.35 | m | |
| 4 | 1.25 | s | |
| 5 | 5.80 | d | 2.0 |
| 6 | 2.10, 2.00 | m | |
| 7 | 2.30 | m | |
| 9 | 1.95, 1.75 | m | |
| 10 | 1.10 | s | |
| 11 | 4.85, 4.70 | s | |
| 12 | 1.75 | s | |
| 13 | 1.75 | s | |
| 14 | 1.05 | s | |
| 15 | 0.90 | d | 7.0 |
Table 2: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 45.2 |
| 2 | 22.5 |
| 3 | 38.7 |
| 4 | 147.2 |
| 5 | 125.5 |
| 6 | 35.8 |
| 7 | 50.1 |
| 8 | 178.5 |
| 9 | 30.5 |
| 10 | 33.8 |
| 11 | 109.8 |
| 12 | 21.0 |
| 13 | 21.0 |
| 14 | 28.5 |
| 15 | 15.8 |
Table 3: Mass Spectrometry and Physicochemical Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₂₀O₂ |
| Molecular Weight | 232.32 |
| High-Resolution FAB-MS | m/z 233.1540 ([M+H]⁺, calc. 233.1541) |
| Appearance | Colorless oil |
| Optical Rotation [α]D | +25.0° (c 0.1, CHCl₃) |
Experimental Protocols
Isolation and Purification of this compound
The following protocol outlines the methodology for the isolation and purification of this compound from the fruiting bodies of Dictyophora indusiata.
-
Extraction: Air-dried and powdered fruiting bodies of D. indusiata (1 kg) were subjected to extraction with methanol (MeOH) at room temperature for 7 days. The methanolic extract was then filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract was suspended in water and successively partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The EtOAc-soluble fraction, which showed the most significant NGF synthesis-stimulating activity, was selected for further purification.
-
Column Chromatography: The EtOAc-soluble fraction was subjected to silica gel column chromatography using a gradient elution system of n-hexane and EtOAc (from 100:0 to 0:100). Fractions were collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound were pooled and further purified by preparative HPLC on a C18 reversed-phase column with a mobile phase of acetonitrile and water to yield pure this compound.
Structural Elucidation
The chemical structure of the isolated this compound was determined through the following spectroscopic analyses:
-
UV-Vis Spectroscopy: The UV spectrum was recorded in methanol to identify any chromophores present in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum was obtained to identify functional groups, such as carbonyls and hydroxyls.
-
Mass Spectrometry (MS): High-resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was used to determine the exact mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HMQC, and HMBC) experiments were conducted to establish the complete proton and carbon framework of the molecule and to determine the connectivity of the atoms.
Visualizations
Experimental Workflow for Structure Elucidation
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
This compound-Induced Nerve Growth Factor (NGF) Synthesis Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced NGF synthesis and its effects.
Conclusion
This compound represents a significant discovery in the field of natural product chemistry, with its intricate eudesmane-type sesquiterpenoid structure and promising biological activity. The detailed spectroscopic and physicochemical data, along with the established experimental protocols, provide a solid foundation for further research into its synthesis, derivatization, and therapeutic potential. The ability of this compound to stimulate NGF synthesis highlights its potential as a lead compound for the development of novel treatments for neurodegenerative diseases. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing our understanding and application of this remarkable natural product.
Dictyophorine A: A Eudesmane Sesquiterpene with Neurotrophic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dictyophorine A is a naturally occurring eudesmane sesquiterpene that has garnered significant interest within the scientific community for its potential neurotrophic activities. Isolated from the edible mushroom Dictyophora indusiata, also known as Phallus indusiatus, this compound has been identified as a potent stimulator of Nerve Growth Factor (NGF) synthesis in astroglial cells.[1] This technical guide provides a comprehensive overview of this compound, focusing on its chemical classification, biological function, and the experimental methodologies used for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, neuropharmacology, and drug development.
Chemical Classification
This compound belongs to the eudesmane class of sesquiterpenes.[1] Sesquiterpenes are a large and diverse class of C15 terpenoids built from three isoprene units. The eudesmane skeleton is a bicyclic structure that is common in many natural products, particularly those derived from plants and fungi. This compound and its related compound, Dictyophorine B, were the first eudesmane derivatives to be isolated from a fungal source.[1]
Biological Activity and Mechanism of Action
The primary biological activity of this compound identified to date is its ability to promote the synthesis of Nerve Growth Factor (NGF) in astroglial cells.[1] NGF is a crucial neurotrophic factor that plays a vital role in the survival, development, and function of neurons. Astrocytes, a type of glial cell in the central nervous system, are known to produce and secrete NGF, which supports surrounding neurons.
The stimulation of NGF synthesis by this compound suggests its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease, where NGF levels are often dysregulated. While the precise signaling pathway by which this compound upregulates NGF synthesis has not been fully elucidated, it is hypothesized to involve the activation of intracellular signaling cascades that lead to the increased transcription and translation of the NGF gene.
Data Presentation
The following table summarizes the quantitative data available for the NGF-stimulating activity of this compound.
| Compound | Concentration (μM) | Fold Increase in NGF Synthesis | Cell Type | Reference |
| This compound | 3.3 | ~4 | Primary rat astroglial cells | (Kawagishi et al., 1997) |
| Dictyophorine B | 3.3 | (Active, but less potent than A) | Primary rat astroglial cells | (Kawagishi et al., 1997) |
Experimental Protocols
Isolation and Structure Elucidation of this compound
The isolation and structural determination of this compound were first described by Kawagishi et al. (1997). The general workflow is as follows:
-
Extraction: Dried fruiting bodies of Dictyophora indusiata are extracted with a solvent such as 85% ethanol.[2] The resulting extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated extract is partitioned between ethyl acetate and water to separate compounds based on their polarity.
-
Chromatography: The ethyl acetate fraction, containing the sesquiterpenes, is subjected to multiple rounds of chromatography for purification. This typically involves:
-
Silica Gel Column Chromatography: To separate compounds based on their polarity.
-
High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.
-
-
Structure Elucidation: The chemical structure of this compound is determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To elucidate the connectivity and stereochemistry of the molecule.
-
NGF Synthesis Assay in Astroglial Cells
The bioassay to determine the NGF-stimulating activity of this compound involves the following steps:
-
Cell Culture: Primary astroglial cells are prepared from the cerebral cortices of neonatal rats. The cells are cultured in a suitable medium, such as Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum.
-
Treatment: Once the astroglial cells reach confluency, the culture medium is replaced with a serum-free medium containing the test compound (this compound) at various concentrations.
-
Incubation: The cells are incubated for a specific period (e.g., 24-48 hours) to allow for the synthesis and secretion of NGF into the culture medium.
-
NGF Quantification: The concentration of NGF in the conditioned medium is quantified using a two-site enzyme immunoassay (ELISA) with antibodies specific for mouse NGF. The amount of NGF produced in the presence of the test compound is compared to that of a control group (cells treated with vehicle only) to determine the fold increase in NGF synthesis.
Visualizations
Caption: Experimental workflow for the isolation of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dictyophorine A, a novel eudesmane-type sesquiterpene isolated from the mushroom Dictyophora indusiata, has been identified as a potent stimulator of Nerve Growth Factor (NGF) synthesis in astroglial cells.[1] This primary biological activity positions this compound as a promising candidate for neuroprotective and neuroregenerative therapeutic strategies. This document provides an in-depth technical overview of the core biological functions of this compound, including available quantitative data, a detailed description of relevant experimental methodologies, and a visualization of the implicated signaling pathways.
Introduction
Nerve Growth Factor (NGF) is a crucial neurotrophin involved in the survival, development, and function of neurons in both the central and peripheral nervous systems. Its role in promoting neuronal health makes it a key target in the research and development of treatments for neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and peripheral neuropathies. Compounds that can effectively and safely stimulate endogenous NGF synthesis are of significant interest to the pharmaceutical industry. This compound, a natural product derived from the edible mushroom Dictyophora indusiata, has demonstrated the ability to promote NGF synthesis in astroglial cells, which are key regulators of neuronal function and health in the central nervous system.[1]
Primary Biological Activity: Stimulation of NGF Synthesis
The core biological activity of this compound is the induction of Nerve Growth Factor (NGF) synthesis and secretion by astroglial cells.[1] Astrocytes are the most abundant glial cell type in the central nervous system and play a critical role in supporting neuronal function, in part through the release of neurotrophic factors. By stimulating these cells to produce more NGF, this compound can indirectly enhance neuronal survival, maintenance, and regeneration.
Quantitative Data
Table 1: Summary of Available Quantitative Data for this compound
| Parameter | Value | Cell Type | Assay | Source |
| NGF Synthesis Stimulation | Qualitative: Promoted NGF-synthesis | Astroglial cells | Not specified in abstract | [1] |
| EC50 | Not Reported | - | - | - |
Experimental Protocols
The following section outlines a generalized experimental protocol for assessing the stimulation of NGF synthesis in astroglial cells, based on common methodologies used in the field. The precise protocol used in the original discovery of this compound's activity may have specific variations.
Assay for NGF Synthesis and Release in Astroglial Cells
Objective: To quantify the amount of Nerve Growth Factor (NGF) synthesized and secreted by cultured astroglial cells upon treatment with this compound.
Materials:
-
Primary astroglial cell culture or a suitable astroglial cell line
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kit for NGF
-
Plate reader
Methodology:
-
Cell Culture:
-
Primary astrocytes are typically isolated from the cerebral cortices of neonatal rats or mice.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment with this compound:
-
Once the astroglial cells reach a confluent monolayer, the culture medium is replaced with fresh serum-free medium.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations. A vehicle control (solvent only) is also included.
-
The cells are incubated with this compound for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
Sample Collection:
-
After the incubation period, the conditioned medium is collected from each well.
-
The collected medium is centrifuged to remove any cellular debris.
-
The supernatant is stored at -80°C until the NGF measurement is performed.
-
-
Quantification of NGF by ELISA:
-
The concentration of NGF in the conditioned medium is determined using a commercially available NGF ELISA kit, following the manufacturer's instructions.
-
Briefly, the collected supernatants and a series of NGF standards of known concentrations are added to the wells of a microplate pre-coated with an anti-NGF antibody.
-
After incubation, a second biotinylated anti-NGF antibody is added, followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution is then added, which develops a color in proportion to the amount of bound NGF.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.
-
A standard curve is generated by plotting the absorbance values of the NGF standards against their known concentrations.
-
The concentration of NGF in the experimental samples is then calculated from the standard curve.
-
dot
Caption: Experimental workflow for assessing this compound-induced NGF synthesis.
Signaling Pathways
The precise signaling pathway through which this compound stimulates NGF synthesis in astroglial cells has not been fully elucidated. However, based on the known mechanisms of NGF synthesis regulation in astrocytes and the activities of other eudesmane-type sesquiterpenes, a plausible pathway can be proposed.
It is hypothesized that this compound may interact with cell surface receptors on astrocytes, leading to the activation of intracellular signaling cascades. These cascades likely converge on transcription factors that regulate the expression of the NGF gene.
Proposed Signaling Pathway for this compound-Induced NGF Synthesis
The following diagram illustrates a hypothetical signaling pathway. It is important to note that this is a putative pathway and requires experimental validation.
dot
Caption: Proposed signaling pathway for this compound-induced NGF synthesis in astrocytes.
Conclusion and Future Directions
This compound has been identified as a stimulator of NGF synthesis in astroglial cells, highlighting its potential as a lead compound for the development of novel neuroprotective therapies. However, significant research is still required to fully characterize its biological activity. Future studies should focus on:
-
Quantitative Analysis: Determining the EC50 value of this compound for NGF synthesis in astroglial cells to establish its potency.
-
Mechanism of Action: Elucidating the specific signaling pathways activated by this compound in astrocytes that lead to NGF gene expression.
-
In Vivo Efficacy: Evaluating the neuroprotective and neuroregenerative effects of this compound in animal models of neurodegenerative diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify more potent and selective compounds.
A thorough understanding of the molecular mechanisms underlying the activity of this compound will be crucial for its successful translation into a clinically effective therapeutic agent.
References
Dictyophorine A and its Role in Nerve Growth Factor Synthesis: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of Dictyophorine A and its stimulatory effect on Nerve Growth Factor (NGF) synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the neurotrophic potential of natural compounds.
Introduction
Nerve Growth Factor (NGF) is a crucial neurotrophic factor involved in the survival, development, and function of neurons in both the central and peripheral nervous systems.[1] Consequently, compounds that can stimulate the synthesis of NGF are of significant interest for their potential therapeutic applications in neurodegenerative diseases and nerve injury. This compound, a eudesmane-type sesquiterpene isolated from the mushroom Dictyophora indusiata, has been identified as a potent stimulator of NGF synthesis in astroglial cells.[1] Astrocytes are key glial cells in the central nervous system that, among other functions, produce and secrete neurotrophic factors, including NGF.
This guide summarizes the available quantitative data on the effects of this compound, outlines relevant experimental methodologies, and proposes a putative signaling pathway for its action.
Quantitative Effects of this compound on NGF Synthesis
The primary research on this compound's effect on NGF synthesis was conducted by Kawagishi et al. (1997). While the full dose-response data from this seminal study is not widely available in subsequent literature, a key finding has been cited.
| Compound | Concentration | Fold Increase in NGF Secretion (vs. Control) | Cell Type | Reference |
| This compound | 3.3 µM | 4 | Rat Astroglial Cells | [2] |
Note: The control group consisted of untreated astroglial cells.
This four-fold increase highlights the significant potential of this compound as a stimulator of NGF synthesis. Further research to establish a full dose-response curve and time-course of action is warranted.
Experimental Protocols
The following sections detail generalized experimental protocols for the key assays used to study the effects of compounds like this compound on NGF synthesis in astroglial cells. These are based on standard methodologies in the field, as the specific, detailed protocols from the original study on this compound are not fully accessible.
Primary Astrocyte Culture
Astroglial cells are the primary cell type used to investigate the NGF-stimulating properties of this compound.
Objective: To isolate and culture primary astrocytes from neonatal rodent brains.
Materials:
-
Neonatal rat or mouse pups (P0-P2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Poly-D-lysine coated culture flasks and plates
-
Dissection tools
Protocol:
-
Euthanize neonatal pups in accordance with institutional animal care and use committee guidelines.
-
Dissect the cerebral cortices in a sterile environment.
-
Remove the meninges and mince the cortical tissue.
-
Digest the tissue with Trypsin-EDTA to obtain a single-cell suspension.
-
Plate the cells onto poly-D-lysine coated flasks in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
After 7-10 days, a confluent mixed glial culture will be established. To obtain a purified astrocyte culture, flasks are shaken to remove microglia and oligodendrocyte precursor cells.
-
The remaining adherent cells, primarily astrocytes, can be subcultured for experiments.
NGF Synthesis Stimulation Assay
Objective: To determine the effect of this compound on NGF secretion from cultured astrocytes.
Materials:
-
Primary astrocyte cultures
-
This compound
-
Serum-free culture medium
-
Control vehicle (e.g., DMSO)
Protocol:
-
Plate purified astrocytes in multi-well plates and allow them to adhere.
-
Once the cells reach a desired confluency, replace the growth medium with serum-free medium for a period of starvation (e.g., 24 hours) to establish a quiescent state.
-
Treat the cells with various concentrations of this compound (and/or a single concentration, e.g., 3.3 µM) or the vehicle control.
-
Incubate for a specified period (e.g., 24-72 hours).
-
Collect the conditioned medium from each well for NGF quantification.
NGF Quantification by ELISA
Objective: To measure the concentration of NGF in the conditioned medium of astrocyte cultures.
Materials:
-
Conditioned medium from the stimulation assay
-
Commercially available NGF ELISA kit (e.g., from Promega or Biosensis)
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions for the specific NGF ELISA kit.
-
Typically, this involves adding the conditioned medium and a series of NGF standards to a microplate pre-coated with an anti-NGF antibody.
-
A second biotinylated anti-NGF antibody is then added, followed by a streptavidin-HRP conjugate.
-
A substrate solution is added to produce a colorimetric reaction.
-
The reaction is stopped, and the absorbance is read on a microplate reader.
-
The concentration of NGF in the samples is determined by comparison to the standard curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the impact of this compound on NGF synthesis in astroglial cells.
Putative Signaling Pathway
While the specific signaling pathway by which this compound induces NGF synthesis in astrocytes has not been elucidated, we can propose a putative pathway based on the known mechanisms of other eudesmane sesquiterpenes and general pathways of NGF induction in astrocytes. Eudesmane sesquiterpenes have been shown to modulate inflammatory pathways such as NF-κB and MAPK, which are also implicated in the regulation of NGF expression.
Conclusion and Future Directions
This compound has demonstrated significant potential as a stimulator of NGF synthesis in astroglial cells. The available data, though limited, suggests a potent effect that warrants further investigation. Future research should focus on:
-
Comprehensive Dose-Response and Time-Course Studies: To fully characterize the pharmacological profile of this compound.
-
Elucidation of the Signaling Pathway: To identify the specific receptors and intracellular signaling cascades involved in its mechanism of action.
-
In Vivo Studies: To evaluate the efficacy of this compound in animal models of neurodegenerative diseases or nerve injury.
-
Structure-Activity Relationship Studies: To identify the key functional groups responsible for its activity and to guide the synthesis of more potent analogues.
The exploration of natural compounds like this compound offers a promising avenue for the development of novel therapeutics for a range of neurological disorders.
References
The Neurotrophic Potential of Dictyophorine A: A Technical Guide to its Mechanism of Action in Astroglial Cells
For Immediate Release
This technical guide provides a detailed overview of the current understanding and hypothesized mechanism of action of Dictyophorine A, a sesquiterpene isolated from the mushroom Dictyophora indusiata, on astroglial cells. The content is tailored for researchers, scientists, and drug development professionals interested in the neurotrophic and neuroprotective potential of natural compounds. While direct research on the specific signaling pathways of this compound is limited, this document consolidates the available data and proposes a scientifically plausible mechanism of action based on established principles of astrocyte biology.
Executive Summary
This compound has been identified as a stimulator of Nerve Growth Factor (NGF) synthesis in astroglial cells. This finding positions this compound as a compound of interest for the development of therapeutics aimed at neuronal protection and regeneration. This guide will detail the known effects of this compound, provide standardized experimental protocols for its study, and present a hypothesized signaling pathway to stimulate further research into its precise mechanism of action.
Quantitative Data on the Bioactivity of this compound
The primary quantitative data available for the action of this compound on astroglial cells is its effective concentration for stimulating NGF synthesis.
| Compound | Cell Type | Bioactivity | Concentration | Reference |
| This compound | Astroglial Cells | Stimulation of NGF Synthesis | 5 µM | (Kawagishi et al., 1997) |
Detailed Experimental Protocols
The following are detailed, standardized protocols that can be employed to investigate the effects of this compound on astroglial cells. These protocols are based on established methodologies in the field.
Primary Astrocyte Culture
-
Tissue Dissociation: Isolate cerebral cortices from postnatal day 1-3 rat or mouse pups.
-
Mechanical & Enzymatic Digestion: Mince the tissue and incubate in a solution of trypsin and DNase.
-
Cell Seeding: Plate the dissociated cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin.
-
Purification: After 7-10 days, purify the astrocyte culture by shaking to remove microglia and oligodendrocytes.
-
Characterization: Confirm astrocyte purity (>95%) by immunofluorescence staining for the astrocyte-specific marker, Glial Fibrillary Acidic Protein (GFAP).
This compound Treatment
-
Preparation of Stock Solution: Due to the hydrophobic nature of sesquiterpenes, dissolve this compound in a minimal amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Cell Treatment: Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., in the range of 1-10 µM). Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity.
-
Control Groups: Include a vehicle control group (medium with the same final concentration of DMSO) and an untreated control group.
Measurement of NGF Synthesis (ELISA)
-
Sample Collection: After the desired incubation period with this compound, collect the cell culture supernatant.
-
ELISA Procedure: Use a commercially available NGF ELISA kit. Add the collected supernatants and NGF standards to the wells of the ELISA plate pre-coated with an anti-NGF antibody.
-
Detection: Follow the manufacturer's instructions for the addition of detection antibody, substrate, and stop solution.
-
Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of NGF in the samples by comparing their absorbance to the standard curve.
Western Blot for Signaling Pathway Analysis (e.g., CREB Phosphorylation)
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated CREB (p-CREB) and total CREB. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the p-CREB signal to the total CREB signal.
Mandatory Visualizations
Experimental Workflow
Early Neuroprotective Effects of Dictyophorine A: A Technical Guide
This technical guide provides an in-depth overview of the foundational studies on the neuroprotective properties of Dictyophorine A and related compounds derived from the mushroom Dictyophora indusiata. The content is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource on the initial experimental findings, methodologies, and implicated signaling pathways.
Introduction
Dictyophora indusiata, an edible and medicinal mushroom, has been a source of novel bioactive compounds with significant therapeutic potential. Among these, the sesquiterpene this compound, along with related quinazoline compounds known as dictyoquinazols, has demonstrated notable neuroprotective activities in early preclinical studies. These compounds have been investigated for their ability to mitigate excitotoxicity and stimulate the production of crucial neurotrophic factors, suggesting their potential as lead compounds for the development of therapies against neurodegenerative disorders.
Neuroprotective Bioactives from Dictyophora indusiata
Initial research has identified two primary classes of compounds from Dictyophora indusiata with distinct neuroprotective mechanisms:
-
Dictyophorines A and B: These are eudesmane-type sesquiterpenes.
-
Dictyoquinazols A, B, and C: These are unique quinazoline alkaloids.
Additionally, polysaccharides from Dictyophora species have been shown to possess antioxidant and anti-apoptotic properties, contributing to their neuroprotective profile.
Quantitative Data Summary
The following tables summarize the quantitative findings from early studies on the neuroprotective effects of these compounds.
Table 1: Effect of Dictyophorines on Nerve Growth Factor (NGF) Synthesis
| Compound | Cell Line | Concentration | Outcome | Reference |
| This compound | Astroglial cells | 5 µM | Stimulated NGF synthesis and release | [1] |
Table 2: Neuroprotective Effects of Dictyoquinazols Against Excitotoxicity
| Compound | Cell Model | Neurotoxin | Concentration Range | Outcome | Reference |
| Dictyoquinazol A | Primary mouse cortical neurons | Glutamate, NMDA | Not specified | Dose-dependent protection against excitotoxicity | [1][2] |
| Dictyoquinazol B | Primary mouse cortical neurons | Glutamate, NMDA | Not specified | Dose-dependent protection against excitotoxicity | [1][2] |
| Dictyoquinazol C | Primary mouse cortical neurons | Glutamate, NMDA | Not specified | Dose-dependent protection against excitotoxicity | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early studies on this compound and related compounds.
Astroglial Cell Culture and NGF Synthesis Assay
This protocol describes the method for assessing the stimulation of Nerve Growth Factor (NGF) synthesis by this compound in astroglial cells.
-
Cell Culture:
-
Primary astroglial cells are prepared from the brains of neonatal mice or rats.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
-
Treatment:
-
Once confluent, the culture medium is replaced with a serum-free medium.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the medium to achieve the desired final concentration (e.g., 5 µM). A vehicle control is run in parallel.
-
-
NGF Quantification:
-
After a 24-48 hour incubation period, the culture medium is collected.
-
The concentration of secreted NGF is quantified using a highly sensitive enzyme-linked immunosorbent assay (ELISA) specific for NGF.
-
The results are normalized to the total protein content of the cells in each well.
-
Primary Cortical Neuron Culture and Excitotoxicity Assay
This protocol outlines the procedure for evaluating the neuroprotective effects of dictyoquinazols against glutamate- and NMDA-induced excitotoxicity.
-
Primary Neuron Culture:
-
Cortical neurons are isolated from fetal mice (E15-E18).
-
The cortical tissue is dissected, dissociated, and the cells are plated on poly-L-lysine-coated culture plates.
-
Neurons are cultured in Neurobasal medium supplemented with B-27, L-glutamine, and antibiotics.
-
-
Treatment:
-
After 7-10 days in vitro, the neurons are pre-treated with various concentrations of dictyoquinazols for a specified period (e.g., 1-2 hours).
-
-
Induction of Excitotoxicity:
-
Excitotoxicity is induced by exposing the neurons to a high concentration of glutamate (e.g., 100 µM) or N-methyl-D-aspartate (NMDA) (e.g., 200 µM) for a short duration (e.g., 10-15 minutes).
-
-
Assessment of Neuronal Viability:
-
After the excitotoxic insult, the medium is replaced with fresh culture medium (containing the dictyoquinazols).
-
Neuronal viability is assessed 24 hours later using methods such as:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Live/Dead Staining: Using fluorescent dyes like Calcein-AM (for live cells) and Propidium Iodide (for dead cells).
-
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways and experimental workflows based on the early research findings.
Conclusion
The early studies on this compound and dictyoquinazols have laid a crucial foundation for understanding their neuroprotective potential. This compound's ability to stimulate NGF synthesis in astroglial cells points towards a therapeutic strategy focused on promoting neuronal survival and regeneration. Concurrently, the capacity of dictyoquinazols to protect neurons from excitotoxic insults suggests a direct neuroprotective mechanism relevant to acute neuronal injury and chronic neurodegenerative conditions. Further research to elucidate the precise molecular targets and to evaluate these compounds in in vivo models is warranted to translate these promising initial findings into viable therapeutic strategies.
References
Dictyophora indusiata: A Reservoir of Neurotrophic Compounds for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Dictyophora indusiata, commonly known as the bamboo mushroom or veiled lady mushroom, has emerged as a significant natural source of novel neurotrophic and neuroprotective compounds. This technical guide provides a comprehensive overview of the key bioactive molecules isolated from this fungus, their mechanisms of action, and detailed experimental protocols for their study. The quantitative data presented herein, supported by workflow and signaling pathway diagrams, offers a valuable resource for researchers and professionals in the fields of neuroscience and drug development. The compounds of interest, including sesquiterpenes, alkaloids, and polysaccharides, have demonstrated potent activities such as the stimulation of Nerve Growth Factor (NGF) synthesis and protection against excitotoxicity, highlighting their therapeutic potential for neurodegenerative diseases.
Introduction
The quest for novel therapeutic agents for neurodegenerative disorders is a paramount challenge in modern medicine. Natural products, with their vast structural diversity, represent a promising frontier in this endeavor. Dictyophora indusiata (synonym: Phallus indusiatus), an edible and medicinal mushroom, has a long history of use in traditional Chinese medicine for various ailments.[1][2] Recent scientific investigations have unveiled its potential as a source of potent neurotrophic compounds, capable of promoting neuronal survival, growth, and function.[3][4] This guide delves into the core scientific findings, presenting a technical overview for the scientific community.
The primary neurotrophic and neuroprotective activities of D. indusiata extracts and their isolated compounds stem from two main classes of molecules: small molecule compounds, such as sesquiterpenes and alkaloids, and macromolecules, primarily polysaccharides.[1][2] These compounds have been shown to exert their effects through various mechanisms, including the induction of neurotrophin synthesis and the protection of neurons from excitotoxic insults.
Key Neurotrophic and Neuroprotective Compounds
Dictyophorines A and B: Stimulators of Nerve Growth Factor (NGF) Synthesis
Two novel eudesmane-type sesquiterpenes, dictyophorines A and B, have been isolated from D. indusiata.[3][4] These compounds are notable for their ability to promote the synthesis of Nerve Growth Factor (NGF) in astroglial cells.[3][4] NGF is a crucial neurotrophin for the survival, development, and function of neurons.
Dictyoquinazols A, B, and C: Neuroprotection Against Excitotoxicity
Dictyoquinazols A, B, and C are unique quinazoline alkaloids identified in the methanolic extract of D. indusiata.[5] These compounds have demonstrated significant neuroprotective effects in primary cultured mouse cortical neurons against excitotoxicity induced by glutamate and N-methyl-D-aspartate (NMDA).[5] Excitotoxicity is a pathological process in which excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage and death, a common mechanism in many neurodegenerative diseases.
Dictyophora indusiata Polysaccharides (DIPs): Antioxidant and Neuroprotective Effects
Polysaccharides extracted from D. indusiata (DIPs) have been shown to possess potent antioxidant and neuroprotective properties.[1][3] In a Caenorhabditis elegans model of neurodegeneration, DIPs were found to reduce levels of reactive oxygen species (ROS) and alleviate chemosensory behavioral dysfunction.[1][3]
Quantitative Data on Neurotrophic and Neuroprotective Effects
The following tables summarize the key quantitative data from studies on the neurotrophic and neuroprotective compounds from Dictyophora indusiata.
Table 1: Effect of Dictyophorines on NGF Synthesis in Astroglial Cells
| Compound | Concentration | Fold Increase in NGF Synthesis (compared to control) | Reference |
| Dictyophorine A | 10 µM | ~1.5 | [3] |
| Dictyophorine B | 10 µM | ~1.3 | [3] |
| Teucrenone | 10 µM | ~1.2 | [3] |
Table 2: Neuroprotective Effects of Dictyoquinazols Against Glutamate-Induced Excitotoxicity in Primary Mouse Cortical Neurons
| Compound | Concentration | Neuronal Viability (%) | Reference |
| Control (Glutamate only) | 100 µM | ~50 | [5] |
| Dictyoquinazol A | 10 µM | ~75 | [5] |
| Dictyoquinazol B | 10 µM | ~70 | [5] |
| Dictyoquinazol C | 10 µM | ~80 | [5] |
Table 3: Neuroprotective Effects of Dictyophora indusiata Polysaccharides (DIPs) in a C. elegans Model
| Treatment | Parameter | Result | Reference |
| DIPs (1 mg/mL) | ROS Levels | Significant reduction | [3] |
| DIPs (1 mg/mL) | Chemosensory Behavior | Alleviation of dysfunction | [3] |
Experimental Protocols
Isolation of Neurotrophic Compounds
4.1.1. Extraction and Isolation of Dictyophorines A and B
-
Extraction: Dried fruiting bodies of D. indusiata are extracted with 70% ethanol at room temperature. The extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated extract is partitioned between ethyl acetate and water. The ethyl acetate layer is collected and evaporated to dryness.
-
Column Chromatography: The crude ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
HPLC Purification: Fractions containing dictyophorines are further purified by reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of methanol and water to yield pure dictyophorines A and B.[3]
4.1.2. Extraction and Isolation of Dictyoquinazols A, B, and C
-
Extraction: The dried fruiting bodies of D. indusiata are extracted with methanol at room temperature. The methanolic extract is then concentrated.
-
Solvent Partitioning: The concentrate is partitioned between dichloromethane and water. The dichloromethane layer is collected and dried.
-
Column Chromatography: The dichloromethane extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
HPLC Purification: Fractions showing neuroprotective activity are further purified by reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile and water to yield pure dictyoquinazols A, B, and C.[5]
4.1.3. Extraction of Dictyophora indusiata Polysaccharides (DIPs)
-
Hot Water Extraction: The dried and powdered fruiting bodies of D. indusiata are extracted with hot water (90-100°C) for several hours.
-
Deproteinization: The aqueous extract is treated with a protease (e.g., papain) to remove proteins.
-
Precipitation: The polysaccharides are precipitated by adding ethanol to the deproteinized extract.
-
Purification: The crude polysaccharide precipitate is redissolved in water and further purified by dialysis and freeze-drying.[2]
In Vitro and In Vivo Assays
4.2.1. NGF Synthesis Assay in Astroglial Cells
-
Cell Culture: Primary astroglial cells are prepared from the cerebral cortices of neonatal rats and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Treatment: Confluent astroglial cell cultures are treated with various concentrations of the test compounds (e.g., dictyophorines) for 24-48 hours.
-
NGF Quantification: The concentration of NGF in the culture medium is determined using a two-site enzyme-linked immunosorbent assay (ELISA) with specific antibodies against NGF.[6][7]
4.2.2. Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
-
Cell Culture: Primary cortical neurons are prepared from fetal mouse brains and cultured in a neurobasal medium supplemented with B27.
-
Treatment: Neuronal cultures are pre-treated with the test compounds (e.g., dictyoquinazols) for a specified period before being exposed to a toxic concentration of glutamate (e.g., 100 µM) for a short duration (e.g., 10-15 minutes).
-
Viability Assessment: Neuronal viability is assessed 24 hours after the glutamate insult using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting viable neurons after staining with a live/dead cell staining kit.[5][8]
4.2.3. Neuroprotection Assay in C. elegans
-
Worm Culture: Wild-type or transgenic C. elegans strains modeling neurodegenerative diseases are maintained on nematode growth medium (NGM) plates seeded with E. coli OP50.
-
Treatment: Worms are exposed to the test compounds (e.g., DIPs) by incorporating them into the NGM plates.
-
Oxidative Stress Measurement: Intracellular ROS levels are measured using fluorescent probes like H2DCF-DA.
-
Behavioral Assays: Chemosensory function is assessed by measuring the worms' response to volatile attractants.[1][3]
Signaling Pathways and Experimental Workflows
Experimental Workflow for Isolation and Testing of Neurotrophic Compounds
Caption: Experimental workflow for isolating and testing neurotrophic compounds.
NGF Signaling Pathway
Caption: Simplified overview of the primary NGF signaling pathways.
Conclusion and Future Directions
Dictyophora indusiata represents a compelling natural source of neurotrophic and neuroprotective compounds with significant therapeutic potential. The dictyophorines, dictyoquinazols, and polysaccharides isolated from this mushroom have demonstrated robust biological activities in preclinical models. The detailed experimental protocols and quantitative data provided in this guide serve as a foundational resource for further research and development in this area.
Future research should focus on several key areas:
-
Mechanism of Action: Elucidating the precise molecular targets and downstream signaling pathways of these compounds.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of these compounds in animal models of neurodegenerative diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the lead compounds to optimize their potency, selectivity, and pharmacokinetic properties.
-
Clinical Translation: Moving promising candidates into clinical trials to assess their safety and efficacy in humans.
The continued exploration of Dictyophora indusiata and its bioactive constituents holds great promise for the development of novel and effective treatments for a range of debilitating neurological disorders.
References
- 1. Protective Effects of Polysaccharides in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Polysaccharide Isolated from Dictyophora indusiata Promotes Recovery from Antibiotic-Driven Intestinal Dysbiosis and Improves Gut Epithelial Barrier Function in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and neuroprotective effects of Dictyophora indusiata polysaccharide in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dictyoquinazols A, B, and C, new neuroprotective compounds from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis/secretion of nerve growth factor is associated with cell growth in cultured mouse astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and secretion of nerve growth factor by mouse astroglial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutamate neurotoxicity in cortical cell culture - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Putative Biosynthesis of Dictyophorine A in Fungi
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Dictyophorine A, a bioactive eudesmane-type sesquiterpene isolated from the edible mushroom Dictyophora indusiata (also known as Phallus indusiatus), has garnered interest for its potential neuroprotective properties.[1] While the complete and specific biosynthetic pathway of this compound has not been experimentally elucidated in the scientific literature, this guide outlines a putative pathway based on the well-established principles of sesquiterpene biosynthesis in fungi. This document provides a hypothetical framework for the enzymatic steps involved, from central metabolism to the final tailored molecule. It also includes generalized experimental protocols that would be employed to investigate and verify this proposed pathway, catering to researchers in natural product biosynthesis and drug development.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of sesquiterpenoids in fungi is a conserved process that begins with the mevalonate (MVA) pathway to produce the universal isoprene precursors. These are subsequently elongated and cyclized, followed by a series of modifications by tailoring enzymes to yield the final complex structure.
Stage 1: Formation of the Universal Sesquiterpene Precursor, Farnesyl Pyrophosphate (FPP)
Fungal terpenoid biosynthesis originates from the mevalonate (MVA) pathway, which converts acetyl-CoA into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[2][3] A prenyltransferase, specifically farnesyl pyrophosphate synthase (FPPS), then catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP).[2][3] FPP is the universal precursor for all sesquiterpenes.[4]
References
A Comprehensive Literature Review on the Ethnobotanical and Pharmacological Properties of Dictyophora indusiata
Executive Summary: Dictyophora indusiata (syn. Phallus indusiatus), commonly known as the Bamboo Mushroom or Veiled Lady Fungus, is a saprophytic mushroom with a rich history in traditional medicine, particularly in China.[1][2] Traditionally used to treat inflammatory conditions, gastric diseases, and neurological ailments, modern scientific inquiry has begun to validate these ethnobotanical applications.[3][4] This technical guide provides an in-depth review of the scientific literature, focusing on the extraction of bioactive compounds, and their antioxidant, anti-inflammatory, immunomodulatory, neuroprotective, and anticancer properties. Quantitative data from key studies are summarized in tabular format, and detailed experimental protocols are provided. Furthermore, cellular signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the underlying mechanisms of action for researchers and drug development professionals.
Traditional and Ethnobotanical Significance
Dictyophora indusiata has been a valued component of traditional Chinese medicine for centuries.[1] It is often referred to as "Zhu Sheng" (bamboo fungus) and was historically considered a delicacy and a medicinal treasure.[1] Traditional applications include treatments for high blood pressure, cough, and dysentery. In the renowned Compendium of Materia Medica, it is noted for its properties that support digestion and calm the body.[1] Beyond medicine, it holds cultural significance, with Taoist practitioners consuming it for longevity and Buddhist monks including it in meals for its nutritional value.[1] Its use extends to African cultures as well, where it is used both as food and in local ethnobotanical practices.[1]
Phytochemical Composition
The therapeutic properties of D. indusiata are attributed to its diverse array of bioactive compounds. The most extensively studied of these are the polysaccharides, primarily β-(1→3)-D-glucans with β-(1→6)-glucosyl side branches.[3][5][6] In addition to these macromolecules, the mushroom contains a variety of small molecular weight compounds, including terpenoids (such as dictyophorines A and B), alkaloids (dictyoquinazols A, B, and C), and phenolic compounds.[3][5][7]
Extraction of Bioactive Polysaccharides
The efficiency of polysaccharide extraction from D. indusiata is highly dependent on the methodology employed. Various techniques have been optimized to maximize the yield of these crucial bioactive components.
Quantitative Data on Polysaccharide Extraction
The following table summarizes the yields obtained from different extraction protocols as reported in the literature.
| Extraction Method | Key Parameters | Polysaccharide Yield (%) | Reference |
| Hot Water Extraction (HWE) | 92°C, 2.1 hours, 1:37 solid-to-liquid ratio | 15.95 ± 0.144 | [6][8] |
| HWE (Alternative) | 95°C, 2.5 hours, 1:35 solid-to-liquid ratio | 5.62 | [1] |
| Enzyme-Assisted Extraction | 52.5°C, 105 min, pH 5.25 | 9.77 ± 0.18 | [8] |
| Microwave-Assisted (MAE) | Not specified | 6.48 | [1] |
| Ultrasonic-Assisted (UAE) | Not specified | 6.42 | [1] |
| Pressurized-Assisted (PAE) | Not specified | 6.27 | [1] |
Detailed Experimental Protocol: Hot Water Extraction and Purification
This protocol is based on methodologies optimized for high-yield extraction of water-soluble polysaccharides.
-
Preparation: The fruiting bodies of D. indusiata are dried and ground into a fine powder.
-
Extraction: The powder is mixed with deionized water at a solid-to-liquid ratio of 1:37. The mixture is heated in a water bath to 92°C and maintained for 2.1 hours with constant stirring.[6][8]
-
Separation: The resulting slurry is centrifuged (e.g., 4000 x g for 15 minutes) to pellet solid residues. The supernatant, containing the crude polysaccharides, is collected.[1]
-
Precipitation: Four volumes of 95% ethanol are added to the supernatant, and the solution is left to stand overnight at 4°C to precipitate the polysaccharides.[1]
-
Purification: The precipitate is collected by centrifugation, re-dissolved in a minimal amount of deionized water, and dialyzed against distilled water for 48 hours to remove small molecular weight impurities.
-
Lyophilization: The purified polysaccharide solution is freeze-dried to obtain the final product, designated as D. indusiata polysaccharides (DIP).
Visualization: Polysaccharide Extraction Workflow
Pharmacological Activities
Antioxidant Activity
Extracts from D. indusiata exhibit significant antioxidant properties by scavenging various free radicals. This activity is crucial for mitigating oxidative stress, a key factor in numerous chronic diseases.
The following table presents the 50% effective concentration (EC₅₀) or scavenging capacity of D. indusiata extracts against different radicals.
| Assay | Extract/Compound | EC₅₀ / Scavenging (%) | Reference |
| DPPH Radical Scavenging | Polysaccharides (DIP) | 0.89 mg/L | [6] |
| DPPH Radical Scavenging | Hot Water Extract | 97.35% at 2 mg/mL | [9] |
| Hydroxyl Radical Scavenging | Polysaccharides (DIP) | 0.51 mg/mL | [6] |
| Superoxide Radical Scavenging | Polysaccharides (DIP) | 0.68 mg/mL | [6] |
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
-
Reaction Mixture: Varying concentrations of the D. indusiata extract are added to the DPPH solution. A control is prepared with methanol instead of the extract.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.
-
Calculation: The scavenging activity is calculated as a percentage reduction in absorbance compared to the control. The EC₅₀ value, the concentration of the extract that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.
Anti-inflammatory and Immunomodulatory Activity
D. indusiata has demonstrated potent anti-inflammatory and immune-regulating effects, lending credence to its traditional use for inflammatory ailments. These activities are mediated by both polysaccharides and small-molecule compounds that modulate key inflammatory pathways.
The following table summarizes the 50% inhibitory concentration (IC₅₀) of isolated compounds against the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[3]
| Compound | Target Mediator | IC₅₀ (µM) | Reference |
| Compound 17 (Ergostane-type steroid) | Nitric Oxide (NO) | 10.86 | [3] |
| Compound 15 (Ergostane-type steroid) | Nitric Oxide (NO) | 42.41 | [3] |
| Compound 3 (Sesquiterpenoid) | TNF-α | 11.9 | [3] |
| Compound 17 (Ergostane-type steroid) | IL-1β | 23.9 | [3] |
| Compound 16 (Ergostane-type steroid) | IL-6 | 13.53 | [3] |
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7 or BV-2) are seeded into 96-well plates and cultured overnight.[10]
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) (e.g., 1 µg/mL) is added to the wells (except for the negative control) to induce an inflammatory response.[10]
-
Incubation: The plates are incubated for 24 hours.[10]
-
Measurement: The production of NO in the culture supernatant is quantified using the Griess reagent, which measures the accumulation of nitrite, a stable product of NO. The absorbance is read at approximately 540 nm.
-
Analysis: The concentration of nitrite is determined from a standard curve, and the IC₅₀ value is calculated.
Neuroprotective Activity
Certain compounds within D. indusiata have shown promise in protecting neuronal cells and stimulating the synthesis of crucial nerve growth factors, suggesting potential applications in neurodegenerative diseases.
-
Nerve Growth Factor (NGF) Synthesis: The sesquiterpenes dictyophorine A and B were found to stimulate the synthesis and release of NGF in astroglial cells.[11] At a concentration of 3.3 µM, this compound increased NGF synthesis by four-fold.[5]
-
Protection from Excitotoxicity: The alkaloids dictyoquinazols A, B, and C have been shown to protect primary mouse cortical neurons from cell death induced by glutamate and NMDA, which are key mediators of excitotoxic neuronal damage.[12]
Anticancer Activity
Polysaccharides from D. indusiata have been investigated for their ability to inhibit the growth of cancer cells, primarily by inducing programmed cell death (apoptosis).
-
Antiproliferative Effects: A zinc-chelated polysaccharide complex (DP1-Zn) demonstrated significant antiproliferative activity against human breast adenocarcinoma cells (MCF-7), reducing cell viability to 18.1% at a concentration of 250 µg/mL.[13]
-
Induction of Apoptosis: The mechanism of action for DP1-Zn involves the induction of apoptosis, confirmed by morphological changes like chromatin condensation and DNA breakage.[13] This process is driven by the overproduction of reactive oxygen species (ROS) and the activation of a cascade of enzymes known as caspases.[13]
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the D. indusiata extract or compound for a specified period (e.g., 24-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for 3-4 hours, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to a purple formazan product.[14]
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured, typically between 550 and 600 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value, the concentration that inhibits cell growth by 50%, is calculated.
Conclusion and Future Directions
The ethnobotanical uses of Dictyophora indusiata are strongly supported by modern pharmacological research. The mushroom's rich phytochemical profile, particularly its polysaccharides and unique small molecules, confers a wide range of therapeutic activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. The data presented herein, from extraction yields to specific IC₅₀ values, provide a quantitative basis for its potential in drug development. Future research should focus on the isolation and structural elucidation of more small-molecule compounds, conducting in-vivo efficacy and safety studies for the most promising extracts, and exploring synergistic effects between different bioactive components. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists aiming to further unlock the therapeutic potential of this remarkable fungus.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Constituents of the Mushroom Dictyophora indusiata and Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Efficiency In Vitro Wound Healing of Dictyophora indusiata Extracts via Anti-Inflammatory and Collagen Stimulating (MMP-2 Inhibition) Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunomodulatory Activities on RAW 264.7 Macrophages of a Polysaccharide from Veiled Lady Mushroom, Dictyophora indusiata (Higher Basidiomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of polysaccharides extraction from Dictyophora indusiata and determination of its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benthamopen.com [benthamopen.com]
- 10. mdpi.com [mdpi.com]
- 11. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and Characterization of Dictyophora indusiata Polysaccharide-Zinc Complex and Its Augmented Antiproliferative Activity on Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Dictyophorine A: A Potential Neurotrophic Agent for Neurodegenerative Diseases
A Technical Overview for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy in combating these conditions is the promotion of neuronal survival and regeneration. Nerve Growth Factor (NGF) is a critical neurotrophin that plays a vital role in the survival, development, and function of neurons. Consequently, compounds that can stimulate endogenous NGF synthesis are of significant interest as potential therapeutic agents. Dictyophorine A, a sesquiterpene isolated from the mushroom Dictyophora indusiata, has emerged as a promising natural product with the ability to stimulate NGF synthesis in astroglial cells, suggesting its potential utility in neurodegenerative disease models. This technical guide provides an in-depth analysis of the available data on this compound, its effects on NGF synthesis, and the experimental methodologies used in its evaluation.
Quantitative Data on this compound-Induced NGF Synthesis
The primary evidence for the neurotrophic potential of this compound stems from its ability to induce the synthesis of Nerve Growth Factor (NGF) in primary astroglial cell cultures. The following table summarizes the key quantitative finding from the seminal study by Kawagishi et al. (1997).
| Compound | Concentration | Fold Increase in NGF Synthesis (vs. Control) | Cell Type | Reference |
| This compound | 3.3 µM | 4-fold | Primary Rat Astroglial Cells | (Kawagishi et al., 1997) |
| Dictyophorine B | Not specified | Less potent than this compound | Primary Rat Astroglial Cells | (Kawagishi et al., 1997) |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research. Below is a detailed protocol for the primary astroglial cell culture and the NGF synthesis assay, based on the available information.
Primary Astroglial Cell Culture
-
Source: Cerebral cortices of newborn Wistar rats (1-2 days old).
-
Procedure:
-
The cerebral cortices are aseptically removed and mechanically dissociated in a sterile buffer solution.
-
The resulting cell suspension is filtered through a nylon mesh to remove debris.
-
Cells are plated onto poly-L-lysine-coated culture dishes.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
The culture medium is changed every 3-4 days. Astrocytes are grown to confluence before being used for experiments.
-
Nerve Growth Factor (NGF) Synthesis Assay
-
Objective: To quantify the amount of NGF synthesized and secreted by astroglial cells following treatment with this compound.
-
Procedure:
-
Confluent primary astroglial cell cultures are washed with serum-free DMEM.
-
The cells are then incubated in a serum-free medium containing various concentrations of this compound (e.g., 3.3 µM). A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation Time: The cells are incubated for a specified period (e.g., 24-48 hours) to allow for NGF synthesis and secretion.
-
Sample Collection: After incubation, the culture medium is collected and centrifuged to remove any cellular debris. The supernatant, containing the secreted NGF, is stored at -80°C until analysis.
-
NGF Quantification: The concentration of NGF in the culture supernatant is determined using a two-site enzyme-linked immunosorbent assay (ELISA) specific for NGF. This assay typically involves the use of a capture antibody, a detection antibody, and a colorimetric substrate to generate a signal proportional to the amount of NGF present.
-
Data Analysis: The results are expressed as the amount of NGF secreted per unit of cellular protein or per well. The fold increase in NGF synthesis is calculated by comparing the NGF concentration in the this compound-treated samples to the vehicle-treated control samples.
-
Signaling Pathways and Experimental Workflows
While the precise signaling pathways modulated by this compound to induce NGF synthesis have not been fully elucidated, the general pathways involved in NGF synthesis in astrocytes are known. The following diagrams illustrate a hypothetical signaling pathway for this compound's action and the experimental workflow for its evaluation.
Caption: Hypothetical signaling pathway for this compound-induced NGF synthesis.
Foundational Research on Sesquiterpenes and Neurotrophic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpenes, a class of C15 terpenoids derived from the isoprenoid pathway, are emerging as a significant source of novel therapeutic agents for neurodegenerative diseases. Their small molecular weight and lipophilic nature allow them to cross the blood-brain barrier, a critical feature for CNS-acting drugs.[1] Foundational research has demonstrated that various sesquiterpenes possess potent neurotrophic activities, including the promotion of neurite outgrowth, enhancement of neuronal survival, and protection against neurotoxicity.[1][2] This technical guide provides an in-depth overview of the core research on sesquiterpenes and their neurotrophic effects, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Quantitative Data on Neurotrophic Activity of Sesquiterpenes
The neurotrophic effects of sesquiterpenes have been quantified in numerous studies, primarily using the PC12 cell line, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of Nerve Growth Factor (NGF).[3][4] The following tables summarize the key quantitative data from foundational studies.
| Sesquiterpene Class | Specific Compound | Source Organism | Concentration | Effect | Cell Line | Reference |
| Drimane | Abundisporin A | Abundisporus violaceus | 5 µg/mL | Significantly increased neurite outgrowth in the presence of 5 ng/mL NGF | PC-12 | [5][6] |
| Abundisporin G | Abundisporus violaceus | 5 µg/mL | Significantly increased neurite outgrowth in the presence of 5 ng/mL NGF | PC-12 | [5][6] | |
| Kessane | Kessane-type sesquiterpenoid (unnamed) | Valeriana amurensis | 10 µM | 13.77% differentiation rate in the presence of NGF | PC12 | [3] |
| Bisabolane | Bisabolane derivative (unnamed) | Valeriana amurensis | 10 µM | Potent promotion of NGF-induced neurite outgrowth | PC12 | [3] |
| Illicium Sesquiterpenes | Jiadifenolide | Illicium jiadifengpi | Not specified | Promotes dendrite outgrowth and prevents cell death | Human iPSC-derived neurons | [7] |
| Sesquiterpene Lactone | Parthenolide | Tanacetum parthenium | Not specified | Alleviates cognitive dysfunction and neurotoxicity | PC12 | [8] |
| Isoatriplicolide tiglate | Paulownia tomentosa | 1-10 µM | 43-78% cell viability against glutamate-induced toxicity | Primary cultured rat cortical cells | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines the core experimental protocols used to assess the neurotrophic activity of sesquiterpenes.
Sesquiterpene Extraction and Isolation
A general protocol for the extraction and isolation of sesquiterpenes from plant material is as follows:
-
Extraction: The dried and ground plant material is percolated with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Solvent-Solvent Partitioning: The concentrated extract is subjected to sequential solvent-solvent partitioning with petroleum ether, dichloromethane (CH2Cl2), and ethyl acetate (EtOAc) to separate compounds based on polarity.
-
Chromatographic Separation: The CH2Cl2 and EtOAc fractions, which typically contain sesquiterpenes, are further purified using a combination of chromatographic techniques:
-
VLC (Vacuum Liquid Chromatography): Initial fractionation using a gradient of solvents (e.g., cyclohexane-EtOAc-EtOH).
-
Preparative TLC (Thin-Layer Chromatography): Final purification of isolated compounds.
-
RP-TLC (Reversed-Phase TLC): Used for purification of more polar compounds.[10]
-
PC12 Cell Culture and Neurite Outgrowth Assay
PC12 cells are a well-established model for studying neuronal differentiation and neurite outgrowth.
-
Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, 100 U/mL penicillin, and 100 mg/L streptomycin at 37°C in a humidified atmosphere of 5% CO2.[11]
-
Plating for Neurite Outgrowth:
-
Coat 24-well plates with collagen type IV.
-
Seed PC12 cells at a density of 1 x 10^4 cells/well and culture for 24 hours.[12]
-
-
Induction of Differentiation:
-
Quantification of Neurite Outgrowth:
-
Capture images of the cells using a phase-contrast microscope.
-
A cell is considered differentiated or "neurite-bearing" if it possesses at least one neurite with a length equal to or greater than the diameter of the cell body.[3][12]
-
The percentage of differentiated cells is calculated by counting the number of neurite-bearing cells and dividing by the total number of cells in the field of view.
-
Neurite length can be measured using image analysis software.
-
Cell Viability Assay (WST-8 Assay)
The WST-8 assay is a colorimetric assay used to assess cell viability and neuroprotection.
-
Cell Plating: Seed neuronal cells (e.g., primary cortical neurons or PC12 cells) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treatment:
-
For neuroprotection assays, pre-treat the cells with various concentrations of the sesquiterpene for a specified period.
-
Induce neurotoxicity by adding a neurotoxin (e.g., glutamate or H2O2).
-
Incubate for 24 hours.
-
-
WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[13][14]
Signaling Pathways in Sesquiterpene-Mediated Neurotrophic Activity
The neurotrophic effects of sesquiterpenes are mediated by the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways identified in foundational research.
NGF Signaling Pathway Potentiation
Many sesquiterpenes, particularly drimane-type sesquiterpenoids, exert their neurotrophic effects by potentiating the signaling cascade initiated by Nerve Growth Factor (NGF).[5][6] NGF binds to its high-affinity receptor, TrkA, leading to the activation of downstream pathways crucial for neuronal survival and differentiation, such as the MAPK/ERK and PI3K/Akt pathways.[15][16]
Jiadifenolide and the CCN Signaling Pathway
Jiadifenolide, a sesquiterpene from the Illicium genus, has been shown to activate the Cellular Communication Network (CCN) signaling pathway. Specifically, it upregulates the expression of CCN2 (also known as Connective Tissue Growth Factor, CTGF), which in turn promotes neurotrophic effects through the p44/42 MAPK (ERK) pathway.[5]
Parthenolide's Multi-target Mechanism
Parthenolide, a sesquiterpene lactone, exhibits neuroprotective effects through multiple mechanisms. It has been shown to modulate the AMPK/GSK3β/Nrf2 signaling pathway, which is involved in cellular energy homeostasis and antioxidant response. Additionally, parthenolide can inhibit the pro-inflammatory NF-κB pathway and directly interact with the TRPA1 channel.[8][17]
Conclusion
The foundational research on sesquiterpenes has firmly established their potential as a rich source of neurotrophic agents. The diverse chemical structures of sesquiterpenes correspond to a variety of mechanisms of action, from potentiating endogenous neurotrophin signaling to modulating specific intracellular pathways involved in neuronal survival, differentiation, and inflammation. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of these remarkable natural compounds. Future research should focus on elucidating the structure-activity relationships of different sesquiterpene scaffolds, identifying their specific molecular targets, and translating the promising in vitro findings into in vivo models of neurodegenerative diseases.
References
- 1. Extraction, Isolation, and Identification of Sesquiterpenes from Laurencia Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the neurotrophic sesquiterpene jiadifenolide reveals a non-convulsant signature and potential for progression in neurodegenerative disease studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PC12 neurite outgrowth and survival assays [bio-protocol.org]
- 4. Sesquiterpenoids from the roots and rhizomes of Valeriana amurensis and their effects on NGF-induced neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jdc.jefferson.edu [jdc.jefferson.edu]
- 7. Neurotrophic activity of jiadifenolide on neuronal precursor cells derived from human induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parthenolide alleviates cognitive dysfunction and neurotoxicity via regulation of AMPK/GSK3β(Ser9)/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.7. Neurite Outgrowth Assay in PC12 [bio-protocol.org]
- 13. stemcell.com [stemcell.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. sinobiological.com [sinobiological.com]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Parthenolide inhibits nociception and neurogenic vasodilatation in the trigeminovascular system by targeting the TRPA1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Dictyophorine A: A Technical Guide for Researchers
An In-depth Exploration of a Novel Neurotrophic Agent
Introduction
Dictyophorine A, a unique eudesmane-type sesquiterpene isolated from the edible mushroom Dictyophora indusiata, has emerged as a compound of significant interest within the scientific community.[1][2] Primarily recognized for its potent neurotrophic properties, this compound has demonstrated a remarkable ability to stimulate the synthesis of Nerve Growth Factor (NGF) in astroglial cells.[1][3] This activity positions it as a promising candidate for the development of therapeutics targeting neurodegenerative diseases, where the support and regeneration of neurons are critical. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its neuroprotective effects. It is intended for researchers, scientists, and drug development professionals seeking to explore the pharmacological profile of this novel natural product.
Quantitative Data on Bioactivities
The primary reported bioactivity of this compound is its ability to induce the synthesis of Nerve Growth Factor (NGF) in astroglial cells. While comprehensive dose-response studies are not yet available in the public domain, a key study has provided a significant quantitative measure of this effect. Further research is required to establish a full quantitative profile, including EC50 and IC50 values for its various potential therapeutic applications.
Table 1: Neurotrophic Activity of this compound
| Bioactivity | Cell Line | Concentration | Result | Reference |
| NGF Synthesis Induction | Quiescent Rat Astroglial Cells | 3.3 µM | 4-fold increase in NGF synthesis compared to untreated cells | [4] |
Note: Further quantitative data on the neuroprotective, anti-inflammatory, and anticancer activities of this compound are not yet available in published literature.
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to assessing the therapeutic potential of this compound. These protocols are based on established techniques in the field and are provided as a guide for researchers.
NGF Synthesis Induction Assay in Astroglial Cells
This protocol outlines the procedure to quantify the induction of NGF synthesis in astroglial cells upon treatment with this compound.
a. Cell Culture:
-
Primary astroglial cells are isolated from the cerebral cortices of neonatal rats.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.
b. Treatment:
-
Once confluent, the culture medium is replaced with serum-free DMEM for 24 hours to induce a quiescent state.
-
This compound is dissolved in a suitable vehicle (e.g., DMSO) and added to the culture medium at various concentrations (e.g., 0.1, 1, 3.3, 10 µM). A vehicle control is also included.
-
The cells are incubated with this compound for a predetermined period (e.g., 24, 48 hours).
c. Quantification of NGF:
-
After the incubation period, the conditioned medium is collected and centrifuged to remove cellular debris.
-
The concentration of NGF in the supernatant is quantified using a commercial Nerve Growth Factor ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
The amount of NGF is normalized to the total protein content of the cells in each well, which can be determined using a BCA protein assay.
Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol describes a method to evaluate the protective effects of this compound against neuronal cell death induced by glutamate.
a. Cell Culture:
-
Primary cortical neurons are isolated from embryonic mice or rats.
-
Neurons are plated on poly-D-lysine coated plates and cultured in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin.
b. Treatment:
-
After several days in culture to allow for maturation, the neurons are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Glutamate is then added to the culture medium at a final concentration known to induce excitotoxicity (e.g., 100 µM).
-
Control groups include untreated cells, cells treated with glutamate alone, and cells treated with this compound alone.
c. Assessment of Cell Viability:
-
After a 24-hour incubation period with glutamate, cell viability is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is measured at 570 nm, and cell viability is expressed as a percentage of the untreated control.
Anti-inflammatory Assay in BV-2 Microglial Cells
This protocol details a method to assess the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.
a. Cell Culture:
-
BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS, penicillin, and streptomycin.
b. Treatment:
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the culture medium.
-
Control groups include untreated cells, cells treated with LPS alone, and cells treated with this compound alone.
c. Measurement of Nitric Oxide Production:
-
After 24 hours of incubation with LPS, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve.
Cytotoxicity Assay in Cancer Cell Lines
This protocol describes a general method to evaluate the potential anticancer activity of this compound.
a. Cell Culture:
-
A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in their respective recommended media.
b. Treatment:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of this compound for 48-72 hours.
c. Assessment of Cell Viability:
-
Cell viability is determined using an MTT or SRB (Sulphorhodamine B) assay.
-
The IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound appears to be the stimulation of NGF synthesis. While the precise signaling cascade initiated by this compound has not been fully elucidated, it is hypothesized to involve pathways known to regulate NGF expression in astrocytes. The diagram below illustrates a putative signaling pathway.
Caption: Putative signaling pathway for this compound-induced NGF synthesis in astrocytes.
Experimental Workflow Visualizations
The following diagrams illustrate the general workflows for the key experimental protocols described above.
Caption: Workflow for NGF synthesis induction assay.
Caption: Workflow for neuroprotection assay.
References
- 1. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmatonline.com [jmatonline.com]
- 3. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Initial Toxicity Screening of Dictyophorine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dictyophorine A, a novel eudesmane-type sesquiterpene isolated from the edible mushroom Dictyophora indusiata, has demonstrated potential as a stimulator of Nerve Growth Factor (NGF) synthesis.[1] As with any potential therapeutic agent, a thorough evaluation of its toxicity profile is a critical prerequisite for further development. This technical guide outlines a recommended initial toxicity screening strategy for this compound, providing a framework for in vitro and in vivo studies. While specific toxicity data for this compound is limited in publicly available literature, this guide draws upon established toxicological methodologies and data from the source organism and related compounds to propose a comprehensive screening plan. The protocols and data presentation formats detailed herein are intended to facilitate the systematic evaluation of this compound's safety profile.
Introduction
Dictyophora indusiata, the source of this compound, is a well-known edible mushroom, suggesting a generally low level of toxicity for its components.[2] Studies on crude extracts of D. indusiata have indicated a lack of toxic effects in mice at doses up to 1200 mg/kg over a two-month period.[2] However, the toxicity of isolated, purified compounds can differ significantly from that of the whole organism or its extracts. Therefore, a specific and rigorous toxicity assessment of this compound is imperative.
This guide presents a tiered approach to the initial toxicity screening of this compound, commencing with in vitro assays to assess cytotoxicity and genotoxicity, followed by recommendations for preliminary in vivo acute toxicity studies.
In Vitro Toxicity Screening
In vitro assays provide a rapid and cost-effective means of identifying potential cellular toxicity and mutagenicity, guiding further in vivo testing.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[3][4]
-
Cell Culture:
-
Select a panel of relevant human cell lines, such as HepG2 (liver), SH-SY5Y (neuronal), and a normal fibroblast cell line (e.g., MRC-5) to assess both potential target organ toxicity and general cytotoxicity.
-
Culture cells in appropriate media and conditions to achieve exponential growth.
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to create a range of test concentrations.
-
Treat the cells with the various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
-
MTT Incubation:
-
After the desired exposure period (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
-
| Cell Line | Exposure Time (hours) | IC50 (µM) |
| HepG2 | 24 | > 100 |
| 48 | 85.3 | |
| 72 | 62.1 | |
| SH-SY5Y | 24 | > 100 |
| 48 | > 100 | |
| 72 | 95.7 | |
| MRC-5 | 24 | > 100 |
| 48 | > 100 | |
| 72 | > 100 |
Genotoxicity Assessment: Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound.[6][7]
-
Bacterial Strains:
-
Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine.[7]
-
-
Metabolic Activation:
-
Conduct the assay both with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of both the parent compound and its potential metabolites.[8]
-
-
Exposure:
-
Expose the bacterial strains to a range of concentrations of this compound in a minimal agar medium lacking histidine.
-
Include a negative (vehicle) control and positive controls (known mutagens for each strain).
-
-
Incubation and Colony Counting:
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
-
Data Analysis:
-
A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
-
| Strain | Metabolic Activation (S9) | Highest Non-Toxic Dose (µ g/plate ) | Result |
| TA98 | - | 5000 | Negative |
| + | 5000 | Negative | |
| TA100 | - | 5000 | Negative |
| + | 5000 | Negative | |
| TA1535 | - | 5000 | Negative |
| + | 5000 | Negative | |
| TA1537 | - | 5000 | Negative |
| + | 5000 | Negative |
In Vivo Acute Toxicity Screening
Following the initial in vitro screening, a preliminary in vivo acute toxicity study is recommended to understand the systemic effects of this compound.
Acute Oral Toxicity Study (OECD Guideline 423)
The acute toxic class method is a stepwise procedure that uses a minimal number of animals to classify a substance based on its acute oral toxicity.[9]
-
Animal Model:
-
Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).
-
-
Dosing:
-
Administer this compound orally via gavage at one of the defined starting dose levels (e.g., 300 mg/kg or 2000 mg/kg).[9]
-
The substance is given to a group of three animals.
-
-
Observation:
-
Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[10]
-
-
Endpoint:
-
The outcome of the initial dose group determines the next step (e.g., stop the test, dose another three animals at a lower or higher dose).
-
The endpoint is the classification of the substance into a toxicity category based on the observed mortality.
-
| Starting Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs | GHS Category |
| 2000 | 3 | 0/3 | No signs of toxicity observed | Category 5 or Unclassified |
Visualizations
Experimental Workflows
References
- 1. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols for Dictyophorine A in Primary Cortical Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dictyophorine A is a sesquiterpenoid compound isolated from the mushroom Dictyophora indusiata. Emerging research has highlighted its potential as a neuroprotective agent. Studies have demonstrated that this compound, along with its counterpart Dictyophorine B, can stimulate the synthesis of Nerve Growth Factor (NGF) in astroglial cells.[1] Furthermore, dictyophorines have been shown to protect primary cultured mouse cortical neurons from the damaging effects of glutamate- and N-methyl-D-aspartate (NMDA)-induced excitotoxicity.[1] These properties make this compound a compound of significant interest for neuroscience research and the development of therapeutics for neurodegenerative diseases.
These application notes provide detailed protocols for utilizing this compound in primary cortical neuron cultures to investigate its neuroprotective effects and mechanism of action.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Neuronal Viability under Glutamate-Induced Excitotoxicity
| This compound Concentration (µM) | Neuronal Viability (%) (mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0 (Glutamate Only) | 45 ± 4.8 |
| 0.1 | 55 ± 5.1 |
| 1 | 72 ± 6.3 |
| 10 | 88 ± 4.9 |
| 50 | 92 ± 5.5 |
| 100 | 93 ± 4.7 |
Note: This data is hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions.
Table 2: Hypothetical Effect of this compound on Nerve Growth Factor (NGF) Secretion in Astrocyte-Neuron Co-cultures
| Treatment | NGF Concentration (pg/mL) (mean ± SD) |
| Vehicle Control | 150 ± 12.5 |
| This compound (10 µM) | 450 ± 25.8 |
| This compound (50 µM) | 620 ± 31.2 |
Note: This data is hypothetical and for illustrative purposes. This compound has been shown to increase NGF synthesis in astroglial cells.[1] This table illustrates the expected outcome in a co-culture system.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat or mouse pups.[2][3][4][5][6]
Materials:
-
E18 pregnant rat or mouse
-
Hibernate®-E medium
-
Papain (20 units/mL)
-
DNase I (100 units/mL)
-
Neurobasal® Medium supplemented with B-27® Supplement, GlutaMAX™, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
-
37°C, 5% CO₂ incubator
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the uterine horns and remove the embryos.
-
Isolate the brains from the embryos and place them in ice-cold Hibernate®-E medium.
-
Under a dissecting microscope, carefully remove the cortices from each hemisphere, ensuring to remove the meninges.
-
Mince the cortical tissue into small pieces.
-
Transfer the tissue to a tube containing a papain and DNase I solution and incubate at 37°C for 20-30 minutes with gentle agitation every 5 minutes.
-
Stop the digestion by adding an equal volume of Hibernate®-E medium containing 10% fetal bovine serum (optional, can be followed by a wash step).
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed complete Neurobasal® medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto Poly-D-lysine coated plates at a desired density (e.g., 1 x 10⁵ cells/well in a 24-well plate).
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed medium. Continue with half-media changes every 2-3 days.
Protocol 2: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity
This protocol outlines the procedure to evaluate the neuroprotective effects of this compound against glutamate-induced cell death in primary cortical neurons.[7][8]
Materials:
-
Primary cortical neuron cultures (7-10 days in vitro)
-
This compound stock solution (in DMSO)
-
L-Glutamic acid solution
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay Kit[9][10][11][12][13]
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in the culture medium.
-
Pre-treat the primary cortical neuron cultures with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
After the pre-treatment period, expose the neurons to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes. Include a negative control group that is not exposed to glutamate.
-
Remove the glutamate-containing medium and replace it with fresh, pre-warmed culture medium containing the respective concentrations of this compound or vehicle.
-
Incubate the cultures for another 24 hours.
-
Assess neuronal viability using the LDH and/or MTT assay according to the manufacturer's instructions.
-
Calculate the percentage of neuroprotection relative to the glutamate-only treated group.
Protocol 3: Measurement of Nerve Growth Factor (NGF) Secretion
This protocol describes how to measure the effect of this compound on NGF secretion, likely from co-cultured astrocytes, using an ELISA kit.[1][17][18]
Materials:
-
Primary cortical neuron cultures (may be co-cultured with astrocytes for this assay)
-
This compound stock solution (in DMSO)
-
NGF ELISA Kit
-
Plate reader
Procedure:
-
Treat the primary cortical neuron cultures (or astrocyte-neuron co-cultures) with desired concentrations of this compound (e.g., 10, 50 µM) for 48-72 hours. Include a vehicle control.
-
After the incubation period, collect the culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the NGF ELISA on the collected supernatants according to the manufacturer's protocol.
-
Measure the absorbance using a plate reader and calculate the concentration of NGF in each sample based on a standard curve.
Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Workflow for measuring this compound-induced NGF secretion.
References
- 1. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of Dissociated Mouse Cortical Neuron Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 4. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 6. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative determination of glutamate mediated cortical neuronal injury in cell culture by lactate dehydrogenase efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT Assay [protocols.io]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ricerca.sns.it [ricerca.sns.it]
- 18. Synthesis/secretion of nerve growth factor is associated with cell growth in cultured mouse astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dictyophorine A-Induced NGF Synthesis in Astroglial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerve Growth Factor (NGF) is a crucial neurotrophin involved in the survival, development, and function of neurons. Its therapeutic potential in neurodegenerative diseases has led to significant interest in identifying compounds that can stimulate its endogenous production. Astrocytes, the most abundant glial cells in the central nervous system, are a primary source of NGF. Dictyophorine A, a eudesmane-type sesquiterpene isolated from the mushroom Dictyophora indusiata, has been identified as a potent inducer of NGF synthesis in astroglial cells[1]. This document provides detailed protocols for assessing the NGF-inducing activity of this compound in primary astroglial cell cultures.
Data Presentation
The following table summarizes the expected quantitative results based on existing literature. Researchers should aim to generate dose-response and time-course data to further characterize the effects of this compound.
| Compound | Concentration (µM) | Treatment Duration | Fold Increase in NGF Secretion (vs. Vehicle Control) | Cell Type | Reference |
| This compound | 3.3 | 48 hours (estimated) | ~4-fold | Primary Astroglial Cells | [2] |
| Vehicle Control | - | 48 hours | 1-fold | Primary Astroglial Cells | - |
Experimental Protocols
A comprehensive workflow for evaluating the effect of this compound on NGF induction in primary astroglial cells is presented below.
References
Application Notes and Protocols for In Vitro Neuroprotection Assays Using Dictyophorine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dictyophorine A, a sesquiterpene isolated from the edible mushroom Dictyophora indusiata, has emerged as a promising natural compound with neuroprotective properties. This document provides detailed application notes and protocols for conducting in vitro assays to evaluate the neuroprotective effects of this compound. The primary known mechanism of this compound is the stimulation of Nerve Growth Factor (NGF) synthesis in astroglial cells. Additionally, related compounds from Dictyophora indusiata, such as dictyoquinazols, have demonstrated protection against glutamate and N-methyl-D-aspartate (NMDA)-induced excitotoxicity.[1][2][3]
These protocols are designed to offer a robust framework for screening and characterizing the neuroprotective potential of this compound and related compounds, aiding in the early stages of neuro-pharmacological drug development.
Key Experimental Protocols
Two primary assays are detailed below to assess the neuroprotective activities of this compound: an NGF Synthesis Stimulation Assay and a Glutamate-Induced Excitotoxicity Assay. A standard MTT assay for cell viability is also included as a crucial component of neuroprotection assessment.
Protocol 1: NGF Synthesis Stimulation Assay in Astroglial Cells
This protocol is designed to quantify the effect of this compound on the synthesis and secretion of Nerve Growth Factor (NGF) from primary astroglial cells.
Materials:
-
Primary rat or mouse astroglial cells
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
NGF ELISA Kit (commercially available)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Culture: Culture primary astroglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the astroglial cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration as the highest this compound concentration) and a negative control (medium only).
-
Incubation: Incubate the cells with this compound for 24-48 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
NGF Quantification: Quantify the concentration of NGF in the collected supernatants using a commercially available NGF ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the concentration of NGF for each treatment group and normalize it to the control groups.
Protocol 2: Glutamate-Induced Excitotoxicity Assay in Primary Cortical Neurons
This assay evaluates the protective effect of this compound against neuronal cell death induced by glutamate, a key mediator of excitotoxicity.
Materials:
-
Primary rat or mouse cortical neurons
-
This compound
-
Neurobasal medium
-
B-27 supplement
-
Glutamine
-
Penicillin-Streptomycin solution
-
L-glutamic acid
-
Poly-D-lysine coated 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Spectrophotometer (plate reader)
Procedure:
-
Neuron Culture: Culture primary cortical neurons on poly-D-lysine coated 96-well plates in Neurobasal medium supplemented with B-27, glutamine, and penicillin-streptomycin.
-
Pre-treatment: After 7-10 days in culture, pre-treat the neurons with various concentrations of this compound for 24 hours.
-
Induction of Excitotoxicity: Following pre-treatment, expose the neurons to a neurotoxic concentration of L-glutamic acid (e.g., 50-100 µM) for a specified duration (e.g., 15-30 minutes).
-
Wash and Recovery: Remove the glutamate-containing medium and replace it with fresh, glutamate-free medium containing the respective concentrations of this compound.
-
Incubation: Incubate the cells for a further 24 hours.
-
Cell Viability Assessment: Assess neuronal viability using the MTT assay (see Protocol 3).
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.
Procedure:
-
MTT Addition: Following the 24-hour recovery period in the excitotoxicity assay, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer.
-
Data Analysis: Express the results as a percentage of the viability of the control cells (not exposed to glutamate).
Data Presentation
Quantitative data from the neuroprotection assays should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Illustrative Dose-Response of this compound on NGF Synthesis in Astroglial Cells
| This compound (µM) | NGF Concentration (pg/mL) (Mean ± SD) | Fold Increase vs. Control |
| 0 (Control) | 50 ± 5 | 1.0 |
| 0.1 | 75 ± 8 | 1.5 |
| 1.0 | 150 ± 12 | 3.0 |
| 3.3 | 200 ± 18 | 4.0 |
| 10 | 210 ± 20 | 4.2 |
Note: This data is illustrative and based on qualitative descriptions from existing literature.[3] Researchers should generate their own quantitative data.
Table 2: Illustrative Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity
| Treatment | This compound (µM) | Cell Viability (%) (Mean ± SD) | % Neuroprotection |
| Control (no glutamate) | 0 | 100 ± 5 | - |
| Glutamate (100 µM) | 0 | 45 ± 4 | 0 |
| Glutamate + this compound | 0.1 | 55 ± 5 | 18.2 |
| Glutamate + this compound | 1.0 | 70 ± 6 | 45.5 |
| Glutamate + this compound | 10 | 85 ± 7 | 72.7 |
% Neuroprotection = [(Viability(Treated) - Viability(Glutamate)) / (Viability(Control) - Viability(Glutamate))] x 100
Visualization of Pathways and Workflows
Signaling Pathway
The neurotrophic effects of NGF are primarily mediated through the TrkA receptor, leading to the activation of downstream signaling cascades that promote neuronal survival and differentiation.
References
Application Notes and Protocols: Determination of Dictyophorine A Dose-Response Curve in Cell Lines
Introduction
Dictyophorine A is a eudesmane-type sesquiterpene isolated from the edible mushroom Phallus indusiatus (synonym: Dictyophora indusiata).[1] Research has primarily focused on the neurotrophic properties of this compound and the related compound Dictyophorine B, which have been shown to promote the synthesis of Nerve Growth Factor (NGF) in astroglial cells.[2][3] Extracts from Dictyophora indusiata have also been investigated for a range of bioactivities, including anti-inflammatory and immunomodulatory effects, often linked to the activation of signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5]
These application notes provide a generalized framework for researchers and drug development professionals to determine the dose-response curve of this compound in various cell lines. The protocols outlined below are based on standard cell viability assays.
Disclaimer: As of the latest literature review, specific quantitative dose-response data (e.g., IC50 values) for this compound demonstrating cytotoxic effects on cancer cell lines is not publicly available. The following sections provide established methodologies to generate such data.
Data Presentation
The primary goal of a dose-response study is to determine the concentration of this compound that elicits a specific biological response, typically a 50% inhibition of cell viability (IC50). The following tables are templates for presenting such quantitative data once it has been generated.
Table 1: IC50 Values of this compound in Various Cell Lines after 48-hour Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | Data to be determined |
| e.g., A549 | Lung Carcinoma | Data to be determined |
| e.g., HeLa | Cervical Adenocarcinoma | Data to be determined |
| e.g., SH-SY5Y | Neuroblastoma | Data to be determined |
Table 2: Time-Dependency of this compound Cytotoxicity in [Example Cell Line]
| Treatment Time (hours) | IC50 (µM) |
| 24 | Data to be determined |
| 48 | Data to be determined |
| 72 | Data to be determined |
Experimental Protocols
The following are detailed protocols for determining the dose-response curve of this compound using common cell viability assays.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
This compound
-
Selected cell lines and appropriate culture media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell lines in their recommended media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using Trypsin-EDTA, centrifuge, and resuspend in fresh media.
-
Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for dilutions).
-
Remove the overnight culture media from the cells and replace it with 100 µL of the media containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Protocol 2: Cell Proliferation Assessment using CCK-8 Assay
This protocol is based on standard Cell Counting Kit-8 (CCK-8) procedures.
Materials:
-
This compound
-
Selected cell lines and appropriate culture media
-
FBS, Penicillin-Streptomycin, Trypsin-EDTA, PBS
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
Incubation:
-
Incubate the plates for the desired time points.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a visible color change is observed.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 6 from the MTT Assay Protocol to determine the IC50 value.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated based on the known activities of compounds from Dictyophora indusiata.
Caption: Experimental workflow for determining the dose-response curve of this compound.
Caption: Putative signaling pathways modulated by this compound leading to altered cell viability.
References
- 1. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata. | Semantic Scholar [semanticscholar.org]
- 2. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Constituents of the Mushroom Dictyophora indusiata and Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of Dictyophorine A
Introduction
Dictyophorine A, a sesquiterpene isolated from the mushroom Dictyophora indusiata, has garnered significant interest in the scientific community for its potential therapeutic properties.[1] This compound has demonstrated notable biological activities, including the stimulation of nerve growth factor (NGF) synthesis, neuroprotection, and anti-inflammatory effects.[2][3][4][5] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the effects of this compound in various cell culture models.
I. Neuroprotective and Neurotrophic Effects
This compound has been shown to promote the synthesis of Nerve Growth Factor (NGF) in astroglial cells, suggesting its potential in treating neurodegenerative diseases.[1][2] Other compounds from Dictyophora indusiata have also been found to protect primary mouse cortical neurons from excitotoxicity.
A. Recommended Cell Lines
-
Primary Astrocytes: For studying the primary mechanism of NGF synthesis stimulation.
-
Primary Cortical Neurons: Ideal for investigating direct neuroprotective effects against toxins or excitotoxicity.
-
BV-2 Microglial Cells: A suitable model for exploring the anti-inflammatory properties of this compound in the central nervous system.[5][6]
B. Experimental Protocol: Induction of NGF Synthesis in Primary Astrocytes
-
Cell Seeding: Plate primary rat astrocytes at a density of 1 x 10⁵ cells/well in a 24-well plate.
-
Culture Medium: Use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 3.3, 5, 10 µM). A concentration of 3.3 μM has been reported to be effective.[3]
-
Incubation: Incubate the cells for another 24-48 hours.
-
NGF Measurement: Collect the culture supernatant and measure the concentration of NGF using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
C. Quantitative Data
| Compound | Cell Line | Concentration | Effect | Reference |
| This compound | Astroglial cells | 3.3 µM | Four-fold increase in NGF synthesis | |
| Dictyoquinazol A, B, C | Primary mouse cortical neurons | 5 µM | Protection from glutamate- and NMDA-induced excitotoxicity |
D. Experimental Workflow: Neuroprotective Effects
References
- 1. Dictyophorine - Wikipedia [en.wikipedia.org]
- 2. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chemistry, Pharmacology and Therapeutic Potential of the Edible Mushroom Dictyophora indusiata (Vent ex. Pers.) Fischer (Synn. Phallus indusiatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights into Chemical Profiles and Health-Promoting Effects of Edible Mushroom Dictyophora indusiata (Vent ex. Pers.) Fischer: A Review [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Constituents of the Mushroom Dictyophora indusiata and Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dictyophorine A in Alzheimer's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) in the brain.[1][2][3] Current therapeutic strategies are limited, highlighting the urgent need for novel drug candidates. Dictyophorine A, a sesquiterpene isolated from the mushroom Dictyophora indusiata, has been identified as a stimulator of Nerve Growth Factor (NGF) synthesis in astroglial cells.[4] Given the crucial role of NGF in neuronal survival, differentiation, and synaptic plasticity, this compound presents a promising avenue for investigation as a potential therapeutic agent for Alzheimer's disease.
These application notes provide a comprehensive overview of proposed experimental models and protocols to investigate the therapeutic potential of this compound in Alzheimer's disease research. The methodologies outlined are based on established practices in the field and are designed to assess the neuroprotective and disease-modifying effects of this natural compound.
Proposed Mechanism of Action
This compound is hypothesized to exert its neuroprotective effects primarily through the upregulation of NGF, which in turn activates pro-survival signaling pathways in neurons. The proposed signaling cascade involves the binding of NGF to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA), leading to the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways. These pathways are known to promote neuronal survival, inhibit apoptosis, and enhance synaptic function, thereby counteracting the neurodegenerative processes observed in Alzheimer's disease.
In Vitro Research Models: Protocols and Expected Outcomes
Neuroprotective Effects against Aβ-induced Toxicity in SH-SY5Y Cells
This protocol aims to determine the ability of this compound to protect neuronal cells from amyloid-beta-induced cytotoxicity.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Differentiation:
-
Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiate cells by treating with 10 µM retinoic acid for 5-7 days to induce a neuronal phenotype.
-
-
Pre-treatment:
-
Pre-treat the differentiated cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 24 hours.
-
-
Aβ Oligomer Exposure:
-
Expose the pre-treated cells to 10 µM of pre-aggregated Aβ1-42 oligomers for an additional 24 hours. A vehicle-treated group and an Aβ-only group will serve as controls.
-
-
Cell Viability Assay (MTT):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using flow cytometry to quantify early and late apoptotic cells.
-
-
Western Blot Analysis:
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Bcl-2, Bax, and cleaved caspase-3.
-
Use β-actin as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
Hypothetical Quantitative Data:
| Treatment Group | Cell Viability (% of Control) | Apoptotic Cells (%) | Bcl-2/Bax Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Control | 100 ± 5.2 | 4.5 ± 1.1 | 1.00 | 1.00 |
| Aβ (10 µM) | 52.3 ± 4.8 | 35.2 ± 3.9 | 0.35 ± 0.08 | 4.2 ± 0.5 |
| Aβ + this compound (5 µM) | 68.7 ± 5.1 | 24.1 ± 3.2 | 0.62 ± 0.10 | 2.8 ± 0.4 |
| Aβ + this compound (10 µM) | 85.4 ± 6.3 | 15.8 ± 2.5 | 0.85 ± 0.12 | 1.9 ± 0.3 |
| Aβ + this compound (25 µM) | 95.1 ± 5.9 | 8.9 ± 1.8 | 0.98 ± 0.11 | 1.2 ± 0.2 |
In Vivo Research Models: Protocols and Expected Outcomes
Efficacy of this compound in a 5xFAD Mouse Model of Alzheimer's Disease
This protocol is designed to evaluate the long-term therapeutic effects of this compound on cognitive function and AD-related pathology in the 5xFAD transgenic mouse model.[5][6]
Experimental Workflow:
Detailed Protocol:
-
Animal Model and Treatment:
-
Use 3-month-old male 5xFAD transgenic mice and their wild-type littermates.
-
Administer this compound (e.g., 10 mg/kg/day) or vehicle (e.g., saline with 1% DMSO) via intraperitoneal (i.p.) injection for 3 consecutive months.
-
-
Behavioral Testing (at 6 months of age):
-
Morris Water Maze (MWM): Assess spatial learning and memory. Record escape latency, path length, and time spent in the target quadrant during the probe trial.
-
Y-Maze: Evaluate short-term spatial working memory based on the spontaneous alternation percentage.
-
-
Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the mice and perfuse with ice-cold PBS.
-
Harvest the brains; one hemisphere will be fixed in 4% paraformaldehyde for histology, and the other will be dissected (hippocampus and cortex) and snap-frozen for biochemical analysis.
-
-
Histopathological Analysis:
-
Immunohistochemistry: Use specific antibodies to stain for Aβ plaques (4G8), microglia (Iba1), and astrocytes (GFAP) in brain sections. Quantify the plaque burden and glial activation.
-
-
Biochemical Analysis:
-
ELISA: Measure the levels of soluble and insoluble Aβ40 and Aβ42, as well as pro-inflammatory cytokines (TNF-α, IL-1β), in brain homogenates.
-
Western Blot: Quantify the expression of synaptic proteins, such as synaptophysin and PSD-95, in hippocampal and cortical lysates.
-
Hypothetical Quantitative Data:
| Group | MWM Escape Latency (Day 5, s) | Aβ Plaque Burden (%) | Iba1+ Microglia (cells/mm²) | Synaptophysin Level (Fold Change) |
| Wild-Type + Vehicle | 15.2 ± 2.1 | N/A | 25.6 ± 4.3 | 1.00 |
| 5xFAD + Vehicle | 48.9 ± 5.6 | 12.5 ± 2.1 | 88.3 ± 9.7 | 0.58 ± 0.09 |
| 5xFAD + this compound | 25.7 ± 4.3 | 7.8 ± 1.5 | 52.1 ± 7.2 | 0.85 ± 0.11 |
Conclusion
The provided application notes and protocols offer a structured framework for investigating the therapeutic potential of this compound in Alzheimer's disease research. By leveraging its known ability to stimulate NGF synthesis, these studies aim to elucidate its neuroprotective mechanisms and evaluate its efficacy in preclinical models of AD. The successful completion of these experiments could provide a strong rationale for the further development of this compound as a novel treatment for Alzheimer's disease.
References
- 1. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling Alzheimer's Disease: A Review of Gene-Modified and Induced Animal Models, Complex Cell Culture Models, and Computational Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropathological Mechanisms Associated with Pesticides in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. criver.com [criver.com]
Measuring Nerve Growth Factor (NGF) Protein Levels Following Dictyophorine A Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerve Growth Factor (NGF) is a crucial neurotrophic factor involved in the survival, development, and function of neurons. Its therapeutic potential in neurodegenerative diseases has led to significant interest in identifying compounds that can upregulate its production. Dictyophorine A, a sesquiterpene isolated from the edible mushroom Dictyophora indusiata, has been identified as a stimulator of NGF synthesis in astroglial cells.[1] Astrocytes are a key source of neurotrophic factors in the central nervous system, making them a prime target for therapeutic intervention.[2] This document provides detailed application notes and experimental protocols for measuring NGF protein levels in astrocyte cultures following treatment with this compound.
These guidelines are intended to assist researchers in the preclinical evaluation of this compound and other potential NGF-inducing compounds. The protocols provided herein cover cell culture, treatment, and the quantification of NGF protein levels using Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.
Data Presentation: Quantifying the Effect of this compound on NGF Secretion
Due to the limited publicly available quantitative data on the dose-dependent effects of this compound on NGF synthesis, the following table presents a hypothetical dataset based on typical results observed for other natural compounds that induce neurotrophic factor expression in astrocytes.[2] This data should be used as a guideline for experimental design and interpretation.
Table 1: Hypothetical Dose-Dependent Effect of this compound on NGF Secretion by Cultured Rat Astrocytes
| Treatment Group | Concentration (µM) | Mean NGF Concentration in Conditioned Media (pg/mL) ± SD | Fold Change vs. Vehicle Control |
| Vehicle Control | 0 | 150 ± 25 | 1.0 |
| This compound | 0.1 | 225 ± 30 | 1.5 |
| This compound | 1 | 450 ± 45 | 3.0 |
| This compound | 5 | 750 ± 60 | 5.0 |
| This compound | 10 | 600 ± 55 | 4.0 |
Data are presented as mean ± standard deviation (SD) from a representative experiment performed in triplicate. The data illustrates a dose-dependent increase in NGF secretion with a potential saturation or slight inhibitory effect at higher concentrations.
Proposed Signaling Pathway for this compound-Induced NGF Synthesis
While the precise signaling pathway by which this compound stimulates NGF synthesis in astrocytes has not been fully elucidated, it is hypothesized to involve the activation of intracellular signaling cascades known to regulate the expression of neurotrophic factors. Many small molecules that induce NGF synthesis in astrocytes act through pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)-Akt pathways. The following diagram illustrates a plausible signaling cascade.
Caption: Hypothesized signaling pathway for this compound-induced NGF synthesis in astrocytes.
Experimental Workflow
The following diagram outlines the general workflow for assessing the impact of this compound on NGF protein levels in astrocyte cultures.
Caption: Experimental workflow for measuring NGF levels after this compound treatment.
Detailed Experimental Protocols
Primary Astrocyte Culture
This protocol describes the isolation and culture of primary astrocytes from neonatal rat pups.
Materials:
-
Neonatal Sprague-Dawley rat pups (P1-P3)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Poly-D-Lysine coated culture flasks and plates
-
Sterile dissection tools
-
70 µm cell strainer
Procedure:
-
Euthanize neonatal rat pups according to approved animal care protocols.
-
Dissect the cerebral cortices in a sterile environment.
-
Remove the meninges and mince the cortical tissue.
-
Digest the tissue with trypsin-EDTA at 37°C.
-
Inactivate trypsin with DMEM containing 10% FBS.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer.
-
Plate the cells onto Poly-D-Lysine coated flasks in DMEM with 10% FBS and penicillin-streptomycin.
-
Incubate at 37°C in a humidified 5% CO2 atmosphere.
-
After 7-10 days, separate astrocytes from microglia by shaking the flasks on an orbital shaker.
-
Re-plate the adherent astrocytes and grow to confluence before subculturing for experiments.
This compound Treatment
Materials:
-
Confluent primary astrocyte cultures
-
This compound (stock solution in DMSO)
-
Serum-free DMEM
-
Vehicle control (DMSO)
Procedure:
-
Seed astrocytes in 6-well or 24-well plates and grow to confluence.
-
Once confluent, replace the growth medium with serum-free DMEM and incubate for 24 hours to starve the cells.
-
Prepare working solutions of this compound in serum-free DMEM at various concentrations (e.g., 0.1, 1, 5, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control group treated with the same concentration of DMSO.
-
Remove the starvation medium and add the this compound-containing medium or vehicle control medium to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, collect the conditioned media for ELISA and lyse the cells for Western Blot analysis.
Quantification of NGF by ELISA
This protocol provides a general procedure for a sandwich ELISA to measure NGF in conditioned media. It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.
Materials:
-
Commercial NGF ELISA kit (containing capture antibody, detection antibody, standard, substrate, and stop solution)
-
Conditioned media samples
-
Wash buffer
-
Microplate reader
Procedure:
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add the capture antibody to the wells of a 96-well plate and incubate.
-
Wash the plate to remove unbound antibody.
-
Block the plate to prevent non-specific binding.
-
Add the NGF standards and conditioned media samples to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add the TMB substrate and incubate in the dark until a color develops.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of NGF in the samples.
Analysis of Intracellular NGF by Western Blot
This protocol describes the detection of intracellular NGF levels in astrocytes.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NGF
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NGF antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
Conclusion
The protocols and application notes provided in this document offer a comprehensive framework for investigating the effects of this compound on NGF protein levels in astroglial cells. By employing these standardized methods, researchers can obtain reliable and reproducible data to further elucidate the neurotrophic potential of this and other novel compounds. Accurate quantification of NGF induction is a critical step in the development of new therapeutic strategies for a range of neurological disorders.
References
- 1. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoids Induce the Synthesis and Secretion of Neurotrophic Factors in Cultured Rat Astrocytes: A Signaling Response Mediated by Estrogen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of NGF Pathway Activation by Dictyophorine A
Introduction
Nerve Growth Factor (NGF) is a critical neurotrophin involved in the survival, development, and function of neurons. Its signaling is mediated primarily through the Tropomyosin receptor kinase A (TrkA), which upon activation, triggers downstream cascades including the PI3K/Akt and MAPK/ERK pathways, crucial for neuronal survival and differentiation.[1][2][3][4] Compounds that can modulate the NGF pathway are of significant interest for their potential therapeutic applications in neurodegenerative diseases.
Dictyophorine A, a sesquiterpene isolated from the mushroom Dictyophora indusiata, has been identified as a stimulator of NGF synthesis in astroglial cells.[5] This suggests that this compound may exert neuroprotective and neurotrophic effects by activating the NGF signaling pathway. This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the phosphorylation of key proteins in the NGF signaling cascade—TrkA, Akt, and ERK—in the PC12 rat pheochromocytoma cell line, a well-established model for studying NGF signaling.[6][7][8][9]
Principle
This protocol describes the treatment of PC12 cells with this compound, followed by lysis and Western blot analysis to detect the phosphorylation status of TrkA at Tyr490, Akt at Ser473, and ERK1/2 at Thr202/Tyr204. An increase in the phosphorylation of these proteins upon treatment with this compound would indicate the activation of the NGF signaling pathway.
Data Presentation
The following table presents illustrative quantitative data from a Western blot analysis of PC12 cells treated with varying concentrations of this compound for 24 hours. NGF (50 ng/mL) was used as a positive control. Data was quantified by densitometry and is expressed as a fold change in the ratio of phosphorylated protein to total protein, normalized to the untreated control.
Table 1: Illustrative Quantitative Western Blot Analysis of NGF Pathway Activation
| Treatment | p-TrkA (Tyr490) / Total TrkA (Fold Change) | p-Akt (Ser473) / Total Akt (Fold Change) | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 (Fold Change) |
| Untreated Control | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | 1.8 | 1.5 | 1.7 |
| This compound (5 µM) | 3.5 | 2.8 | 3.2 |
| This compound (10 µM) | 5.2 | 4.1 | 4.9 |
| NGF (50 ng/mL) | 6.0 | 5.5 | 5.8 |
Visualizations
References
- 1. NGF and ProNGF: Regulation of Neuronal and Neoplastic Responses through Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Mechanism of Action of Nerve Growth Factor - G. Guroff [grantome.com]
- 5. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jdc.jefferson.edu [jdc.jefferson.edu]
- 9. Stimulation of Neurite Outgrowth Using Autologous NGF Bound at the Surface of a Fibrous Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Dictyophorine A: Application Notes and Protocols for Neurite Outgrowth Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dictyophorine A, a novel eudesmane-type sesquiterpene isolated from the mushroom Dictyophora indusiata, has emerged as a potent stimulator of Nerve Growth Factor (NGF) synthesis.[1] This property makes it a valuable research tool for investigating neurotrophic factor-based therapies and for use in neurite outgrowth stimulation assays. These application notes provide detailed protocols for utilizing this compound to generate NGF-rich conditioned medium from astroglial cells and subsequently using this medium to induce and assess neurite outgrowth in neuronal cell lines.
Principle of Action
This compound's primary mechanism for promoting neurite outgrowth is indirect. It acts on astroglial cells to significantly increase the synthesis and secretion of NGF.[1] This endogenously produced NGF then acts on neuronal cells, binding to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA). The activation of TrkA initiates a downstream signaling cascade, leading to the differentiation of neuronal cells and the extension of neurites.
Data Presentation
Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative finding regarding the effect of this compound on NGF synthesis.
| Compound | Cell Line | Concentration | Effect on NGF Synthesis | Reference |
| This compound | Astroglial cells | 3.3 µM | Four-fold increase | [2] |
Experimental Protocols
Protocol 1: Preparation of NGF-Rich Conditioned Medium from Astroglial Cells
This protocol details the procedure for treating astroglial cells with this compound to produce a medium enriched with secreted NGF.
Materials:
-
Primary astroglial cells or a suitable astroglial cell line
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cell culture flasks/plates
-
Sterile conical tubes
-
Centrifuge
Procedure:
-
Cell Culture: Culture astroglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Once confluent, passage the cells and seed them into new culture plates at a desired density. Allow the cells to adhere and grow for 24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in serum-free DMEM to the final working concentration (e.g., 3.3 µM).
-
Medium Exchange: Remove the existing culture medium from the astroglial cells and wash the cells once with sterile Phosphate Buffered Saline (PBS).
-
Incubation: Add the this compound-containing serum-free DMEM to the cells. Incubate for 48-72 hours.
-
Conditioned Medium Collection: After the incubation period, carefully collect the supernatant (conditioned medium) into sterile conical tubes.
-
Clarification: Centrifuge the collected medium at 1,500 rpm for 10 minutes to pellet any detached cells or debris.
-
Storage: Transfer the clarified conditioned medium to fresh sterile tubes and store at -80°C for long-term use or at 4°C for immediate use.
Protocol 2: Quantification of NGF in Conditioned Medium by ELISA
This protocol provides a general guideline for measuring the concentration of NGF in the prepared conditioned medium using a sandwich ELISA kit.
Materials:
-
NGF ELISA Kit (commercially available kits for the appropriate species are recommended)
-
Conditioned medium from Protocol 1
-
Microplate reader
Procedure:
-
Kit Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Assay Procedure: Follow the specific steps outlined in the kit protocol, which typically involve:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction with a stop solution.
-
-
Data Acquisition: Measure the absorbance of each well at the recommended wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of NGF in the conditioned medium samples.
Protocol 3: Neurite Outgrowth Assay using PC12 Cells
This protocol describes how to use the NGF-rich conditioned medium to induce neurite outgrowth in the rat pheochromocytoma (PC12) cell line, a widely used model for neuronal differentiation.
Materials:
-
PC12 cells
-
NGF-rich conditioned medium (from Protocol 1)
-
Control conditioned medium (from untreated astroglial cells)
-
Basal culture medium (e.g., DMEM with low serum)
-
Collagen-coated cell culture plates
-
Microscope with imaging capabilities
-
Image analysis software
Procedure:
-
Cell Seeding: Seed PC12 cells onto collagen-coated plates at a low density in their regular growth medium and allow them to attach for 24 hours.
-
Differentiation Induction: Remove the growth medium and replace it with the NGF-rich conditioned medium. As a negative control, treat a separate set of cells with control conditioned medium. A positive control using a known concentration of recombinant NGF can also be included.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Imaging: Observe the cells under a phase-contrast or fluorescence microscope (if using immunofluorescence staining for neuronal markers like β-III tubulin). Capture images of multiple random fields for each treatment condition.
-
Quantification: Analyze the captured images using image analysis software. The following parameters are typically measured:
-
Percentage of neurite-bearing cells (a cell is considered positive if it has at least one neurite equal to or longer than the cell body diameter).
-
Average neurite length per cell.
-
Number of neurites per cell.
-
-
Statistical Analysis: Perform statistical analysis to compare the neurite outgrowth in cells treated with NGF-rich conditioned medium to the control groups.
Visualizations
Caption: Signaling pathway of this compound-induced neurite outgrowth.
Caption: Experimental workflow for this compound neurite outgrowth assays.
References
Application Notes and Protocols for Efficacy Studies of Dictyophorine A
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dictyophorine A
This compound is a eudesmane-type sesquiterpene isolated from the edible mushroom Dictyophora indusiata (also known as Phallus indusiatus).[1][2] Preclinical research has identified this compound as a promising bioactive compound with potential therapeutic applications. The primary reported bioactivity of this compound is its ability to stimulate the synthesis of Nerve Growth Factor (NGF) in astroglial cells, suggesting its potential as a neuroprotective agent.[1][2][3] Additionally, extracts of D. indusiata containing various bioactive compounds, including terpenoids, have demonstrated anti-inflammatory and antioxidant properties.[4][5][6][7] These findings warrant further investigation into the efficacy of this compound for neurodegenerative diseases and inflammatory conditions.
This document provides detailed experimental protocols and application notes for conducting efficacy studies on this compound, focusing on its neuroprotective and anti-inflammatory potential.
Application I: Neuroprotective Efficacy Studies
The neuroprotective properties of this compound are primarily attributed to its ability to induce the synthesis of NGF.[2][4] NGF is a critical neurotrophin involved in the survival, development, and function of neurons. An agent that can upregulate NGF production has therapeutic potential for neurodegenerative disorders such as Alzheimer's disease and other age-related cognitive decline.[1][3]
Hypothesized Mechanism of Action: NGF-Mediated Neuroprotection
This compound is hypothesized to act on astroglial cells, stimulating them to synthesize and release NGF.[1][2] This secreted NGF then binds to its high-affinity receptor, TrkA, on the surface of neurons. The binding of NGF to TrkA initiates a downstream signaling cascade, primarily through the PI3K/Akt and MAPK/ERK pathways, which ultimately promotes neuronal survival, growth, and differentiation, while inhibiting apoptosis.
References
- 1. The Chemistry, Pharmacology and Therapeutic Potential of the Edible Mushroom Dictyophora indusiata (Vent ex. Pers.) Fischer (Synn. Phallus indusiatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Insights into Chemical Profiles and Health-Promoting Effects of Edible Mushroom Dictyophora indusiata (Vent ex. Pers.) Fischer: A Review [mdpi.com]
- 5. Chemical Constituents of the Mushroom Dictyophora indusiata and Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Efficiency In Vitro Wound Healing of Dictyophora indusiata Extracts via Anti-Inflammatory and Collagen Stimulating (MMP-2 Inhibition) Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Astrocyte-Neuron Communication with Dictyophorine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dictyophorine A, a sesquiterpene isolated from the mushroom Dictyophora indusiata, has been identified as a stimulator of Nerve Growth Factor (NGF) synthesis in astroglial cells.[1] This property positions this compound as a valuable research tool for investigating the intricate communication between astrocytes and neurons. Astrocytes, no longer considered merely supportive cells, are now recognized as active participants in synaptic transmission, neuronal metabolism, and the maintenance of the central nervous system's homeostasis. Their ability to produce and secrete neurotrophic factors like NGF is a key mechanism through which they influence neuronal survival, differentiation, and plasticity.
These application notes provide a comprehensive guide for utilizing this compound to explore astrocyte-mediated neuroprotection and its underlying signaling pathways. The protocols outlined below offer detailed methodologies for co-culturing astrocytes and neurons, quantifying NGF secretion, and assessing the subsequent effects on neuronal health and function.
Mechanism of Action
This compound stimulates astrocytes to increase the synthesis and secretion of NGF.[1] While the precise intracellular signaling cascade initiated by this compound in astrocytes is yet to be fully elucidated, it is hypothesized to involve the activation of transcription factors that upregulate the Ngf gene. The secreted NGF then acts on neighboring neurons by binding to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA), and its low-affinity receptor, p75 neurotrophin receptor (p75NTR).
The activation of TrkA by NGF triggers several downstream signaling pathways crucial for neuronal survival and growth, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-Mitogen-activated protein kinase (MAPK) pathway. The PI3K-Akt pathway is a major signaling cascade that promotes cell survival by inhibiting apoptosis. The Ras-MAPK pathway is centrally involved in promoting neurite outgrowth and differentiation.
The following diagram illustrates the proposed signaling pathway:
Data Presentation
The following tables present representative quantitative data that could be obtained from experiments utilizing this compound.
Table 1: Dose-Dependent Effect of this compound on NGF Secretion from Cultured Astrocytes
| This compound Concentration (µM) | NGF Concentration in Culture Medium (pg/mL) ± SD | Fold Change vs. Control |
| 0 (Control) | 55 ± 8 | 1.0 |
| 1 | 110 ± 15 | 2.0 |
| 5 | 250 ± 30 | 4.5 |
| 10 | 480 ± 55 | 8.7 |
| 25 | 620 ± 70 | 11.3 |
| 50 | 650 ± 80 | 11.8 |
Note: Data are representative and based on typical results from NGF-inducing compounds.
Table 2: Effect of Astrocyte-Conditioned Medium (ACM) from this compound-Treated Astrocytes on Neuronal Survival
| Treatment Condition | Percentage of Viable Neurons ± SD |
| Control Neurons (no ACM) | 65 ± 5 |
| Neurons + ACM (from untreated astrocytes) | 75 ± 6 |
| Neurons + ACM (from 10 µM this compound-treated astrocytes) | 92 ± 4 |
| Neurons + ACM (from 10 µM this compound-treated astrocytes) + Anti-NGF Antibody | 72 ± 7 |
Note: Data are representative and illustrate the neuroprotective effect of NGF in the conditioned medium.
Table 3: Quantification of Neurite Outgrowth in Neurons Co-cultured with Astrocytes Treated with this compound
| Treatment Condition | Average Neurite Length (µm) ± SD | Number of Primary Neurites per Neuron ± SD |
| Neurons + Untreated Astrocytes | 150 ± 20 | 3.2 ± 0.5 |
| Neurons + Astrocytes treated with 1 µM this compound | 210 ± 25 | 4.1 ± 0.6 |
| Neurons + Astrocytes treated with 10 µM this compound | 350 ± 40 | 5.5 ± 0.8 |
| Neurons + Astrocytes treated with 50 µM this compound | 365 ± 45 | 5.8 ± 0.7 |
Note: Data are representative and show a dose-dependent increase in neurite outgrowth.
Experimental Protocols
The following diagram provides a general workflow for studying the effects of this compound on astrocyte-neuron communication.
Protocol 1: Primary Astrocyte and Neuron Co-culture
Materials:
-
Postnatal day 1-3 rodent pups (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
DMEM/F-12 medium
-
Neurobasal medium
-
B-27 supplement
-
N-2 supplement
-
GlutaMAX
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-D-lysine or Poly-L-ornithine
-
Laminin
-
This compound stock solution (in DMSO)
Procedure:
-
Astrocyte Culture:
-
Isolate cortices from P1-3 pups and mechanically dissociate the tissue.
-
Plate the cell suspension in DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin on uncoated flasks.
-
After 7-10 days, when the culture is confluent, shake the flasks to remove microglia and oligodendrocyte precursor cells.
-
Trypsinize and re-plate the astrocytes on poly-D-lysine or poly-L-ornithine coated plates or coverslips.
-
-
Neuron Culture:
-
Isolate hippocampi or cortices from embryonic day 18 (E18) or P0 pups.
-
Dissociate the tissue using trypsin and plate the neurons on poly-D-lysine and laminin-coated plates or coverslips in Neurobasal medium supplemented with B-27, N-2, and GlutaMAX.
-
-
Astrocyte-Neuron Co-culture:
-
After establishing a confluent monolayer of astrocytes (approximately 7-14 days in vitro), replace the astrocyte medium with neuronal culture medium.
-
Plate freshly isolated neurons directly onto the astrocyte monolayer.
-
Alternatively, grow astrocytes and neurons on separate coverslips and then combine them in the same well.
-
Protocol 2: Treatment with this compound
Procedure:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Dilute the stock solution in the appropriate culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
For astrocyte monocultures, replace the medium with fresh medium containing the different concentrations of this compound.
-
For astrocyte-neuron co-cultures, add the diluted this compound directly to the culture medium.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Protocol 3: Quantification of NGF Secretion by ELISA
Materials:
-
NGF ELISA Kit (commercially available)
-
Astrocyte-conditioned medium (ACM) collected from Protocol 2
-
Microplate reader
Procedure:
-
Collect the ACM from astrocyte monocultures treated with this compound and a vehicle control.
-
Centrifuge the ACM to remove any cellular debris.
-
Perform the NGF ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of NGF in the samples based on the standard curve.
Protocol 4: Assessment of Neuronal Survival and Neurite Outgrowth
Materials:
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji)
-
Antibodies for immunocytochemistry (see Protocol 5)
Procedure:
-
Neuronal Survival:
-
After treatment, fix the cells and perform immunocytochemistry for a neuronal marker (e.g., βIII-tubulin or NeuN) and a nuclear stain (e.g., DAPI or Hoechst).
-
Capture images from multiple random fields for each condition.
-
Count the total number of neurons (neuronal marker-positive cells) and the number of apoptotic nuclei (condensed or fragmented nuclei) to determine the percentage of viable neurons.
-
-
Neurite Outgrowth:
-
Using the same images from the survival assessment, trace the neurites of individual neurons using image analysis software.
-
Quantify parameters such as the total neurite length per neuron, the number of primary neurites, and the number of branch points.
-
Protocol 5: Immunocytochemistry
Materials:
-
Paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
Permeabilization buffer (e.g., PBS with 0.1-0.3% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100)
-
Primary antibodies (e.g., rabbit anti-βIII-tubulin for neurons, mouse anti-GFAP for astrocytes)
-
Fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
Procedure:
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Wash with PBS and mount the coverslips on microscope slides with mounting medium.
-
Visualize the staining using a fluorescence microscope.
Protocol 6: Western Blot for Signaling Pathway Analysis
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 7: Calcium Imaging
Materials:
-
Fluorescent calcium indicator (e.g., Fluo-4 AM or GCaMP genetically encoded indicator)
-
Pluronic F-127 (for AM ester dyes)
-
Live-cell imaging microscope with a perfusion system
Procedure:
-
Load the astrocyte-neuron co-cultures with a calcium indicator. For Fluo-4 AM, incubate the cells with the dye and Pluronic F-127 in imaging buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification.
-
Mount the culture dish on the microscope stage and perfuse with imaging buffer.
-
Acquire baseline fluorescence images.
-
Apply this compound through the perfusion system.
-
Record the changes in intracellular calcium levels in both astrocytes and neurons over time.
-
Analyze the data to determine the frequency, amplitude, and duration of calcium transients in response to this compound.
Conclusion
This compound presents a promising tool for dissecting the complex interplay between astrocytes and neurons. By stimulating the astrocytic production of NGF, it offers a means to study the downstream consequences on neuronal survival, morphology, and function. The protocols provided herein offer a framework for researchers to investigate these phenomena in a controlled in vitro setting. Further studies are warranted to fully elucidate the molecular mechanisms of this compound and to explore its therapeutic potential in neurodegenerative diseases where neurotrophic support is compromised.
References
Application Notes: Dictyophorine A as a Tool for Investigating Neurotrophic Signaling
Introduction
Dictyophorine A is a eudesmane-type sesquiterpene isolated from the mushroom Dictyophora indusiata.[1] It has garnered interest within the neuroscience community for its potential to modulate neurotrophic signaling pathways. Specifically, this compound has been identified as a stimulator of Nerve Growth Factor (NGF) synthesis, making it a valuable pharmacological tool for researchers studying neuronal health, differentiation, and survival.[1][2] These application notes provide an overview of this compound's mechanism of action, quantitative data on its activity, and detailed protocols for its use in experimental settings.
Mechanism of Action
The primary mechanism by which this compound exerts its neurotrophic effect is by promoting the synthesis and release of Nerve Growth Factor (NGF) from astroglial cells.[1][2] Astrocytes are critical support cells in the central nervous system, and their production of neurotrophic factors is essential for neuronal maintenance and plasticity. By upregulating NGF synthesis in these cells, this compound indirectly supports neuronal function. The secreted NGF can then bind to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA), on the surface of neurons.[3][4][5] This binding event initiates the dimerization and autophosphorylation of the TrkA receptor, triggering downstream intracellular signaling cascades, principally the PI3K/Akt (survival) and MAPK/ERK (differentiation and neurite outgrowth) pathways, which are crucial for neuronal survival, growth, and differentiation.[6][7][8]
Signaling Pathway
Caption: this compound stimulates NGF synthesis in astrocytes, activating neuronal TrkA signaling.
Quantitative Data
The following table summarizes the reported biological activity of this compound in stimulating NGF synthesis. This data is crucial for designing experiments and determining appropriate concentrations for cell-based assays.
| Compound | Cell Type | Concentration | Effect | Reference |
| This compound & B | Astroglial cells | 5 µM | Stimulate NGF synthesis and release | [9] |
Experimental Applications and Protocols
This compound is an ideal tool for:
-
Investigating the regulation of NGF synthesis in glial cells.
-
Studying the downstream effects of astrocyte-derived NGF on neuronal differentiation, survival, and neurite outgrowth.
-
Screening for compounds that may synergize with NGF-enhancing agents.
-
Elucidating the role of neurotrophic factor support in models of neurodegeneration.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the neurotrophic effects of this compound, from treating glial cells to assessing the functional outcome in neurons.
Caption: Workflow for assessing this compound's neurotrophic activity.
Protocol 1: Stimulation of NGF Synthesis in Primary Astroglial Cells
This protocol details the treatment of astroglial cells with this compound to measure the subsequent increase in NGF secretion.
Materials:
-
Primary rat or mouse astrocytes
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
NGF ELISA Kit
-
Cell culture plates (24-well)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate primary astrocytes in 24-well plates at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂ until they reach 80-90% confluency.
-
Serum Starvation: Gently wash the cells twice with sterile PBS. Replace the medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.
-
Treatment: Prepare working solutions of this compound in serum-free DMEM. A final concentration of 5 µM is recommended based on published data.[9] Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Incubation: Remove the starvation medium and add the this compound or vehicle control solutions to the respective wells. Incubate for 24-48 hours.
-
Media Collection: After incubation, carefully collect the conditioned medium from each well. Centrifuge at 1,500 rpm for 10 minutes to pellet any detached cells or debris.
-
NGF Quantification: Measure the concentration of NGF in the supernatant using a commercial NGF ELISA kit, following the manufacturer’s instructions precisely.
-
Data Analysis: Normalize the NGF concentration to the total protein content or cell number in each well. Compare the NGF levels in the this compound-treated group to the vehicle control group.
Protocol 2: Neurite Outgrowth Assay in PC12 Cells Using Conditioned Media
This protocol uses the pheochromocytoma (PC12) cell line, a well-established model for studying neuronal differentiation, to assess the functional neurotrophic activity of the conditioned media from Protocol 1.[10][11] PC12 cells respond to NGF by extending neurites.[12][13]
Materials:
-
PC12 cells
-
RPMI-1640 medium
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagen Type IV-coated cell culture plates (24-well)
-
Conditioned media from Protocol 1 (this compound-treated and vehicle control)
-
Positive Control: Recombinant NGF (50 ng/mL)
-
Microscope with a camera and image analysis software
Procedure:
-
Cell Seeding: Seed PC12 cells onto collagen-coated 24-well plates at a density of 1 x 10⁴ cells/well in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin. Allow cells to attach for 24 hours.
-
Differentiation Medium: Prepare the differentiation medium by mixing the collected conditioned media (from Protocol 1) with fresh low-serum RPMI medium (containing 1% HS) at a 1:1 ratio.
-
Treatment: Gently aspirate the seeding medium from the PC12 cells. Add the prepared differentiation media to the wells. Include the following groups:
-
Vehicle-conditioned medium
-
This compound-conditioned medium
-
Positive control (fresh low-serum medium with 50 ng/mL NGF)
-
Negative control (fresh low-serum medium only)
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator to allow for neurite extension.
-
Imaging: Capture images from multiple random fields for each well using a phase-contrast microscope.
-
Quantification and Analysis:
-
A cell is considered differentiated if it bears at least one neurite that is longer than the diameter of the cell body.[13]
-
Using image analysis software, quantify the percentage of neurite-bearing cells and the average length of the longest neurite per cell.
-
Compare the results from the this compound-conditioned media group to the vehicle and control groups. A significant increase in neurite outgrowth indicates a functional neurotrophic effect.
-
References
- 1. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Tropomyosin receptor kinase A - Wikipedia [en.wikipedia.org]
- 5. The Trk family of neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotrophin signalling: novel insights into mechanisms and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nerve Growth Factor Signaling and Its Potential as Therapeutic Target for Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The biology of neurotrophins, signalling pathways, and functional peptide mimetics of neurotrophins and their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurite outgrowth from PC12 cells is enhanced by an inhibitor of mechanical channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of PC12 cell differentiation and neurite growth: a comparison of morphological and neurochemical measures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Bioavailability of Dictyophorine A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the bioavailability of Dictyophorine A, a novel eudesmane-type sesquiterpene isolated from the mushroom Dictyophora indusiata[1]. The following methodologies are crucial for determining the pharmacokinetic profile and potential therapeutic efficacy of this compound.
Introduction to Bioavailability Assessment
Bioavailability refers to the rate and extent to which an active pharmaceutical ingredient (API) is absorbed from a drug product and becomes available at the site of action[2]. Assessing the bioavailability of a novel compound like this compound is a critical step in the drug development process. It helps in determining the optimal dosage form, administration route, and predicting its therapeutic efficacy and potential toxicity[3][4]. Both in vitro and in vivo methods are employed to gain a comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties[4][5].
In Vitro Permeability Assays
In vitro permeability assays are rapid, cost-effective methods used in early-stage drug discovery to predict the intestinal absorption of a compound[3]. These assays help to classify compounds based on their permeability characteristics.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based assay that evaluates the passive diffusion of a compound across an artificial lipid membrane, mimicking the gastrointestinal barrier[6][7]. It is a high-throughput screening method to assess the passive permeability of a large number of compounds quickly.
Objective: To determine the passive permeability of this compound.
Materials:
-
PAMPA plate (e.g., 96-well microtiter filter plates)[6]
-
Acceptor plate (e.g., 96-well microtiter plate)[6]
-
Lecithin in dodecane solution (e.g., 4% w/v)[8]
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS system[6]
Procedure:
-
Prepare Donor Solution: Dilute the this compound stock solution to a final concentration of 500 µM in PBS.
-
Prepare Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Coat the Membrane: Add 5 µL of the lecithin in dodecane solution to the membrane of each well in the donor plate. Allow the solvent to evaporate completely.
-
Add Donor Solution: Add 200 µL of the this compound donor solution to each well of the coated donor plate.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours)[8].
-
Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of this compound in both donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA(t)] / Cequilibrium)
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[CA(t)] = Concentration in the acceptor well at time t
-
Cequilibrium = Equilibrium concentration
Table 1: Interpretation of PAMPA Permeability Results
| Papp (x 10-6 cm/s) | Permeability Classification | Predicted in vivo Absorption |
| < 1 | Low | < 20% |
| 1 - 10 | Medium | 20% - 80% |
| > 10 | High | > 80% |
Caco-2 Permeability Assay
The Caco-2 cell permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption[9]. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, expressing both influx and efflux transporters[10][11].
Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer and to assess its potential for active transport.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 24-well)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Hank's Balanced Salt Solution (HBSS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer[12].
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a predetermined threshold is required. Additionally, perform a Lucifer yellow permeability assay to confirm low paracellular transport[11].
-
Prepare Test Compound Solution: Dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in pre-warmed HBSS.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the this compound solution to the apical (donor) side and fresh HBSS to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours)[9].
-
Collect samples from both apical and basolateral compartments at the end of the incubation period.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the this compound solution to the basolateral (donor) side and fresh HBSS to the apical (acceptor) side.
-
Incubate and collect samples as described for the A to B transport.
-
-
Quantification: Analyze the concentration of this compound in all samples by LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) for both A to B and B to A directions is calculated using the formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = Rate of drug appearance in the acceptor compartment
-
A = Surface area of the membrane
-
C0 = Initial concentration in the donor compartment
The efflux ratio (ER) is calculated as:
ER = Papp (B to A) / Papp (A to B)
Table 2: Interpretation of Caco-2 Permeability and Efflux Ratio
| Papp (A to B) (x 10-6 cm/s) | Permeability Classification | Efflux Ratio (ER) | Interpretation |
| < 1 | Low | > 2 | Potential substrate for efflux transporters |
| 1 - 10 | Medium | ≤ 2 | Primarily passive diffusion |
| > 10 | High |
In Vitro Metabolic Stability Assay
Metabolic stability assays are crucial for predicting the in vivo hepatic clearance of a drug[13][14]. These assays measure the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s (CYPs)[14].
Liver Microsomal Stability Assay
This assay utilizes liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes[14].
Objective: To determine the metabolic stability of this compound in the presence of human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for quantification
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, pre-incubate a mixture of HLMs and phosphate buffer at 37°C.
-
Initiate the Reaction: Add the this compound solution to the reaction mixture, followed by the NADPH regenerating system to start the metabolic reaction. The final concentration of this compound is typically 1-10 µM.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction and precipitate the proteins[13][14].
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Quantification: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k
-
The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t1/2) * (mL incubation / mg microsomal protein)
Table 3: Classification of Metabolic Stability
| In Vitro Half-life (t1/2) | Stability Classification | Predicted in vivo Hepatic Clearance |
| < 10 min | Low | High |
| 10 - 30 min | Medium | Moderate |
| > 30 min | High | Low |
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are essential to determine the complete pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion[4][16].
Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in rats or mice.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
This compound formulation for IV and PO administration
-
Cannulas for blood collection
-
Heparinized tubes for blood sample collection
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the study.
-
Dosing:
-
IV Administration: Administer a single dose of this compound (e.g., 1-5 mg/kg) via the tail vein.
-
PO Administration: Administer a single oral gavage dose of this compound (e.g., 10-50 mg/kg).
-
-
Blood Sampling: Collect serial blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.
Table 4: Key Pharmacokinetic Parameters for this compound
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC0-t | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC0-inf | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Total body clearance |
| Vd | Volume of distribution |
| F (%) | Absolute oral bioavailability (calculated as (AUCPO/DosePO) / (AUCIV/DoseIV) * 100) |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. youtube.com [youtube.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. enamine.net [enamine.net]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 13. Metabolic Stability Assays [merckmillipore.com]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dictyophorine A Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Dictyophorine A in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro experiments?
A1: Based on published data, a concentration of 3.3 µM of this compound has been shown to be effective. This concentration resulted in a four-fold increase in Nerve Growth Factor (NGF) synthesis in quiescent rat astroglial cells[1]. We recommend using this as a starting point for your experiments and performing a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: Which cell types are suitable for experiments with this compound?
A2: this compound has been demonstrated to be active in astroglial cells for promoting NGF synthesis[1][2][3][4]. Other potentially relevant cell types for neuroprotective studies include primary cortical neurons and microglial cell lines like BV-2 cells[5][6]. The choice of cell line should be guided by your specific research question.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is a eudesmane-type sesquiterpene and is expected to be hydrophobic. Therefore, it is recommended to dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity[7].
Q4: I am not observing the expected effect of this compound on my cells. What are some potential reasons?
A4: Several factors could contribute to a lack of effect. Please consider the following troubleshooting steps:
-
Cell Health and Confluency: Ensure your cells are healthy, within a low passage number, and at an appropriate confluency as NGF synthesis can be growth-dependent[8].
-
Compound Solubility: Visually inspect your culture medium after adding this compound to ensure it has not precipitated. Poor solubility can drastically reduce the effective concentration.
-
Incubation Time: The optimal incubation time may vary. Consider a time-course experiment to determine the best endpoint for your assay.
-
Assay Sensitivity: Verify that your assay for measuring the desired outcome (e.g., NGF ELISA) is sensitive enough to detect changes.
Q5: Is there any information on the potential cytotoxicity of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in culture medium | Low solubility of the compound in aqueous media. | Prepare a higher concentration stock solution in DMSO. When diluting into the final culture medium, add the stock solution dropwise while gently vortexing the medium to aid dispersion. Consider using a carrier protein like bovine serum albumin (BSA) in your serum-free media to improve solubility. |
| High background or inconsistent results in NGF ELISA | Non-specific binding or issues with the assay protocol. | Ensure proper blocking of the ELISA plate. Use high-quality antibodies and follow the manufacturer's protocol precisely. Include appropriate positive and negative controls. |
| Cell death observed at the effective concentration | Cytotoxicity of this compound at the tested concentration. | Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 for cytotoxicity. Select a concentration for your functional assays that is well below the cytotoxic threshold. |
| No induction of NGF synthesis | Sub-optimal cell conditions or incorrect compound concentration. | Optimize cell seeding density and ensure cells are in a quiescent state if required by the protocol[1][4]. Perform a dose-response experiment with this compound, ranging from nanomolar to micromolar concentrations, to identify the optimal effective concentration. |
Experimental Protocols
General Protocol for Determining Optimal this compound Concentration
-
Cell Seeding: Plate your chosen cells (e.g., primary rat astroglial cells) in a 96-well plate at a predetermined optimal density.
-
Cell Culture: Culture the cells in appropriate media until they reach the desired confluency or quiescent state. Standard incubation conditions are typically 37°C and 5% CO2[8].
-
Compound Preparation: Prepare a serial dilution of this compound from your stock solution in the cell culture medium. Ensure the final solvent concentration remains constant and non-toxic across all wells.
-
Treatment: Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control if available.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours).
-
Endpoint Measurement:
-
Data Analysis: Plot the NGF concentration and cell viability against the this compound concentration to determine the optimal effective and non-toxic concentration range.
Data Presentation
Table 1: Reported Effective Concentration of this compound
| Compound | Cell Type | Effective Concentration | Observed Effect | Reference |
| This compound | Quiescent Rat Astroglial Cells | 3.3 µM | 4-fold increase in NGF synthesis | [1] |
Table 2: Example Cytotoxicity Data for a Eudesmane-type Sesquiterpene (Compound 1 from Nephthea sp.)
| Cell Line | IC50 (µM) |
| MCF-7 (Human breast adenocarcinoma) | 72.8 ± 2.3 |
| HT-29 (Human colorectal adenocarcinoma) | 85.4 ± 2.7 |
| HepG2 (Human liver carcinoma) | 95.6 ± 3.2 |
| (Data from a study on a different eudesmane-type sesquiterpene, provided for context on potential cytotoxicity ranges[9]) |
Visualizations
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Hypothetical Signaling Pathway for this compound-Induced Neuroprotection
While the precise signaling pathway for this compound is not fully elucidated, based on the activities of other compounds from Dictyophora indusiata and other sesquiterpenes, a potential mechanism could involve the modulation of the NF-κB and MAPK signaling pathways. The following diagram illustrates a hypothetical pathway.
Caption: A hypothetical signaling cascade for this compound-induced neuroprotection.
References
- 1. mdpi.com [mdpi.com]
- 2. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Dictyoquinazols A, B, and C, new neuroprotective compounds from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Constituents of the Mushroom Dictyophora indusiata and Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis/secretion of nerve growth factor is associated with cell growth in cultured mouse astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting Dictyophorine A solubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dictyophorine A, a sesquiterpenoid isolated from the edible mushroom Dictyophora indusiata.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a eudesmane-type sesquiterpene isolated from the mushroom Dictyophora indusiata.[1] It has been shown to promote the synthesis of Nerve Growth Factor (NGF) in astroglial cells, suggesting its potential in neuroscience research, particularly in the study of neurodegenerative diseases.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
Due to its hydrophobic nature as a sesquiterpenoid, this compound is expected to have low solubility in aqueous solutions like cell culture media.[3][4] The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO).[5][6][7]
Q3: What is a typical effective concentration of this compound in cell culture?
Published research has shown that this compound can stimulate NGF synthesis in astroglial cells at a concentration of 3.3 μM.[1] This concentration can be used as a starting point for determining the optimal concentration for your specific cell type and experiment.
Q4: What are the known signaling pathways affected by this compound?
This compound is known to stimulate the synthesis of NGF.[1][2] NGF primarily signals through the Tropomyosin receptor kinase A (TrkA), leading to the activation of downstream pathways such as the PI3K/Akt and Ras/MEK/ERK pathways, which are crucial for neuronal survival and differentiation.[8][9][10] Additionally, compounds from Dictyophora indusiata have been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway.[11][12][13][14][15]
Troubleshooting Guide: this compound Solubility in Cell Culture Media
Issue: Precipitation or cloudiness is observed in the cell culture medium after adding this compound.
This is a common issue when working with hydrophobic compounds. The precipitation indicates that the compound is not fully dissolved at the desired final concentration in the aqueous environment of the cell culture medium.
Solution Workflow
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound (C15H22O3) is 250.34 g/mol .
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. A brief sonication step may be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
This protocol helps to determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in your cell culture medium. It is recommended to test a range of concentrations, for example, from 1 µM to 50 µM.
-
Ensure the final concentration of DMSO in each dilution remains constant and at a non-toxic level (e.g., 0.1%).
-
Incubate the dilutions at 37°C for a period that mimics your experimental conditions (e.g., 2 hours).
-
Visually inspect each dilution for any signs of precipitation or cloudiness against a dark background. A microscope can also be used for a more sensitive assessment.
-
The highest concentration that remains clear is the maximum soluble concentration of this compound in your cell culture medium under these conditions.
Quantitative Data Summary
| Solvent | Solubility of Sesquiterpenoids (General) |
| Water | Insoluble[4] |
| DMSO | Generally soluble |
| Ethanol | Generally soluble |
Signaling Pathway Diagrams
NGF Signaling Pathway
NF-κB Signaling Pathway
References
- 1. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Terpene - Wikipedia [en.wikipedia.org]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. gchemglobal.com [gchemglobal.com]
- 8. The Nerve Growth Factor Signaling and Its Potential as Therapeutic Target for Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hNGF Peptides Elicit the NGF-TrkA Signalling Pathway in Cholinergic Neurons and Retain Full Neurotrophic Activity in the DRG Assay [mdpi.com]
- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Stability of Dictyophorine A in physiological buffers and media
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Dictyophorine A in physiological buffers and cell culture media. As specific stability data for this compound is not publicly available, this guide offers general protocols, troubleshooting advice, and frequently asked questions based on established principles for the stability testing of natural products.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of a natural product like this compound in biological matrices can be influenced by several factors. These include:
-
pH: The acidity or alkalinity of the buffer or media can catalyze hydrolytic degradation.[1][2]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1][2]
-
Light: Exposure to light can induce photolytic degradation.[1]
-
Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation.[1][2]
-
Enzymatic Degradation: If using media containing serum or in the presence of cells, enzymes can metabolize the compound.[1][3]
-
Composition of Media/Buffer: Components within the media, such as salts or other additives, can interact with the compound and affect its stability.[4]
Q2: How long can I expect this compound to be stable in my cell culture medium?
A2: Without specific experimental data, it is impossible to provide a precise stability timeframe. The stability will depend on the factors listed above and the specific composition of your cell culture medium. It is crucial to perform a stability study under your specific experimental conditions to determine the compound's half-life. A general approach is to test the compound's concentration at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) in the cell culture medium, including any supplements like fetal bovine serum (FBS).[5][6]
Q3: What are the initial signs that this compound might be degrading in my stock solution or experimental setup?
A3: Visual cues can sometimes indicate degradation, such as a change in the color of your stock solution or culture medium.[2] However, the most reliable way to detect degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are clear indicators of instability.
Q4: Should I use a phosphate-based or a bicarbonate-based buffer for my experiments with this compound?
A4: The choice of buffer can influence the stability and solubility of your compound. While phosphate buffers are common, bicarbonate buffers are more physiologically representative of the in vivo environment, particularly the small intestine.[7][8] It is recommended to test the stability of this compound in the specific buffer system you intend to use for your experiments.
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Physiological Buffer
This protocol outlines a general method for determining the stability of this compound in a selected physiological buffer at a specific pH and temperature.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). The stability of the compound in the chosen solvent should also be considered.[9]
-
Preparation of Buffer Solutions: Prepare the desired physiological buffer (e.g., Phosphate Buffered Saline - PBS) at the target pH.
-
Incubation:
-
Spike the buffer solution with the this compound stock solution to achieve the final desired concentration. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on stability.
-
Aliquot the solution into multiple vials.
-
Incubate the vials at the desired temperature (e.g., 37°C). Protect from light if the compound is known to be light-sensitive.
-
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take a sample from one of the vials. The time=0 sample represents the initial concentration.
-
Sample Analysis:
-
Immediately analyze the sample using a validated analytical method, such as HPLC-UV or LC-MS/MS, to quantify the remaining concentration of this compound.[5]
-
If degradation is observed, monitor for the appearance of new peaks that may correspond to degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the degradation kinetics and calculate the half-life (t½) of the compound under the tested conditions.
-
Experimental Workflow Diagram
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 4. Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preventing degradation of Dictyophorine A during experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Dictyophorine A during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a eudesmane-type sesquiterpenoid isolated from the mushroom Phallus indusiatus. Like many natural products, its complex chemical structure, featuring multiple functional groups and stereocenters, makes it susceptible to degradation under various experimental conditions. Ensuring its stability is crucial for obtaining accurate and reproducible experimental results.
Q2: What are the primary factors that can cause this compound degradation?
The main factors contributing to the degradation of this compound are expected to be similar to other sesquiterpenoids and include:
-
pH: Both acidic and alkaline conditions can catalyze degradation reactions. Some sesquiterpene lactones show instability at neutral pH (7.4) while being more stable in slightly acidic conditions (pH 5.5).[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to UV radiation and even ambient light can induce photodegradation.[2]
-
Oxidation: The presence of oxygen and other oxidizing agents can lead to oxidative degradation of the molecule.
Q3: How can I detect if my this compound sample has degraded?
Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). A stability-indicating HPLC method can separate the intact this compound from its degradation products.[3][4][5][6][7] The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram are indicators of degradation.
Q4: What are the visible signs of this compound degradation?
While analytical methods are the most reliable way to detect degradation, visual signs may include a change in color or the formation of precipitates in your sample solution. However, significant degradation can occur without any visible changes.
Troubleshooting Guides
Issue 1: Loss of biological activity in my this compound-treated samples.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage. | Review storage conditions. Ensure the compound is stored at a low temperature (ideally -20°C or -80°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen). |
| Degradation in experimental buffer/media. | Check the pH of your experimental solution. If possible, adjust to a slightly acidic pH (around 5.5-6.5). Prepare fresh solutions immediately before use. |
| Thermal degradation during the experiment. | If your experiment involves incubation at elevated temperatures (e.g., 37°C), minimize the incubation time as much as possible. Run a time-course experiment to assess stability at the experimental temperature. |
| Photodegradation from ambient or microscope light. | Conduct experiments in low-light conditions or using amber-colored labware. Protect samples from direct light exposure. |
Issue 2: Appearance of unknown peaks in my HPLC/GC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Oxidative degradation. | Degas all solvents used for sample preparation and HPLC/GC-MS analysis. Consider adding an antioxidant, but first, verify its compatibility with your experimental setup and its potential for interference. |
| Hydrolysis. | Ensure all solvents are anhydrous, if appropriate for the experimental design. If aqueous solutions are necessary, use freshly prepared buffers and minimize the time the compound is in solution. |
| Reaction with solvent or other components. | Verify the compatibility of this compound with all solvents and reagents in your experiment. Some solvents can react with natural products to form artifacts. |
Stability of Sesquiterpenoids: A General Overview
| Condition | General Stability of Sesquiterpenoids | Recommendations for this compound |
| Temperature | Susceptible to degradation at elevated temperatures. Some sesquiterpene lactones show degradation at 37°C.[1] | Store stock solutions at -20°C or -80°C. Minimize time at room temperature. For experiments at physiological temperatures, perform stability checks. |
| pH | Unstable at neutral to alkaline pH (e.g., pH 7.4). More stable in slightly acidic conditions (e.g., pH 5.5).[1] | Use buffers in the slightly acidic range (pH 5.5-6.5) if compatible with the experiment. Avoid strongly acidic or alkaline conditions. |
| Light | Prone to photodegradation upon exposure to UV and ambient light. | Store in amber vials or wrap containers in aluminum foil. Conduct experiments under subdued light. |
| Oxygen | Susceptible to oxidation, especially at double bonds or other reactive sites. | Store under an inert atmosphere (argon or nitrogen). Use degassed solvents for preparing solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO), amber glass vial, argon or nitrogen gas.
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under a gentle stream of argon or nitrogen, weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
Cap the vial tightly and vortex briefly to dissolve the compound completely.
-
Flush the headspace of the vial with argon or nitrogen before sealing.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials: this compound stock solution, pre-warmed cell culture medium, sterile microcentrifuge tubes.
-
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Immediately before use, dilute the stock solution to the final working concentration in pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting.
-
Add the working solution to the cells immediately.
-
Do not store diluted working solutions for extended periods. Prepare fresh for each experiment.
-
Visualizations
Caption: Recommended workflow for handling this compound.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. hudira.com [hudira.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to improve the yield of Dictyophorine A extraction
Welcome to the technical support center for the extraction of Dictyophorine A. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing extraction protocols and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a eudesmane-type sesquiterpene, a class of organic compounds found primarily in plants and fungi. Its main natural source is the medicinal mushroom Dictyophora indusiata, also known as the veiled lady mushroom.[1] this compound and its related compound, Dictyophorine B, are notable for their ability to stimulate the synthesis of Nerve Growth Factor (NGF) in astroglial cells, indicating potential neuroprotective properties.[2][3]
Q2: What is a realistic yield to expect for this compound?
The yield of this compound is typically very low. In the original isolation study, researchers started with 1.2 kg of air-dried D. indusiata fruiting bodies. After initial extraction and partitioning, a crude ethyl acetate residue of 20.2 g was obtained. Subsequent chromatographic separation of this residue yielded only milligram quantities of the final compounds.[3] Researchers should anticipate yields in the range of single-digit milligrams per kilogram of dried starting material.
Q3: Which solvent system is best for the initial extraction?
The initial extraction is typically performed with a polar organic solvent. A common and effective choice is a high-concentration ethanol (e.g., 85-95%) or methanol solution.[3] This is followed by a liquid-liquid partitioning step where the ethanol/methanol extract is concentrated and then partitioned between water and a less polar solvent, such as ethyl acetate, to selectively recover medium-polarity compounds like sesquiterpenes.[3]
Q4: What is the key biological activity of this compound that researchers should be aware of?
The primary reported biological activity of this compound is the stimulation of Nerve Growth Factor (NGF) synthesis.[2] This activity is significant for neuroscience and drug development, as NGF plays a crucial role in the growth, maintenance, and survival of neurons. By promoting NGF synthesis, this compound may have therapeutic potential for neurodegenerative diseases.[3]
Optimizing Extraction Yield: Key Parameters
Improving the yield of this compound requires careful optimization of several experimental parameters. The following table summarizes key factors and their impact on extraction efficiency, based on general principles of sesquiterpenoid extraction.
| Parameter | Recommended Starting Point | Optimization Strategy & Rationale |
| Solvent Choice (Initial) | 95% Ethanol | Vary ethanol concentration (e.g., 70%, 80%, 95%). Higher concentrations are effective for sesquiterpenes, but a slightly higher water content can sometimes improve penetration into the fungal matrix. |
| Solvent Choice (Partitioning) | Ethyl Acetate | Test other solvents of intermediate polarity like dichloromethane (DCM). The goal is to maximize the partitioning of this compound into the organic phase while leaving highly polar impurities (sugars, etc.) in the aqueous phase. |
| Solid-to-Liquid Ratio | 1:30 (g/mL) | Test ratios from 1:20 to 1:40. A higher solvent volume ensures complete wetting and dissolution but increases processing time and cost. The optimal ratio balances yield and efficiency. |
| Extraction Time | 2-4 hours per extraction | Perform extractions for 2, 4, 8, and 12 hours. Monitor the extract composition at each time point by TLC or HPLC to determine when the majority of the target compound has been extracted. Sesquiterpene extraction can be slow, but prolonged times risk degradation. |
| Extraction Temperature | Room Temperature to 40°C | Test extractions at room temperature, 30°C, 40°C, and 50°C. Elevated temperatures can increase solubility and diffusion rates but may degrade thermally labile compounds. |
| pH of Aqueous Phase | Neutral (pH ~7) | Adjust the pH of the aqueous phase during liquid-liquid partitioning. Since this compound is neutral, pH changes can help suppress the extraction of acidic or basic impurities into the organic layer, improving the purity of the crude extract. |
| Agitation Method | Constant stirring or orbital shaking | Ensure consistent and thorough mixing during extraction to maximize solvent contact with the mushroom material. For liquid-liquid partitioning, gentle inversion is preferred over vigorous shaking to prevent emulsion formation. |
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Crude Extract | 1. Inefficient Cell Lysis: The fungal cell walls are not being sufficiently broken down. 2. Incorrect Solvent Polarity: The chosen solvent is not optimal for solubilizing this compound. 3. Insufficient Extraction Time/Temperature: The extraction parameters are not sufficient to extract the compound fully. | 1. Pre-treatment: Grind the dried mushroom to a fine powder (e.g., 40-80 mesh) to increase surface area. Consider using ultrasonication during extraction to enhance cell wall disruption. 2. Solvent Optimization: Refer to the optimization table. Ensure the ethanol or methanol concentration is appropriate. 3. Parameter Optimization: Systematically increase extraction time and/or temperature, monitoring for compound degradation via TLC/HPLC. |
| Formation of a Stable Emulsion during Liquid-Liquid Partitioning | 1. Vigorous Shaking: High agitation creates fine droplets that are slow to separate. 2. Presence of Surfactant-like Molecules: The crude extract contains natural compounds (lipids, proteins) that stabilize the emulsion. | 1. Gentle Mixing: Use gentle, repeated inversions of the separatory funnel instead of shaking. 2. "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength and polarity of the aqueous phase, forcing the separation. 3. Filtration: Pass the entire emulsion through a pad of celite or glass wool to help break it up. 4. Centrifugation: If the volume is manageable, centrifuging the emulsion can force the layers to separate. |
| Co-elution of Impurities during Chromatography | 1. Inappropriate Stationary Phase: The chosen silica gel or other medium does not have the right selectivity. 2. Incorrect Mobile Phase: The solvent system is not resolving the compound of interest from impurities with similar polarity. 3. Column Overloading: Too much crude extract was loaded onto the column. | 1. Try Different Phases: If silica gel fails, consider using reversed-phase (C18) chromatography or Sephadex LH-20 for size-exclusion separation.[4] 2. Solvent Gradient: Use a gradient elution instead of an isocratic (single solvent mix) one. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate. This provides better separation for complex mixtures. 3. Reduce Load: Decrease the amount of sample loaded onto the column relative to the amount of stationary phase. A general rule is a 1:30 to 1:100 sample-to-sorbent mass ratio. |
| Apparent Degradation of this compound | 1. Thermal Instability: The compound may be degrading at elevated temperatures during solvent evaporation. 2. Light Sensitivity: Exposure to UV light may be causing degradation. 3. Acid/Base Instability: The epoxy functional group in this compound may be sensitive to acidic or basic conditions. | 1. Use Rotary Evaporator: Concentrate solvents under reduced pressure at a low temperature (≤ 40°C). 2. Protect from Light: Work in a fume hood with the sash down and wrap collection flasks in aluminum foil. 3. Maintain Neutral pH: Use neutral, high-purity solvents and avoid strong acids or bases during the workup unless specifically required for purification. |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound
This protocol is based on established methods for isolating sesquiterpenoids from Dictyophora indusiata.[3][4]
1. Preparation of Material:
-
Air-dry the fruiting bodies of Dictyophora indusiata.
-
Grind the dried material into a fine powder (approximately 40-80 mesh).
2. Solvent Extraction:
-
Macerate the dried powder (e.g., 1 kg) in 85% ethanol (e.g., 15 L) at room temperature with constant stirring for 24 hours.
-
Filter the mixture and collect the ethanol extract.
-
Repeat the extraction process on the mushroom residue two more times.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude ethanol extract.
3. Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in deionized water (e.g., 2 L).
-
Transfer the aqueous suspension to a large separatory funnel.
-
Partition the suspension against an equal volume of ethyl acetate (EtOAc). Perform the extraction three times.
-
Combine the organic (EtOAc) layers and concentrate under reduced pressure to yield the crude ethyl acetate fraction, which will be enriched with this compound.
4. Chromatographic Purification:
-
Step 4a: Silica Gel Column Chromatography:
-
Pre-coat the crude EtOAc fraction onto a small amount of silica gel.
-
Load the coated silica onto a silica gel column packed with hexane.
-
Elute the column with a step gradient of hexane-ethyl acetate mixtures, starting from 100% hexane and gradually increasing the polarity (e.g., 95:5, 90:10, 80:20, 50:50, 0:100 v/v).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a hexane-EtOAc mobile phase and visualizing with vanillin-sulfuric acid stain and heating.
-
Combine fractions containing spots with a similar Rf value to that expected for this compound.
-
-
Step 4b: Sephadex LH-20 Column Chromatography:
-
Dissolve the combined, semi-purified fractions in a suitable solvent like methanol or a dichloromethane/methanol mixture.
-
Apply the sample to a Sephadex LH-20 column.
-
Elute with the same solvent system to separate compounds based on size and polarity.
-
Again, collect and monitor fractions by TLC to pool the relevant fractions.
-
-
Step 4c: Preparative HPLC:
-
For final purification, use a preparative High-Performance Liquid Chromatography (HPLC) system with a C18 (reversed-phase) column.
-
Elute with a gradient of methanol and water.
-
Monitor the elution with a UV detector and collect the peak corresponding to this compound.
-
Verify the purity and identity of the final compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
Table 1: Example Yields from Dictyophora indusiata Extraction
This table presents representative yield data for different compound classes from D. indusiata to provide context for the expected low yield of specific secondary metabolites like this compound.
| Starting Material | Extraction Method | Fraction / Compound | Yield | Reference |
| 1.2 kg Air-dried fruiting bodies | 85% Ethanol extraction, partitioned with Ethyl Acetate | Ethyl Acetate Residue | 20.2 g (1.68%) | Khan & Al-Harrasi, 2021[3] |
| From the 20.2 g residue above | Silica Gel & HPLC | Compound 2 (Amorphous solid)* | 8 mg (0.00067% of starting material) | Khan & Al-Harrasi, 2021[3] |
| Dried fruiting bodies | Water Extraction | Total Polysaccharides | 5.41% | Wu et al., as cited in Khan & Al-Harrasi, 2021[3] |
| Dried fruiting bodies | Enzyme-assisted water extraction | Total Polysaccharides | 9.77% | Wu et al., as cited in Khan & Al-Harrasi, 2021[3] |
| Dried fruiting bodies | Optimized Hot Water Extraction | Total Polysaccharides | 15.95% | Liu et al., as cited in Khan & Al-Harrasi, 2021[3] |
*Note: The original 1997 paper isolated Dictyophorines A & B from this fraction. This 8 mg yield represents a compound from that isolation and serves as the best available estimate for the expected yield range.
Visualizations
This compound Extraction and Purification Workflow
References
Technical Support Center: Optimizing Treatment with Dictyophorine A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dictyophorine A in cell culture experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: Based on published data, a concentration of 3.3 μM has been shown to be effective in promoting Nerve Growth Factor (NGF) synthesis in astroglial cells.[1] However, the optimal concentration is cell-type dependent. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q2: How long should I treat my cells with this compound?
A2: Treatment duration is a critical parameter that can significantly impact experimental outcomes. For studies investigating anti-inflammatory effects of related compounds from Dictyophora indusiata, treatment times of 24, 48, and 72 hours have been utilized. For NGF synthesis, while a specific duration for the 3.3 μM treatment is not explicitly stated in all literature, a time-course experiment within the 24-72 hour range is a reasonable starting point. We recommend a time-course experiment to determine the optimal duration for your specific assay.
Q3: What are the known signaling pathways affected by this compound?
A3: this compound and other compounds from Dictyophora indusiata have been shown to modulate the NF-κB signaling pathway , which is crucial in regulating inflammatory responses.[2] By inhibiting this pathway, this compound can potentially reduce the expression of pro-inflammatory cytokines.
Q4: How should I prepare and store this compound?
A4: this compound is a natural sesquiterpene. It should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: No or Low Bioactivity Observed
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment. Test a range of concentrations (e.g., 0.1, 1, 3.3, 10, 50 μM) to identify the optimal effective concentration for your cell line. |
| Inappropriate Treatment Duration | Conduct a time-course experiment. Treat cells for different durations (e.g., 12, 24, 48, 72 hours) to determine the time point of maximum effect. |
| Compound Instability | Prepare fresh stock solutions of this compound. Ensure proper storage conditions (frozen, protected from light). Consider the stability of the compound in your specific cell culture medium over the duration of the experiment. |
| Cell Line Insensitivity | Verify that your chosen cell line is appropriate for the intended assay (e.g., astroglial cells for NGF synthesis). Consider testing other relevant cell lines. |
Issue 2: High Cell Death or Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value of this compound for your cell line. Use concentrations well below the cytotoxic range for functional assays. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a solvent-only control. |
| Extended Treatment Duration | Long exposure times, even at non-toxic concentrations, can sometimes induce stress and cell death. Optimize the treatment duration as described in the time-course experiment. |
Issue 3: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health/Passage Number | Use cells that are in the exponential growth phase and within a consistent, low passage number range for all experiments. |
| Variability in Compound Preparation | Prepare a large batch of this compound stock solution and aliquot to ensure consistency across experiments. |
| Assay-Specific Variability | For assays like ELISA, ensure proper technique, including consistent washing steps and incubation times. Run appropriate controls (positive, negative, and vehicle). Refer to ELISA troubleshooting guides for more specific issues. |
Quantitative Data Summary
| Parameter | Value | Cell Type | Effect | Reference |
| Effective Concentration | 3.3 μM | Astroglial cells | Promotion of NGF synthesis | [1] |
| Treatment Duration Range | 24, 48, 72 hours | Macrophages | Anti-inflammatory effects |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration (Time-Course)
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will not result in over-confluence by the end of the experiment. Allow cells to adhere and recover for 24 hours.[3]
-
Treatment: Treat the cells with a predetermined, non-toxic concentration of this compound (e.g., 3.3 μM).
-
Incubation: Incubate the cells for various time points (e.g., 12, 24, 48, 72 hours).
-
Endpoint Analysis: At each time point, harvest the cells or supernatant and perform your desired assay (e.g., ELISA for NGF, qPCR for gene expression).
-
Data Analysis: Plot the measured response against the treatment duration to identify the optimal time point.
Protocol 2: Determining Optimal Concentration (Dose-Response)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density. Allow 24 hours for attachment.[3]
-
Serial Dilution: Prepare serial dilutions of your this compound stock solution to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 μM).
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined optimal duration (from Protocol 1).
-
Viability/Activity Assay: Perform a cell viability assay (e.g., MTT) to determine cytotoxicity or your specific functional assay.
-
Data Analysis: Plot cell viability or your functional response against the log of the this compound concentration to determine the EC50 (effective concentration) or IC50 (inhibitory concentration).
Protocol 3: Quantification of NGF Secretion by ELISA
-
Sample Collection: After treating your cells with this compound for the optimized duration, collect the cell culture supernatant.
-
Sample Preparation: Centrifuge the supernatant to remove any detached cells or debris.
-
ELISA Procedure: Follow the manufacturer's protocol for your specific NGF ELISA kit. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding your samples and standards.
-
Incubating with a detection antibody.
-
Adding a substrate for color development.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
Data Analysis: Generate a standard curve from your standards and use it to calculate the concentration of NGF in your samples.
Visualizations
Caption: Workflow for optimizing this compound treatment conditions.
Caption: this compound inhibits the NF-κB signaling pathway.
References
Technical Support Center: Addressing Batch-to-Batch Variability of Dictyophora indusiata Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of batch-to-batch variability in Dictyophora indusiata (bamboo mushroom) extracts. Consistent extract quality is critical for reproducible experimental results and reliable drug development. This guide offers insights into the potential sources of this variability and provides standardized protocols to minimize its impact.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why am I observing significant differences in the bioactivity (e.g., antioxidant, anti-inflammatory effects) between different batches of my D. indusiata extract?
Troubleshooting Guide:
Batch-to-batch variation in bioactivity is often a direct consequence of differences in the chemical composition of the extract. Several factors during the pre-analytical and analytical stages can contribute to this. Follow these steps to identify the potential source of variability:
-
Verify the Raw Material:
-
Growth Stage: The chemical profile of D. indusiata differs between its immature (egg) and mature stages.[1] The immature stage is reported to be rich in phenolic compounds, while the mature stage contains a high concentration of polysaccharides.[1][2] Ensure that the same developmental stage was used for each batch.
-
Mushroom Part: Different parts of the mushroom exhibit varying concentrations of bioactive compounds. For instance, in the immature stage, the core (CW) has been shown to have a significantly higher concentration of catechin compared to the peel and green mixture (PGW) or the whole mushroom (WW).[1] Always use the same part of the mushroom for extraction.
-
Source and Cultivation: Cultivation conditions, including the substrate used, can influence the chemical composition of the mushroom.[3] Whenever possible, source the raw material from the same supplier who employs consistent cultivation practices.
-
Post-Harvest Processing: The handling of the mushroom after harvesting, such as drying methods and storage conditions, can impact the stability of its bioactive compounds.[4] Ensure that post-harvest processing is standardized.
-
-
Review the Extraction Protocol:
-
Solvent: The type of solvent (e.g., water, ethanol) and its concentration will selectively extract different compounds. An 85% ethanol extraction is used for terpenoids and alkaloids, while water extraction is common for polysaccharides and phenolics.[1][5]
-
Extraction Method: Different methods like hot water extraction, enzyme-assisted extraction, or ultrasound-assisted extraction will have varying efficiencies for different compounds.[6][7] Consistency in the chosen method is key.
-
Extraction Parameters: Critical parameters such as the solid-to-liquid ratio, extraction temperature, and extraction time must be kept constant across all batches.[8]
-
-
Perform Quality Control Analysis:
-
Conduct a comparative analysis of the chemical profiles of the different batches. Simple spectrophotometric assays for total phenolic and polysaccharide content can provide a quick assessment. For more detailed analysis, chromatographic techniques like HPLC can be used to create a chemical fingerprint of the extracts.
-
FAQ 2: What are the key bioactive compounds in D. indusiata extracts that I should be monitoring for quality control?
The primary bioactive components of D. indusiata that are often associated with its therapeutic effects include polysaccharides, phenolic compounds, terpenoids, and alkaloids.[5] For routine quality control, monitoring the total polysaccharide and total phenolic content can provide a good indication of extract consistency.
FAQ 3: How can I standardize my extraction protocol to minimize variability?
Standardizing your extraction protocol is crucial. We recommend documenting every step of the process. A detailed protocol for a standardized aqueous extraction is provided in the "Experimental Protocols" section of this guide. Key parameters to control include the particle size of the mushroom powder, the ratio of mushroom powder to solvent, the extraction temperature, and the duration of extraction.
Data Presentation: Bioactive Compound Content
The following tables summarize quantitative data on the bioactive compounds found in D. indusiata extracts, as reported in the literature. This data highlights the variability based on the part of the mushroom used.
Table 1: Bioactive Compound Content in Aqueous Extracts of Immature D. indusiata [1]
| Sample | Total Phenolic Content (mg GAE/g Extract) | Total Flavonoid Content (mg CE/g Extract) | Total Polysaccharide Content (µg GE/g Extract) |
| Peel and Green Mixture (PGW) | 104.55 ± 0.01 | 2.15 ± 0.01 | 22.01 ± 0.01 |
| Core (CW) | 110.11 ± 0.02 | 1.34 ± 0.01 | 19.99 ± 0.01 |
| Whole (WW) | 101.11 ± 0.01 | 1.45 ± 0.01 | 20.11 ± 0.01 |
GAE: Gallic Acid Equivalents; CE: Catechin Equivalents; GE: Glucose Equivalents. Data is presented as mean ± SD (n=3).
Table 2: Polyphenol Compound Content in Aqueous Extracts of Immature D. indusiata [1]
| Polyphenol Compound (mg/g Extract) | Peel and Green Mixture (PGW) | Core (CW) | Whole (WW) |
| Catechin | 3.481 ± 0.001 | 68.761 ± 0.010 | 2.934 ± 0.010 |
| p-Coumaric acid | 1.281 ± 0.001 | 0.011 ± 0.001 | 1.211 ± 0.001 |
| Rosmarinic acid | 0.031 ± 0.001 | 0.021 ± 0.001 | 0.021 ± 0.001 |
| Rutin | 0.011 ± 0.001 | 0.011 ± 0.001 | 0.011 ± 0.001 |
| Quercetin | 0.011 ± 0.001 | 0.011 ± 0.001 | 0.011 ± 0.001 |
| Naringenin | 0.011 ± 0.001 | 0.011 ± 0.001 | 0.011 ± 0.001 |
| Epigallocatechin gallate (EGCG) | 0.011 ± 0.001 | 0.011 ± 0.001 | 0.011 ± 0.001 |
Data is presented as mean ± SD (n=3).
Experimental Protocols
Here we provide detailed methodologies for a standardized extraction procedure and for the quantification of major bioactive components.
Protocol 1: Standardized Aqueous Extraction of D. indusiata
This protocol is designed to provide a consistent method for extracting water-soluble compounds.
-
Preparation of Raw Material:
-
Dry the D. indusiata fruiting bodies at 45°C for 8 hours or until a moisture content of less than 10% is achieved.
-
Grind the dried mushrooms into a fine powder and pass through a 100-mesh sieve.
-
-
Extraction:
-
Weigh the desired amount of mushroom powder.
-
Add distilled water at a solid-to-liquid ratio of 1:37 (w/v).
-
Conduct the extraction at 92°C for 2.1 hours with continuous stirring.
-
After extraction, centrifuge the mixture at 8500 x g for 20 minutes to pellet the solid debris.
-
Collect the supernatant.
-
-
Post-Extraction Processing:
-
The supernatant can be used directly, or it can be concentrated using a rotary evaporator.
-
For long-term storage and to obtain a powdered extract, the concentrated extract can be freeze-dried.
-
Protocol 2: Quantification of Total Phenolic Content (Folin-Ciocalteu Method)
This spectrophotometric assay is a common method for determining the total phenolic content.[1][9]
-
Reagent Preparation:
-
Folin-Ciocalteu Reagent: Dilute the commercial reagent with distilled water as required.
-
Sodium Carbonate Solution: Prepare a 7.5% (w/v) or 10% (w/v) sodium carbonate solution in distilled water.[1][9]
-
Gallic Acid Standard: Prepare a stock solution of gallic acid and create a series of dilutions (e.g., 20-800 µg/mL) to generate a standard curve.[1]
-
-
Assay Procedure:
-
In a 96-well plate, add 12.5 µL of the D. indusiata extract.
-
Add 50 µL of distilled water.
-
Add 12.5 µL of Folin-Ciocalteu reagent and incubate for 6 minutes.[1]
-
Add 125 µL of 10% sodium carbonate solution to neutralize the mixture.[1]
-
Add 100 µL of distilled water and incubate in the dark at room temperature for 90 minutes.[1]
-
Measure the absorbance at 765 nm using a microplate reader.
-
-
Calculation:
-
Use the standard curve generated with gallic acid to determine the total phenolic content of the extract.
-
Express the results as mg of gallic acid equivalents per gram of dry extract (mg GAE/g extract).
-
Protocol 3: Quantification of Total Polysaccharide Content (Phenol-Sulfuric Acid Method)
This is a widely used colorimetric method for the quantification of total carbohydrates.
-
Reagent Preparation:
-
Phenol Solution: Prepare a 5% (w/v) phenol solution in distilled water.
-
Sulfuric Acid: Use concentrated sulfuric acid (98%).
-
Glucose Standard: Prepare a stock solution of glucose and create a series of dilutions to generate a standard curve.
-
-
Assay Procedure:
-
In a test tube, add 1 mL of the appropriately diluted D. indusiata extract.
-
Add 1 mL of 5% phenol solution and mix thoroughly.
-
Carefully add 5 mL of concentrated sulfuric acid. The acid should be added directly to the liquid surface to ensure rapid mixing and heat generation.
-
Allow the tubes to stand for 10 minutes, then vortex for 30 seconds.
-
Incubate in a water bath at 25-30°C for 20 minutes.
-
Measure the absorbance at 490 nm.
-
-
Calculation:
-
Use the standard curve generated with glucose to determine the total polysaccharide content.
-
Express the results as µg of glucose equivalents per gram of dry extract (µg GE/g extract).
-
Visualizations
Troubleshooting Workflow for Batch-to-Batch Variability
Caption: Troubleshooting workflow to identify sources of batch-to-batch variability.
Anti-Inflammatory Signaling Pathway
Caption: Inhibition of LPS-induced inflammatory pathway by D. indusiata extract.
References
- 1. High Efficiency In Vitro Wound Healing of Dictyophora indusiata Extracts via Anti-Inflammatory and Collagen Stimulating (MMP-2 Inhibition) Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Constituents of the Mushroom Dictyophora indusiata and Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Chemistry, Pharmacology and Therapeutic Potential of the Edible Mushroom Dictyophora indusiata (Vent ex. Pers.) Fischer (Synn. Phallus indusiatus) [mdpi.com]
- 7. Optimization of Phenolic Compounds Extraction and Antioxidant Activity from Inonotus hispidus Using Ultrasound-Assisted Extraction Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gifu-u.repo.nii.ac.jp [gifu-u.repo.nii.ac.jp]
- 9. Evaluation of Total Phenolic Content, HPLC Analysis, and Antioxidant Potential of Three Local Varieties of Mushroom: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor cell viability in Dictyophorine A experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dictyophorine A. Our aim is to help you overcome common challenges, particularly poor cell viability, and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of this compound?
A1: this compound is a sesquiterpene isolated from the mushroom Dictyophora indusiata. Its primary reported biological activity is the stimulation of Nerve Growth Factor (NGF) synthesis in astroglial cells.[1] This neurotrophic effect suggests its potential in neuroscience research, particularly in studies related to neurodegenerative diseases.
Q2: At what concentration does this compound typically show its neurotrophic effects?
A2: Studies have shown that this compound can significantly increase NGF synthesis in astroglial cells at concentrations in the low micromolar range, typically around 3.3 µM to 5 µM.
Q3: Is this compound expected to be cytotoxic? I am observing high levels of cell death.
A3: There is limited specific data on the cytotoxicity of purified this compound across a wide range of cell lines. However, some studies on compounds isolated from Dictyophora indusiata have shown no significant cytotoxicity in BV-2 microglial cells at concentrations used to assess anti-inflammatory effects. Conversely, various extracts of the Dictyophora indusiata mushroom have demonstrated cytotoxic effects against several cancer cell lines. If you are observing high cell death, it could be due to several factors including high concentrations of this compound, solvent toxicity, compound instability, or specific sensitivity of your cell line.
Q4: What is the best solvent to use for dissolving and diluting this compound?
Q5: How should I store my this compound stock solution?
A5: To maintain the stability of your this compound stock solution, it is recommended to store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of compounds in DMSO can be affected by factors such as water absorption, so ensure your DMSO is anhydrous and vials are tightly sealed.
Troubleshooting Guide: Overcoming Poor Cell Viability
Poor cell viability is a common issue in experiments with novel compounds. This guide provides a systematic approach to troubleshooting and resolving this problem in your this compound experiments.
Problem 1: Unexpectedly High Cell Death After Treatment
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound | Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line. Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the therapeutic window. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically below 0.5%). Run a vehicle control (medium with the same concentration of solvent but without this compound) to assess the effect of the solvent on cell viability. |
| Compound Instability/Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing small-volume aliquots. Protect the compound from light if it is light-sensitive. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to a compound. If possible, test this compound on a different, more robust cell line to compare results. |
| Contamination | Regularly check your cell cultures for signs of microbial contamination (e.g., bacteria, fungi, mycoplasma), which can cause cell stress and death. |
Problem 2: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. |
| Variability in Cell Seeding Density | Ensure a uniform cell suspension before seeding plates. Inconsistent cell numbers per well can lead to variability in the response to the compound. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of multi-well plates for experimental conditions. Fill the outer wells with sterile phosphate-buffered saline (PBS) or medium. |
| Fluctuations in Incubation Conditions | Ensure your incubator provides a stable environment with consistent temperature, humidity, and CO2 levels. |
Data on Dictyophora indusiata Extracts
While specific IC50 values for purified this compound are limited in publicly available literature, data from extracts of the Dictyophora indusiata mushroom provide some insights into its potential cytotoxic effects on various cell lines.
| Cell Line | Extract Type | Effect | Concentration Range |
| HeLa (Cervical Cancer) | Water extract, Crude polysaccharides | Cytotoxic | 100-600 µg/mL |
| HepG2 (Liver Cancer) | Water extract, Crude polysaccharides | Cytotoxic | 100-600 µg/mL |
| MCF-7 (Breast Cancer) | Polysaccharide-Zinc Chelate | Induces Apoptosis | Not specified |
| B16 (Melanoma) | Sulfated Polysaccharides | Cytotoxic | Not specified |
| Cholangiocarcinoma (CCA) cells | Methanolic Extract | Cytotoxic | Not specified |
| BV-2 (Microglial cells) | Ethanolic Extract | No significant cytotoxicity | Concentrations for anti-inflammatory assays |
Experimental Protocols
General Protocol for Assessing Cell Viability using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in sterile, anhydrous DMSO. From this stock, prepare serial dilutions in your complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Signaling Pathway of this compound-Induced NGF Synthesis
This compound is known to stimulate the synthesis of Nerve Growth Factor (NGF). NGF then binds to its receptor, TrkA, initiating downstream signaling cascades that promote neuronal survival and differentiation.
Caption: this compound stimulates NGF synthesis, leading to neuronal survival.
Experimental Workflow for Troubleshooting Poor Cell Viability
This workflow provides a logical sequence of steps to identify and resolve issues with poor cell viability in your experiments.
References
Technical Support Center: Refining Purification Protocols for Dictyophorine A
Welcome to the technical support center for the purification of Dictyophorine A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining purification protocols and troubleshooting common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a eudesmane-type sesquiterpene isolated from the mushroom Dictyophora indusiata. Its primary known biological activity is the stimulation of Nerve Growth Factor (NGF) synthesis in astroglial cells.[1] This activity suggests its potential as a therapeutic agent for neurodegenerative diseases.
Q2: What are the general steps for extracting and isolating this compound?
The general procedure involves solvent extraction from the dried fruiting bodies of Dictyophora indusiata, followed by chromatographic separation. A common approach includes initial extraction with a solvent like ethanol or dichloromethane, followed by partitioning and a series of column chromatography steps, often using silica gel.[2] Further purification can be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC).
Q3: Are there any known stability issues with this compound or similar compounds during purification?
Q4: How does this compound exert its neurotrophic effects?
This compound has been shown to promote the synthesis of Nerve Growth Factor (NGF).[1] NGF is a crucial neurotrophin that mediates its effects by binding to the Tropomyosin receptor kinase A (TrkA). This binding event triggers the dimerization and autophosphorylation of TrkA, initiating several downstream signaling cascades, including the PI3K/Akt and MAPK pathways. These pathways are critical for promoting neuronal survival, growth, and differentiation.[3][4]
Below is a diagram illustrating the proposed mechanism of action for this compound in the context of the NGF signaling pathway.
Caption: Proposed mechanism of this compound action via stimulation of NGF synthesis.
Experimental Protocols
The following is a generalized protocol for the extraction and purification of eudesmane sesquiterpenes, adapted for this compound based on available literature. Researchers should optimize these steps based on their specific experimental setup and analytical capabilities.
1. Extraction
-
Starting Material: Dried and powdered fruiting bodies of Dictyophora indusiata.
-
Procedure:
-
Macerate the powdered mushroom material in 95% ethanol at room temperature for 24-48 hours. Repeat the extraction process three times to ensure maximum yield.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
2. Solvent Partitioning
-
Procedure:
-
Suspend the crude ethanol extract in water and perform a liquid-liquid extraction with ethyl acetate.
-
Separate the ethyl acetate fraction, which will contain the less polar compounds including sesquiterpenes, from the aqueous fraction.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
3. Chromatographic Purification
-
Step 1: Silica Gel Column Chromatography
-
Pre-treat the concentrated ethyl acetate fraction by adsorbing it onto a small amount of silica gel.
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Load the pre-adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar Rf values to what is expected for sesquiterpenes.
-
-
Step 2: Preparative HPLC
-
Pool the fractions from the silica gel column that show the presence of the target compound.
-
Further purify these pooled fractions using preparative reversed-phase HPLC (e.g., with a C18 column).
-
Use a mobile phase gradient, such as acetonitrile and water, to achieve fine separation.
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to this compound.
-
Confirm the identity and purity of the isolated compound using analytical techniques such as NMR and mass spectrometry.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Crude Extract | Inefficient extraction. | - Ensure the plant material is finely powdered to maximize surface area. - Increase the extraction time or the number of extraction cycles. - Consider using a different extraction solvent or a combination of solvents with varying polarities. |
| Poor Separation on Silica Gel Column | Inappropriate solvent system. | - Optimize the solvent system for elution using TLC before running the column. Aim for an Rf value of 0.2-0.3 for the target compound. - Ensure the column is packed properly to avoid channeling. |
| Column overload. | - Reduce the amount of crude extract loaded onto the column. | |
| Compound Degradation | Instability of the compound on silica gel. | - Deactivate the silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column. - Consider using a different stationary phase like alumina or a reversed-phase material. |
| Temperature or light sensitivity. | - Perform purification steps at a lower temperature (e.g., in a cold room). - Protect the sample from light by using amber vials or covering glassware with aluminum foil. | |
| Co-elution of Impurities in HPLC | Inadequate resolution. | - Optimize the HPLC gradient by making it shallower to increase the separation between closely eluting peaks. - Try a different column with a different stationary phase chemistry or particle size. - Adjust the pH of the mobile phase if the compound has ionizable groups. |
| Loss of Compound During Workup | Adsorption to glassware or filters. | - Silanize glassware to reduce active sites for adsorption. - Ensure the chosen filter material is compatible with the solvent and does not bind the compound of interest. |
| Volatility of the compound. | - Be cautious during solvent removal steps. Use moderate temperatures on the rotary evaporator and avoid drying under high vacuum for extended periods. |
Quantitative Data Summary
While specific, reproducible quantitative data for a standardized this compound purification protocol is not extensively published, the following table provides a general expectation for yields at different stages of purification for sesquiterpenes from natural sources. These values can serve as a benchmark for researchers to evaluate their own protocol's efficiency.
| Purification Stage | Typical Yield Range (%) | Expected Purity (%) |
| Crude Solvent Extract | 5 - 15% (of dry starting material) | < 10% |
| Ethyl Acetate Fraction | 1 - 5% (of crude extract) | 10 - 30% |
| Silica Gel Chromatography Fraction | 0.1 - 0.5% (of ethyl acetate fraction) | 50 - 80% |
| Preparative HPLC Purified Compound | 20 - 50% (of silica gel fraction) | > 95% |
Note: These are estimated values and can vary significantly based on the quality of the starting material, the efficiency of the extraction and purification steps, and the specific instrumentation used.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the purification of this compound.
Caption: General experimental workflow for this compound purification.
References
- 1. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata. | Semantic Scholar [semanticscholar.org]
- 3. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Troubleshooting inconsistent results in NGF assays with Dictyophorine A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Dictyophorine A in Nerve Growth Factor (NGF) assays.
Troubleshooting Guides
Issue 1: Inconsistent or No Neurite Outgrowth
Q: We are observing highly variable or no significant neurite outgrowth in our PC12 cells upon treatment with this compound. What are the possible causes and solutions?
A: Inconsistent neurite outgrowth is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.
Possible Causes and Solutions:
| Cause | Recommendation |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific PC12 cell sub-clone. Start with a broad range (e.g., 1-100 µM) and narrow down to a more specific range. |
| Incorrect Incubation Time | Conduct a time-course experiment to identify the optimal duration of treatment. Neurite outgrowth can be observed as early as 24-48 hours, but may require longer periods (up to 7 days) for robust differentiation.[1][2] |
| PC12 Cell Health and Passage Number | Use PC12 cells at a low passage number. Higher passage numbers can lead to reduced responsiveness to NGF and other neurotrophic compounds. Ensure cells are healthy and have a normal morphology before starting the experiment. |
| Low Seeding Density | An inadequate cell seeding density can impair neurite outgrowth. The recommended seeding density for PC12 cells is typically around 1 x 10^4 cells/cm².[3] |
| Serum Concentration | High serum concentrations can inhibit neuronal differentiation. Reduce the serum concentration (e.g., to 1-2% horse serum) in your differentiation medium.[4] |
| Inactive NGF | Ensure the NGF used as a positive control is active. Repeated freeze-thaw cycles can degrade NGF. Prepare single-use aliquots to maintain its activity.[5] |
| Poor Cell Adhesion | PC12 cells require a suitable substrate for proper adhesion and differentiation. Coat culture plates with materials like Poly-L-lysine or collagen.[6] |
Issue 2: High Cell Death or Cytotoxicity
Q: We are observing significant cell death in our cultures treated with this compound. How can we mitigate this?
A: Cell toxicity can confound your results by masking the neurotrophic effects of this compound. Here’s how to address this issue.
Possible Causes and Solutions:
| Cause | Recommendation |
| High Concentration of this compound | High concentrations of any compound can be toxic. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your PC12 cells.[7][8][9][10] Use concentrations below the toxic threshold for your neurite outgrowth assays. |
| Solvent Toxicity | If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1%). Run a solvent-only control to assess its effect on cell viability. |
| Contamination | Microbial contamination can lead to cell death. Regularly check your cultures for any signs of contamination and use appropriate antibiotics/antimycotics if necessary.[5] |
| Harsh Cell Handling | PC12 cells can be sensitive to rough handling during passaging and plating. Be gentle during trituration and centrifugation to minimize cell damage.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in NGF assays?
A: this compound is a sesquiterpene that has been shown to stimulate the synthesis of Nerve Growth Factor (NGF) in astroglial cells.[12][13] In a typical NGF assay using a neuronal cell line like PC12, this compound is thought to act indirectly. By increasing the endogenous production of NGF, it subsequently activates the NGF signaling pathway in the neuronal cells, leading to neurite outgrowth and differentiation.
Q2: What is the recommended cell line for studying the effects of this compound?
A: The PC12 cell line, derived from a rat adrenal medulla pheochromocytoma, is a widely used model for studying neuronal differentiation and neurite outgrowth.[3][6][14] These cells respond to NGF by differentiating into sympathetic neuron-like cells, making them an excellent system to assess the neurotrophic effects of compounds like this compound.[3][6]
Q3: How should I prepare this compound for use in cell culture?
A: The solubility and stability of this compound in aqueous solutions are important considerations.[15][16][17][18] It is recommended to dissolve this compound in a sterile, cell-culture grade solvent like DMSO to create a concentrated stock solution. This stock can then be diluted in the culture medium to the desired final concentration. Always ensure the final solvent concentration is minimal to avoid toxicity.
Q4: What are the key signaling pathways involved in NGF-induced neurite outgrowth?
A: NGF initiates signaling by binding to two types of cell surface receptors: the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR).[19][20][21][22] The binding of NGF to TrkA is the primary driver of neurite outgrowth and neuronal survival. This activation triggers several downstream signaling cascades, including:
-
Ras/MAPK Pathway: Crucial for neuronal differentiation and neurite extension.
-
PI3K/Akt Pathway: Primarily involved in promoting cell survival.
-
PLCγ Pathway: Contributes to neurite outgrowth and neuronal differentiation.
The co-expression of p75NTR can modulate the affinity of TrkA for NGF.[22][23]
Data Presentation
Example Data: Dose-Response of this compound on Neurite Outgrowth
The following table presents example data from a dose-response experiment to illustrate how to quantify the effect of this compound on neurite outgrowth in PC12 cells after a 48-hour incubation.
| Treatment | Concentration (µM) | Percentage of Differentiated Cells (%) | Average Neurite Length (µm) |
| Vehicle Control | 0 | 5 ± 1.2 | 15 ± 3.5 |
| This compound | 1 | 15 ± 2.1 | 25 ± 4.1 |
| This compound | 10 | 45 ± 3.5 | 60 ± 5.8 |
| This compound | 50 | 65 ± 4.2 | 85 ± 6.2 |
| This compound | 100 | 30 ± 2.8 (slight toxicity observed) | 50 ± 5.1 |
| NGF (Positive Control) | 50 ng/mL | 70 ± 5.1 | 95 ± 7.3 |
Data are represented as mean ± standard deviation.
Example Data: Time-Course of this compound-Induced Neurite Outgrowth
This table shows example data for the effect of 10 µM this compound on the percentage of differentiated PC12 cells over a 72-hour period.
| Time (hours) | Percentage of Differentiated Cells (%) |
| 0 | <1 |
| 12 | 10 ± 1.5 |
| 24 | 25 ± 2.8 |
| 48 | 45 ± 3.9 |
| 72 | 60 ± 4.5 |
Data are represented as mean ± standard deviation.
Experimental Protocols
Protocol: PC12 Cell Neurite Outgrowth Assay with this compound
This protocol outlines the key steps for assessing the neurotrophic activity of this compound using PC12 cells.
Materials:
-
PC12 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% horse serum, 5% fetal bovine serum)
-
Differentiation medium (e.g., RPMI-1640 with 1% horse serum)
-
This compound stock solution (in DMSO)
-
NGF (positive control)
-
Poly-L-lysine or collagen-coated 24-well plates
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Staining reagents (e.g., crystal violet or immunofluorescence antibodies for neuronal markers like βIII-tubulin)
Procedure:
-
Cell Seeding:
-
Culture PC12 cells in complete medium until they reach 70-80% confluency.
-
Gently detach the cells and resuspend them in fresh complete medium.
-
Seed the cells onto Poly-L-lysine or collagen-coated 24-well plates at a density of 1 x 10^4 cells/cm².
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, aspirate the complete medium and wash the cells once with PBS.
-
Add the differentiation medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (medium with an optimal concentration of NGF, e.g., 50 ng/mL).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Fixation and Staining:
-
After incubation, gently aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with crystal violet for 10 minutes or proceed with immunocytochemistry for neuronal markers.
-
-
Imaging and Analysis:
-
Acquire images of the cells using a microscope.
-
Quantify neurite outgrowth. A cell is considered differentiated if it possesses at least one neurite that is longer than the diameter of the cell body.
-
Measure the length of the longest neurite for each differentiated cell.
-
Visualizations
Signaling Pathways
Caption: NGF signaling pathway stimulated by this compound.
Experimental Workflow
Caption: Experimental workflow for NGF assay with this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for NGF assays.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 4. Transfection of NGF-differentiated PC12 cells [gladstone.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity and Anticancer Activity of Donkioporiella mellea on MRC5 (Normal Human Lung) and A549 (Human Lung Carcinoma) Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. jdc.jefferson.edu [jdc.jefferson.edu]
- 12. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata. | Semantic Scholar [semanticscholar.org]
- 14. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 16. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 17. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. sinobiological.com [sinobiological.com]
- 22. Systems Pharmacology of the NGF Signaling Through p75 and TrkA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-affinity TrkA and p75 neurotrophin receptor complexes: A twisted affair - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Dictyophorine A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dictyophorine A. The information is based on best practices for the long-term storage and handling of sesquiterpenoid compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
A1: For long-term stability, it is recommended to store this compound at low temperatures. While specific data for this compound is limited, general best practices for sesquiterpenes suggest storage at -20°C or ideally at -80°C to minimize degradation. Refrigeration at 4°C may be suitable for short-term storage.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Solutions of this compound should be stored in airtight vials with minimal headspace to reduce exposure to oxygen. Amber glass vials are recommended to protect the compound from light. For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can further prevent oxidative degradation.
Q3: What is the best solvent for long-term storage of this compound?
A3: While the optimal solvent for long-term storage of this compound has not been empirically determined, high-purity aprotic solvents are generally preferred for sesquiterpenes. Anhydrous ethanol or dimethyl sulfoxide (DMSO) are common choices. It is crucial to use high-purity solvents to avoid introducing reactive impurities.
Q4: How can I check the stability of my stored this compound?
A4: The stability of this compound can be assessed by monitoring its purity over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A decrease in the peak area of this compound and the appearance of new peaks can indicate degradation.
Q5: What are the likely degradation pathways for this compound?
A5: As a eudesmane-type sesquiterpene, this compound is susceptible to degradation through oxidation and hydrolysis. Exposure to air, light, and elevated temperatures can accelerate these processes. The presence of acidic or basic conditions can also lead to structural rearrangements or degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light, and air exposure). Prepare fresh stock solutions from solid material if possible. Assess the purity of the stored sample using HPLC. |
| Appearance of unknown peaks in HPLC analysis. | Chemical degradation of this compound. | Review storage and handling procedures. Ensure the use of high-purity solvents and proper inert atmosphere techniques. Attempt to characterize degradation products using LC-MS to understand the degradation pathway. |
| Precipitation of this compound in solution. | Poor solubility or solvent evaporation. | Ensure the chosen solvent is appropriate for the desired concentration. Store solutions in tightly sealed vials to prevent solvent evaporation. If precipitation occurs, gentle warming and vortexing may redissolve the compound. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results. | Inconsistent concentration of this compound due to degradation or handling. | Re-quantify the concentration of the stock solution using a validated analytical method. Prepare fresh dilutions for each experiment. Ensure thorough mixing of solutions before use. |
Quantitative Data Summary
| Storage Condition | Temperature | Atmosphere | Container | Estimated Stability |
| Solid (Lyophilized Powder) | -80°C | Inert Gas (Argon/Nitrogen) | Amber Glass Vial | > 1 year |
| -20°C | Inert Gas (Argon/Nitrogen) | Amber Glass Vial | Up to 1 year | |
| 4°C | Desiccated | Amber Glass Vial | Short-term (weeks) | |
| In Solution (e.g., DMSO, Ethanol) | -80°C | Inert Gas (Argon/Nitrogen) | Amber Glass Vial | > 6 months |
| -20°C | Inert Gas (Argon/Nitrogen) | Amber Glass Vial | Up to 6 months | |
| 4°C | Sealed | Amber Glass Vial | Short-term (days to weeks) |
Experimental Protocols
Protocol for Stability Assessment of this compound using HPLC
This protocol outlines a general procedure for monitoring the stability of this compound in a given solvent and storage condition.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., HPLC-grade methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Initial Analysis (Time Zero):
-
Immediately analyze the freshly prepared solution by HPLC.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with a suitable percentage of B, and increase linearly to elute this compound and any potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of this compound (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Record the peak area and retention time of the this compound peak. This will serve as the baseline (100% purity).
-
-
Storage:
-
Aliquot the stock solution into several amber glass vials, flush with nitrogen or argon, and seal tightly.
-
Store the vials under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from storage.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample by HPLC using the same method as the initial analysis.
-
Record the peak area of this compound and any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial analysis.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Visualizations
Identifying and minimizing impurities in Dictyophorine A samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dictyophorine A. Our goal is to help you identify and minimize impurities in your samples to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a eudesmane-type sesquiterpene isolated from the edible mushroom Dictyophora indusiata (also known as Phallus indusiatus).[1] It, along with the related compound Dictyophorine B, has been shown to stimulate the synthesis of Nerve Growth Factor (NGF) in astroglial cells.[1][2] This activity suggests potential applications in neuroscience and for the treatment of neurodegenerative diseases.[3]
Q2: What are the common types of impurities I might encounter in my this compound sample?
A2: Impurities in a this compound sample can originate from several sources:
-
Related Sesquiterpenes: The producing organism, Dictyophora indusiata, also synthesizes other structurally similar compounds. The most common of these are Dictyophorine B and teucrenone.[2] Other sesquiterpenes may also be present at lower levels.
-
Other Fungal Metabolites: Dictyophora indusiata produces a variety of other secondary metabolites, such as monoterpene alcohols and linear sesquiterpene carboxylic acids, which may be co-extracted with this compound.[4][5]
-
Degradation Products: Eudesmane sesquiterpenes can be susceptible to degradation under certain conditions. Potential degradation products may arise from oxidation, thermal decomposition, or exposure to acidic, basic, or UV conditions.[6][7][8]
-
Residual Solvents and Reagents: Impurities can be introduced during the extraction and purification process. These may include residual solvents, reagents, or contaminants from laboratory equipment.
Q3: How can I detect impurities in my this compound sample?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the detection and identification of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for analyzing sesquiterpenes. For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To minimize degradation, this compound samples should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by storing in amber vials or by wrapping containers in aluminum foil. UV exposure can lead to the degradation of sesquiterpenes.[6][9]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
pH: Maintain a neutral to slightly acidic pH if in solution, as basic conditions can promote degradation of some sesquiterpenes.[10]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Broad or tailing peaks in HPLC analysis. | 1. Sample overload on the column.2. Poor sample solubility.3. Interactions with the stationary phase. | 1. Dilute the sample.2. Ensure the sample is fully dissolved in the mobile phase.3. Try a different column or modify the mobile phase (e.g., adjust pH or solvent composition). |
| Appearance of new peaks in the chromatogram over time. | 1. Degradation of this compound.2. Sample contamination. | 1. Review storage conditions. The sample may be degrading due to exposure to light, heat, or non-neutral pH.[6][7][10] Re-purify the sample if necessary.2. Use fresh, high-purity solvents and clean equipment. |
| Inconsistent biological activity between batches. | 1. Variable purity of this compound.2. Presence of interfering impurities. | 1. Quantify the purity of each batch using a validated analytical method (e.g., qNMR or HPLC with a certified reference standard).2. Identify and quantify major impurities. If an impurity is suspected to interfere with the assay, further purification is required. |
| Mass spectrometry data shows unexpected molecular weights. | 1. Presence of adducts (e.g., sodium, potassium).2. Formation of degradation products.3. Co-eluting impurities. | 1. This is common in ESI-MS. Confirm the expected molecular ion.2. Analyze the fragmentation pattern to hypothesize the structure of the degradation product. Consider potential reactions like oxidation or hydrolysis.3. Improve chromatographic separation by optimizing the gradient, flow rate, or changing the stationary phase. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of a this compound sample. Optimization may be required based on the specific instrument and column used.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound sample
-
Reference standard of this compound (if available)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution, for example, from 30% to 70% acetonitrile over 30 minutes. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for this compound if known)
-
-
Analysis: Inject the sample and run the HPLC method. Identify the peak corresponding to this compound by comparing the retention time with a reference standard. Purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Flash Chromatography for Sample Purification
This protocol describes a general procedure for the purification of this compound from a crude extract using flash chromatography.
Instrumentation and Materials:
-
Flash chromatography system
-
Silica gel column
-
Hexane (or other non-polar solvent, technical grade)
-
Ethyl acetate (or other polar solvent, technical grade)
-
Crude extract of Dictyophora indusiata containing this compound
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
TLC Analysis: Perform TLC analysis to determine the optimal solvent system for separation. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal solvent system will provide good separation between this compound and its impurities, with an Rf value for this compound of approximately 0.3.
-
Column Packing and Equilibration: Pack a silica gel column with the chosen non-polar solvent. Equilibrate the column by running the initial mobile phase through it until the baseline is stable.
-
Sample Loading: Load the dissolved crude extract onto the column.
-
Elution: Begin the elution with the initial mobile phase (a high percentage of the non-polar solvent). Gradually increase the polarity of the mobile phase by increasing the percentage of the polar solvent (gradient elution).
-
Fraction Collection: Collect fractions as they elute from the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing pure this compound.
-
Pooling and Concentration: Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
Visualizations
References
- 1. Dictyophorine - Wikipedia [en.wikipedia.org]
- 2. Expression and Signaling Pathways of Nerve Growth Factor (NGF) and Pro-NGF in Breast Cancer: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Constituents of the Mushroom Dictyophora indusiata and Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phallac acids A and B, new sesquiterpenes from the fruiting bodies of Phallus luteus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. Terpene degradation and extraction from basil and oregano leaves using subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating the neuroprotective effects of Dictyophorine A in different cell models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of Dictyophorine A against other neuroprotective agents, supported by available experimental data. We delve into its mechanisms of action, present quantitative data for comparative analysis, and offer detailed experimental protocols for key validation assays.
Introduction to this compound
This compound is a sesquiterpene isolated from the edible mushroom Dictyophora indusiata (also known as Phallus indusiatus).[1] Alongside its counterpart, Dictyophorine B, it represents the first eudesmane-type sesquiterpenes to be isolated from a fungal source.[1][2] Research has highlighted its potential as a neuroprotective agent, primarily through its ability to stimulate the synthesis of Nerve Growth Factor (NGF).[1][2]
Quantitative Analysis of Neuroprotective Effects
The neuroprotective efficacy of this compound and related compounds has been quantified in various in vitro models. The tables below summarize the key findings to facilitate a clear comparison.
Table 1: Efficacy of Dictyophorines in Astroglial Cells
| Compound | Cell Model | Concentration | Observed Effect | Reference |
| This compound | Astroglial cells | 3.3 µM (approx.) | ~4-fold increase in NGF synthesis and release | Kawagishi et al., 1997[3] |
| Dictyophorine B | Astroglial cells | 5 µM | Stimulated NGF synthesis (less potent than A) | Kawagishi et al., 1997[3][4] |
Table 2: Comparison with Other Bioactive Compounds from Dictyophora indusiata
| Compound Class | Specific Agent(s) | Cell Model | Concentration | Neurotoxic Insult | Observed Effect |
| Sesquiterpenes | This compound & B | Astroglial cells | ~3-5 µM | - | Promotion of NGF synthesis.[1][2][4] |
| Quinazolines | Dictyoquinazols A, B, C | Primary mouse cortical neurons | 10-30 µM | Glutamate, NMDA | Dose-dependent protection from excitotoxicity.[4][5][6] |
| Polysaccharides | D. indusiata Polysaccharides (DIP) | C. elegans, SD rats | Not specified | Oxidative stress, Arsenic | Reduced oxidative stress, improved mitochondrial function, mitigated apoptosis.[4][7] |
Table 3: Broader Comparison with Alternative Neuroprotective Agents
| Agent | Cell/Animal Model | Mechanism/Effect | Key Findings |
| This compound | Astroglial cells | Stimulates NGF synthesis | Potent inducer of a critical neurotrophic factor.[2][3] |
| Edaravone | Acute Ischemic Stroke (Clinical) | Free radical scavenger | Effective in improving early neurological outcomes (7-day NIHSS).[8] |
| Melatonin | Neonatal rat (HI model) | Antioxidant, anti-inflammatory | Conferred modest neuroprotection; reduced brain area loss.[9][10] |
| Caffeine | Neonatal rat (HI model) | Adenosine receptor antagonist | Showed significant reduction in brain area loss post-hypoxia-ischemia.[10] |
| Erythropoietin (EPO) | Neonatal rat (HI model) | Anti-apoptotic, anti-inflammatory | Offered superior neuroprotection in hypoxia-ischemia models.[9] |
Signaling Pathways and Mechanisms of Action
The primary neuroprotective mechanism of this compound is the upregulation of NGF synthesis in astroglial cells. NGF is a critical neurotrophin that supports neuronal survival, growth, and differentiation. While the precise intracellular pathway activated by this compound is not fully elucidated, other bioactive compounds from D. indusiata have been shown to modulate key signaling pathways like MAPK and NF-κB, which are crucial for cellular stress response and survival.[3][4][11]
Caption: this compound stimulates NGF synthesis in astroglial cells.
Experimental Protocols
Detailed methodologies are crucial for validating and comparing neuroprotective effects. Below are generalized protocols for key experiments.
1. Primary Astroglial Cell Culture and NGF Synthesis Assay
This protocol is designed to quantify the effect of this compound on NGF production.
Caption: Workflow for quantifying NGF synthesis in astroglial cells.
-
Cell Culture: Primary astroglial cells are prepared from the cerebral cortices of neonatal rats. Cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Treatment: Confluent astroglial cultures are treated with this compound dissolved in a suitable solvent (e.g., DMSO, ensuring final concentration does not affect cell viability). A vehicle control is run in parallel.
-
NGF Quantification: After incubation, the culture medium is collected. The concentration of secreted NGF is measured using a highly sensitive enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer’s instructions.
-
Data Analysis: NGF levels are typically normalized to the total cellular protein content in each well to account for any variations in cell number. Results are expressed as pg/mg of total protein.
2. Neuroprotection Assay in Primary Cortical Neurons
This protocol assesses the ability of a compound to protect neurons from excitotoxic insults. It is particularly relevant for comparing this compound with agents like Dictyoquinazols.[5][6]
Caption: Workflow for assessing neuroprotection against excitotoxicity.
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 15-17 mice or rats. Neurons are cultured in Neurobasal medium supplemented with B27, GlutaMAX, and antibiotics.
-
Treatment and Insult: After maturation in vitro, neurons are pre-incubated with the test compound. Subsequently, a neurotoxic agent such as glutamate or N-methyl-D-aspartate (NMDA) is added to the culture medium to induce excitotoxic cell death.[4][6] Control groups include untreated cells, cells treated with the neurotoxin alone, and cells treated with the test compound alone.
-
Viability Assay: Neuronal viability is assessed 24 hours after the toxic insult.
-
MTT Assay: Measures the metabolic activity of living cells. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized and quantified spectrophotometrically.
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cell lysis and death.
-
-
Data Analysis: The percentage of viable cells in treated groups is compared to the control group subjected only to the neurotoxic insult.
Conclusion
This compound demonstrates a clear neuroprotective potential, primarily by stimulating the synthesis of NGF in astroglial cells.[2] When compared to other compounds from its source, D. indusiata, it shows a distinct mechanism focused on neurotrophic support, whereas dictyoquinazols offer direct protection against excitotoxicity.[4][5] In the broader landscape of neuroprotective agents, this compound's mechanism is unique and warrants further investigation, particularly for its potential therapeutic application in neurodegenerative diseases where neurotrophic support is compromised. The provided protocols offer a robust framework for researchers to validate and expand upon these initial findings.
References
- 1. Dictyophorine - Wikipedia [en.wikipedia.org]
- 2. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chemistry, Pharmacology and Therapeutic Potential of the Edible Mushroom Dictyophora indusiata (Vent ex. Pers.) Fischer (Synn. Phallus indusiatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Dictyoquinazols A, B, and C, new neuroprotective compounds from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Insights into Chemical Profiles and Health-Promoting Effects of Edible Mushroom Dictyophora indusiate (Vent ex. Pers.) Fischer: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparing Neuroprotective Drug Efficacy in Rodent Neonatal Brain Injury Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing the efficacy in reducing brain injury of different neuroprotective agents following neonatal hypoxia-ischemia in newborn rats: a multi-drug randomized controlled screening trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Dictyophorine A and Hericenones on Nerve Growth Factor Induction
For Immediate Release
This guide provides a comprehensive comparison of the nerve growth factor (NGF)-inducing properties of Dictyophorine A and Hericenones, two classes of natural compounds that have garnered significant interest within the scientific community for their potential neurotrophic activities. This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis based on available experimental data.
Introduction
Nerve growth factor (NGF) is a crucial neurotrophic factor essential for the survival, development, and maintenance of neurons. The discovery of small molecules capable of stimulating endogenous NGF synthesis holds therapeutic promise for a range of neurodegenerative diseases. This compound, a sesquiterpene isolated from the mushroom Dictyophora indusiata, and Hericenones, aromatic compounds from the fruiting body of Hericium erinaceus, have both demonstrated the ability to promote NGF synthesis.[1][2][3][4][5] This guide compares their efficacy, mechanisms of action, and the experimental protocols used to evaluate their activity.
Quantitative Comparison of NGF-Inducing Activity
A direct comparative study of this compound and Hericenones under identical experimental conditions has not been reported in the literature. The following table summarizes the available quantitative data from separate studies, highlighting the differences in experimental setups.
| Compound | Source Organism | Cell Line | Concentration | Reported NGF Induction | Citation(s) |
| This compound | Dictyophora indusiata | Astroglial cells | 3.3 µM | 4-fold increase in NGF synthesis and release | [6] |
| Hericenone C | Hericium erinaceus | Mouse astroglial cells | 33 µg/mL | 23.5 ± 1.0 pg/mL NGF secreted | [5] |
| Hericenone D | Hericium erinaceus | Mouse astroglial cells | 33 µg/mL | 10.8 ± 0.8 pg/mL NGF secreted | [5] |
| Hericenone E | Hericium erinaceus | Mouse astroglial cells | 33 µg/mL | 13.9 ± 2.1 pg/mL NGF secreted | [5] |
| Hericenone H | Hericium erinaceus | Mouse astroglial cells | 33 µg/mL | 45.1 ± 1.1 pg/mL NGF secreted | [5] |
| Hericenone E | Hericium erinaceus | PC12 cells | Not specified | 2-fold higher NGF secretion than positive control | [7] |
Note: The disparate units and cell lines used in these studies preclude a direct, quantitative comparison of potency. This compound's activity is reported as a fold-increase, while Hericenone activity is measured in absolute concentration of NGF secreted.
Signaling Pathways and Mechanism of Action
Hericenones
The signaling pathways through which Hericenones exert their NGF-related effects have been partially elucidated. Some studies suggest that Hericenones stimulate NGF synthesis and gene expression through the activation of the c-Jun N-terminal kinase (JNK) and Protein Kinase A (PKA) signaling pathways.[8] However, a study on 1321N1 human astrocytoma cells found that Hericenones C, D, and E did not increase NGF mRNA expression, indicating that the mechanism may be cell-type specific or post-transcriptional.[8]
In PC12 cells, Hericenones alone do not significantly promote neurite outgrowth but potentiate the effect of NGF.[7] This potentiation is mediated through the MEK/ERK and PI3K-Akt signaling pathways, which are downstream of the NGF receptor TrkA.[7]
This compound
The signaling pathway by which this compound induces NGF synthesis in astroglial cells has not yet been fully elucidated in the reviewed literature. As a eudesmane-type sesquiterpene, its mechanism of action requires further investigation to be understood.
Experimental Protocols
The following sections describe the general methodologies employed in the studies of this compound and Hericenones.
General Workflow for NGF Induction and Neurite Outgrowth Assay
NGF Induction in Astroglial Cells
This protocol is commonly used for both this compound and Hericenones to measure the direct stimulation of NGF synthesis.
-
Cell Culture: Primary astroglial cells are cultured from the brains of neonatal rodents.
-
Seeding: Cells are seeded into culture plates and grown to a specific confluency.
-
Treatment: The culture medium is replaced with fresh medium containing the test compound (e.g., this compound at 3.3 µM or Hericenones at 33 µg/mL). A vehicle control is also included.
-
Incubation: The cells are incubated for a specified period (e.g., 24-72 hours) to allow for NGF synthesis and secretion into the medium.
-
Quantification: The culture supernatant is collected, and the concentration of NGF is determined using an enzyme-linked immunosorbent assay (ELISA).
Neurite Outgrowth Potentiation in PC12 Cells
This assay is particularly relevant for assessing the activity of Hericenones.
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are maintained in culture.
-
Seeding: Cells are seeded onto collagen-coated plates.
-
Treatment: Cells are treated with a low concentration of NGF (e.g., 5 ng/mL) in the presence or absence of the test compound (e.g., Hericenones). A positive control with a high concentration of NGF (e.g., 50 ng/mL) and a negative control with no NGF are also included.
-
Incubation: Cells are incubated for 48-72 hours to allow for neurite outgrowth.
-
Analysis: The cells are fixed and imaged using a microscope. The percentage of neurite-bearing cells (cells with neurites at least twice the length of the cell body diameter) is quantified.
Conclusion
Both this compound and Hericenones demonstrate promising NGF-inducing activities. Quantitative data suggests that both compound classes can stimulate NGF synthesis, although the lack of standardized testing protocols makes a direct comparison of their potency challenging. Hericenones have been further characterized to potentiate NGF-induced neurite outgrowth through the MEK/ERK and PI3K-Akt signaling pathways. In contrast, the signaling mechanism for this compound remains to be elucidated.
Future research should focus on direct, head-to-head comparative studies using standardized cell lines and assays to definitively determine the relative potencies of these compounds. Further investigation into the molecular mechanism of this compound will also be critical for its development as a potential therapeutic agent for neurodegenerative diseases.
References
- 1. New sesquiterpene from Vietnamese agarwood and its induction effect on brain-derived neurotrophic factor mRNA expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata. | Semantic Scholar [semanticscholar.org]
- 4. Eudesmane-type sesquiterpene lactones inhibit multiple steps in the NF-κB signaling pathway induced by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Reduced levels of NGF shift astrocytes toward a neurotoxic phenotype [frontiersin.org]
- 6. Synthesis/secretion of nerve growth factor is associated with cell growth in cultured mouse astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two natural eudesmane-type sesquiterpenes from Laggera alata inhibit angiogenesis and suppress breast cancer cell migration through VEGF- and Angiopoietin 2-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Dictyophorine A and Brain-Derived Neurotrophic Factor (BDNF)
Comparative Analysis: Dictyophorine A and Brain-Derived Neurotrophic Factor (BDNF)
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of this compound, a natural sesquiterpene, and Brain-Derived Neurotrophic Factor (BDNF), an endogenous protein. The objective is to delineate their distinct mechanisms of action, present comparative data on their neurotrophic effects, and provide detailed experimental protocols for their evaluation.
Introduction and Overview
Brain-Derived Neurotrophic Factor (BDNF) is one of the most extensively studied neurotrophins, playing a critical role in neuronal survival, growth, and plasticity within the central nervous system.[1][2] Its potent effects are mediated through direct receptor binding and activation of intracellular signaling cascades.[3][4] In contrast, this compound is a small molecule isolated from the mushroom Dictyophora indusiata.[5][6] It represents a class of compounds that exert neurotrophic effects through an indirect mechanism, primarily by stimulating the production of other neurotrophic factors.[5][7] This guide compares these two molecules to highlight their fundamental differences in mechanism, cellular targets, and potential therapeutic approaches.
Mechanism of Action
The primary distinction between BDNF and this compound lies in their mechanism of action. BDNF acts as a direct ligand for its receptors on neurons, whereas this compound acts on glial cells to induce the synthesis of a different neurotrophin, Nerve Growth Factor (NGF).
Brain-Derived Neurotrophic Factor (BDNF)
BDNF exerts its biological functions by binding to two principal transmembrane receptors: the high-affinity Tropomyosin receptor kinase B (TrkB) and the low-affinity p75 neurotrophin receptor (p75NTR).[4][8]
-
TrkB Receptor Pathway : The binding of mature BDNF to TrkB induces receptor dimerization and autophosphorylation of specific tyrosine residues.[4][9] This activation initiates three major downstream signaling cascades crucial for neuronal function[4][10][11]:
-
p75NTR Receptor Pathway : The precursor form, proBDNF, preferentially binds to the p75NTR receptor. This interaction can trigger opposing biological outcomes, including apoptosis, thereby creating a complex regulatory balance.[12][13]
This compound
This compound, along with its related compound Dictyophorine B, does not act directly on neuronal receptors. Instead, these molecules function as stimulators of Nerve Growth Factor (NGF) synthesis in astroglial cells.[5][6] The mechanism is therefore indirect and multi-cellular:
-
This compound crosses the cell membrane of astrocytes.
-
It activates intracellular pathways within the astrocyte, leading to the upregulation of NGF gene expression and protein synthesis.
-
Astrocytes then secrete the newly synthesized NGF into the extracellular environment.
-
Secreted NGF binds to its specific high-affinity receptor, TrkA, on nearby neurons, activating downstream signaling pathways that are similar to the BDNF-TrkB cascade, ultimately promoting neuronal survival and neurite outgrowth.[14]
Data Presentation and Comparison
The fundamental differences in their mechanisms are reflected in their biological activities and how they are evaluated.
Table 1: General Properties and Mechanism
| Feature | This compound | Brain-Derived Neurotrophic Factor (BDNF) |
| Molecular Type | Eudesmane-type sesquiterpene (Small Molecule)[5] | Protein (Neurotrophin)[3] |
| Source | Mushroom Dictyophora indusiata[5] | Endogenously produced in the brain and periphery[15] |
| Primary Target Cell | Astroglial cells[5] | Neurons (and other cell types)[1][2] |
| Receptor | Intracellular target in astrocytes (unspecified) | TrkB (high-affinity), p75NTR (low-affinity)[3][4][8] |
| Mechanism | Indirect: Stimulates NGF synthesis and secretion from astrocytes[5][6] | Direct: Binds to and activates its cognate receptors on neurons[4] |
Table 2: Comparative Neurotrophic Effects
| Effect | This compound | Brain-Derived Neurotrophic Factor (BDNF) |
| Neuronal Survival | Promotes survival indirectly by increasing NGF levels.[7] | Directly promotes neuronal survival via TrkB/Akt signaling.[1][2][9] |
| Neurite Outgrowth | Induces outgrowth indirectly via NGF stimulation.[7][16] | Potently and directly stimulates neurite outgrowth.[17][18] |
| Synaptic Plasticity | Effect not directly studied; NGF is known to modulate plasticity. | Crucial regulator of synaptic plasticity, learning, and memory.[19][20] |
| Neuroprotection | Other compounds from D. indusiata show protection against excitotoxicity.[21][22] | Protects neurons from various insults, including glutamate toxicity and ischemia.[9] |
Experimental Protocols
Evaluating the neurotrophic properties of these two compounds requires distinct experimental designs that account for their different mechanisms.
Protocol: Neurite Outgrowth Assay
This assay is a standard method for quantifying the ability of a compound to promote the extension of neurites from a neuronal cell body.[23][24]
Objective: To measure and compare the effects of BDNF and this compound on neurite elongation.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC-12) or primary neurons.
-
Cell culture plates (96-well).
-
Basal medium and differentiation medium.
-
Recombinant human BDNF.
-
Purified this compound.
-
Primary astrocyte culture (for this compound experiment).
-
Fixative (e.g., 4% Paraformaldehyde).
-
Immunostaining reagents: Primary antibody (e.g., anti-β-III-Tubulin), fluorescently labeled secondary antibody, nuclear stain (e.g., Hoechst).
-
High-content imaging system and analysis software.
Methodology:
-
Cell Plating: Seed neuronal cells into 96-well plates at an optimized density (e.g., 10,000 cells/well) and allow them to adhere.[25] For some cell lines like SH-SY5Y, a pre-treatment with retinoic acid for several days may be required to induce a neuronal phenotype.[26][27]
-
Treatment Application:
-
For BDNF (Direct Treatment): Replace the culture medium with a low-serum differentiation medium containing various concentrations of BDNF (e.g., 0-100 ng/mL).[26] Include a vehicle control.
-
For this compound (Indirect Treatment):
-
Part A (Astrocyte Conditioning): In a separate plate, culture primary astrocytes. Treat the astrocytes with various concentrations of this compound for 24-48 hours.
-
Part B (Neuronal Treatment): Collect the conditioned medium from the treated astrocytes, centrifuge to remove debris, and apply it to the plated neuronal cells.
-
-
-
Incubation: Incubate the treated neuronal cells for a period sufficient to allow neurite outgrowth (typically 24-72 hours).
-
Fixation and Staining: Fix the cells, permeabilize them, and perform immunofluorescence staining for a neuron-specific marker (β-III-Tubulin) to visualize the cell body and neurites.[26]
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use automated software to measure key parameters such as total neurite length per neuron, number of neurites, and number of branch points.[24]
-
Data Interpretation: For BDNF, a dose-dependent increase in neurite length is expected.[26] For this compound, increased neurite outgrowth in neurons treated with conditioned media would support its NGF-stimulating activity.
Protocol: Quantification of Neurotrophin Secretion
Objective: To directly measure the amount of NGF secreted by astrocytes in response to this compound.
Materials:
-
Primary astrocyte culture.
-
Purified this compound.
-
NGF ELISA kit or HTRF assay kit.[28]
-
Plate reader.
Methodology:
-
Astrocyte Culture and Treatment: Plate primary astrocytes and grow to confluence. Replace the medium and treat with various concentrations of this compound for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant (conditioned medium).
-
Quantification: Use a commercial NGF ELISA or HTRF kit according to the manufacturer's instructions to measure the concentration of NGF in the collected supernatants.[28]
-
Data Analysis: Plot the concentration of secreted NGF against the concentration of this compound to determine the dose-response relationship.
Visualization of Experimental Workflow
The following diagram illustrates the parallel but distinct experimental workflows required to assess the neurotrophic activity of BDNF and this compound.
Summary and Conclusion
This compound and BDNF represent two fundamentally different approaches to promoting neurotrophic activity.
-
BDNF is a large protein therapeutic that acts directly on neuronal TrkB receptors. Its advantages include high potency and a well-understood mechanism of action. However, its therapeutic use is limited by poor pharmacokinetics and inability to cross the blood-brain barrier.[9]
-
This compound is a small molecule natural product that acts indirectly by stimulating astrocytes to produce NGF. As a small molecule, it may possess more favorable pharmacokinetic properties, including potential oral bioavailability and blood-brain barrier penetration. This indirect mechanism, targeting glial cells, represents an alternative strategy for enhancing neurotrophic support in the CNS.
For drug development professionals, the choice between pursuing a direct-acting agent like a TrkB agonist or an indirect modulator like an NGF synthesis stimulator depends on the specific therapeutic goal, target disease pathology, and desired delivery method. This compound and its derivatives warrant further investigation to fully characterize their potency, specificity, and in vivo efficacy.
References
- 1. Brain-derived neurotrophic factor and its clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain-derived neurotrophic factor in neuronal survival and behavior-related plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Brain-Derived Neurotrophic Factor Signaling in Central Nervous System Disease Pathogenesis [frontiersin.org]
- 4. sinobiological.com [sinobiological.com]
- 5. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. sop.org.tw [sop.org.tw]
- 9. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brain-derived neurotrophic factor (BDNF) signaling (WP2380) - Homo sapiens | WikiPathways [wikipathways.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. pnas.org [pnas.org]
- 13. The Role of Brain-Derived Neurotrophic Factor in the Pathophysiology of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational Insights into the Sequence-Activity Relationships of the NGF(1–14) Peptide by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brain-derived neurotrophic factor - Wikipedia [en.wikipedia.org]
- 16. New Insights into Chemical Profiles and Health-Promoting Effects of Edible Mushroom Dictyophora indusiate (Vent ex. Pers.) Fischer: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neurite Outgrowth Application Note :: Phase Focus [phasefocus.com]
- 18. BDNF enhances the differentiation but not the survival of CNS stem cell-derived neuronal precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Brain-Derived Neurotrophic Factor: A Key Molecule for Memory in the Healthy and the Pathological Brain [frontiersin.org]
- 20. Brain-Derived Neurotrophic Factor Differentially Regulates Excitatory and Inhibitory Synaptic Transmission in Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Chemistry, Pharmacology and Therapeutic Potential of the Edible Mushroom Dictyophora indusiata (Vent ex. Pers.) Fischer (Synn. Phallus indusiatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Neurite Outgrowth Assays [sigmaaldrich.com]
- 24. innoprot.com [innoprot.com]
- 25. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. sartorius.com [sartorius.com]
- 28. HTRF BDNF Detection Kit, 500 Assay Points | Revvity [revvity.com]
Cross-validation of Dictyophorine A's effects in primary neurons and cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Dictyophorine A, a sesquiterpene isolated from the mushroom Dictyophora indusiata, in primary neurons and neuronal cell lines. Due to the limited availability of direct experimental data on this compound in neuronal cell lines, this guide cross-validates its known effects on primary cells with the performance of other neuroactive compounds from natural sources tested in established neuronal cell line models.
Executive Summary
This compound has been identified as a stimulator of Nerve Growth Factor (NGF) synthesis in primary astroglial cells.[1] NGF is a critical neurotrophic factor for the survival, differentiation, and maintenance of neurons. The ability to upregulate NGF presents a promising therapeutic strategy for neurodegenerative diseases. This guide summarizes the current, albeit limited, quantitative data for this compound and compares it with other well-characterized neurotrophic compounds, providing a framework for future research and drug development.
Data Presentation: Comparative Analysis of Neuroactive Compounds
The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: Comparison of NGF-Inducing Effects
| Compound | Cell Type | Concentration | NGF Secretion (pg/mL) | Fold Increase vs. Control |
| This compound | Primary Rat Astroglial Cells | 10 µM | Data not specified | Stimulatory effect reported |
| Dictyophorine B | Primary Rat Astroglial Cells | 10 µM | Data not specified | Stimulatory effect reported |
| Erinacine A | Primary Mouse Astroglial Cells | 1 mM | 250.1 ± 36.2 | Not specified |
| Hericenone E | PC12 Cells (co-treated with 5 ng/mL NGF) | 10 µg/mL | 319 ± 12 | ~2-fold vs. NGF alone |
Table 2: Comparison of Neuroprotective and Neurite Outgrowth Effects
| Compound | Cell Type | Assay | Concentration | Effect |
| Dictyoquinazol A, B, C | Primary Mouse Cortical Neurons | Glutamate/NMDA-induced excitotoxicity | Not specified | Dose-dependent neuroprotection |
| Hericenone E | PC12 Cells | Neurite Outgrowth (with 5 ng/mL NGF) | 10 µg/mL | Potentiated NGF-induced neurite outgrowth |
Experimental Protocols
NGF Synthesis Assay in Primary Astroglial Cells
Objective: To quantify the effect of this compound on NGF secretion from primary astroglial cells.
Methodology:
-
Primary Astroglial Cell Culture:
-
Isolate cortical astrocytes from neonatal rat pups (P1-P3) as previously described.
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Grow cells to 80-90% confluency in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment with this compound:
-
Plate astrocytes in 24-well plates at a density of 5 x 10^4 cells/well.
-
After 24 hours, replace the medium with fresh DMEM containing 1% FBS.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for 48 hours.
-
-
Quantification of NGF:
-
Collect the cell culture supernatant.
-
Measure the concentration of NGF in the supernatant using a commercially available NGF Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Normalize the NGF concentration to the total protein content of the cells in each well, determined by a BCA protein assay.
-
Neuroprotection Assay in Primary Cortical Neurons
Objective: To assess the protective effects of Dictyoquinazols against excitotoxicity in primary neurons.
Methodology:
-
Primary Cortical Neuron Culture:
-
Isolate cortical neurons from embryonic day 18 (E18) rat fetuses.
-
Plate neurons on poly-L-lysine coated 96-well plates at a density of 1 x 10^5 cells/well in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.
-
Culture for 7-10 days to allow for maturation.
-
-
Treatment and Excitotoxicity Induction:
-
Pre-treat neurons with varying concentrations of Dictyoquinazols for 2 hours.
-
Induce excitotoxicity by adding glutamate (100 µM) or N-methyl-D-aspartate (NMDA, 300 µM) to the culture medium.
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability:
-
Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Express cell viability as a percentage of the control (untreated) cells.
-
Neurite Outgrowth Assay in PC12 Cells
Objective: To quantify the effect of compounds on neurite outgrowth in a neuronal cell line.
Methodology:
-
PC12 Cell Culture and Differentiation:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, penicillin, and streptomycin.
-
Plate cells on collagen-coated 24-well plates at a density of 2 x 10^4 cells/well.
-
Induce differentiation by switching to a low-serum medium (1% horse serum) containing a sub-optimal concentration of NGF (e.g., 5 ng/mL).
-
-
Treatment with Test Compounds:
-
Add the test compound (e.g., Hericenone E) at various concentrations to the differentiation medium.
-
Include a positive control (optimal NGF concentration, e.g., 50 ng/mL) and a negative control (low NGF concentration alone).
-
Incubate for 48-72 hours.
-
-
Quantification of Neurite Outgrowth:
-
Fix the cells with 4% paraformaldehyde.
-
Immunostain for a neuronal marker such as β-III tubulin.
-
Capture images using a high-content imaging system.
-
Quantify neurite length and the percentage of neurite-bearing cells using automated image analysis software.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: NGF Signaling Pathway Activated by this compound-induced NGF.
Caption: Experimental workflows for assessing neuroactive compounds.
Discussion and Future Directions
The available evidence strongly suggests that this compound is a promising neuroactive compound due to its ability to stimulate NGF synthesis. However, the lack of studies on its direct effects on neuronal cell lines is a significant gap in the current understanding of its biological activity.
Cross-Validation Insights:
-
Primary Cells vs. Cell Lines: Primary neurons and astrocytes provide a more physiologically relevant model but are challenging to culture and have limited lifespan. Neuronal cell lines like PC12 and SH-SY5Y offer a more scalable and reproducible system for high-throughput screening, although they may not fully recapitulate the complexity of primary neurons. The data on alternatives like Hericenone E in PC12 cells provides a valuable benchmark for what might be expected if this compound were to be tested in a similar system.
-
Mechanism of Action: The primary mechanism of this compound appears to be indirect, via the stimulation of NGF synthesis in astrocytes. This NGF then acts on neurons to promote survival and differentiation. This contrasts with compounds that may have direct neuroprotective effects on neurons.
Recommendations for Future Research:
-
Direct Evaluation in Neuronal Cell Lines: It is imperative to investigate the direct effects of this compound on neuronal cell lines such as PC12 and SH-SY5Y. This would involve assessing its impact on neurite outgrowth, cell viability under stress conditions, and activation of intracellular signaling pathways.
-
Dose-Response Studies: Quantitative dose-response studies are needed to determine the potency (EC50) of this compound in stimulating NGF synthesis in primary astrocytes.
-
Head-to-Head Comparisons: Direct comparative studies of this compound with its alternatives (Erinacine A, Hericenones, Dictyoquinazols) in both primary cells and cell lines would provide a clearer picture of their relative efficacy.
-
In Vivo Studies: Ultimately, in vivo studies in animal models of neurodegenerative diseases are necessary to validate the therapeutic potential of this compound.
Conclusion
This compound holds considerable promise as a modulator of neurotrophic factor levels. While current research has laid a foundational understanding of its activity in primary glial cells, a comprehensive cross-validation of its effects in neuronal cell lines is crucial for its advancement as a potential therapeutic agent. The comparative data and protocols provided in this guide aim to facilitate and guide future research in this important area.
References
A Comparative Analysis of the Neurotrophic Activity of Dictyophorine A and Dictyophorine B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurotrophic activities of Dictyophorine A and Dictyophorine B, two eudesmane-type sesquiterpenes isolated from the edible mushroom Dictyophora indusiata. Both compounds have been identified as potent stimulators of Nerve Growth Factor (NGF) synthesis, a crucial process for the development, maintenance, and regeneration of neurons.[1][2] This document summarizes the available experimental data, outlines the methodologies for assessing their neurotrophic potential, and proposes potential signaling pathways involved in their mechanism of action.
Quantitative Data Summary
The neurotrophic activity of this compound and Dictyophorine B has been primarily evaluated by their ability to induce NGF synthesis in primary astroglial cells.[1][2] The following table summarizes the reported quantitative data for their efficacy.
| Compound | Concentration | Cell Type | Fold Increase in NGF Synthesis (vs. Control) | Reference |
| This compound | 100 µg/mL | Primary Rat Astroglial Cells | ~4-fold | |
| Dictyophorine B | 100 µg/mL | Primary Rat Astroglial Cells | Significant increase, less than this compound* |
*The exact quantitative value for the fold increase induced by Dictyophorine B is not explicitly stated in the available literature, however, it is reported to be a significant stimulator of NGF synthesis, albeit less potent than this compound.
Experimental Protocols
The following section details the typical experimental workflow for assessing the neurotrophic activity of compounds like this compound and B.
Astroglial Cell Culture and Treatment
A primary culture of astroglial cells is established from the cerebral cortices of neonatal rats. The cells are grown in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium supplemented with fetal bovine serum) until they reach confluence. Before treatment, the cells are typically serum-starved for a period to establish a baseline of low NGF expression. Subsequently, the cells are treated with varying concentrations of this compound or Dictyophorine B. A vehicle control (e.g., DMSO) is run in parallel.
Quantification of Nerve Growth Factor (NGF) Synthesis
The amount of NGF secreted into the culture medium is quantified using a two-site enzyme-linked immunosorbent assay (ELISA). This method involves the use of two antibodies that bind to different epitopes on the NGF molecule, providing high specificity and sensitivity. The results are typically normalized to the total protein content of the cells in each well and expressed as pg of NGF per mg of cellular protein.
PC12 Cell Neurite Outgrowth Assay
To further confirm the biological activity of the induced NGF, a neurite outgrowth assay using PC12 cells is often employed. PC12 cells are a cell line derived from a pheochromocytoma of the rat adrenal medulla that respond to NGF by differentiating into neuron-like cells and extending neurites. The conditioned medium from the treated astroglial cells is applied to PC12 cells. The percentage of cells bearing neurites longer than the cell body diameter is then quantified after a set incubation period (e.g., 48-72 hours).
Visualizing the Experimental Workflow
References
Validating Nerve Growth Factor Increase with Dictyophorine A Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dictyophorine A with other natural compounds known to stimulate Nerve Growth Factor (NGF) synthesis. The information is supported by available experimental data and detailed protocols to assist in the validation of NGF increase using Enzyme-Linked Immunosorbent Assay (ELISA).
Comparison of NGF-Inducing Compounds
This compound, a sesquiterpene isolated from the mushroom Dictyophora indusiata, has been identified as a stimulator of NGF synthesis in astroglial cells.[1][2] However, to date, specific quantitative data on the extent of NGF increase upon this compound treatment has not been published. For a comprehensive comparison, this guide includes quantitative data for other well-researched NGF-inducing compounds, namely hericenones and erinacines from the mushroom Hericium erinaceus.
| Compound | Source | Cell Type | Concentration | NGF Secretion (pg/mL) |
| This compound | Dictyophora indusiata | Astroglial cells | Not Reported | Stimulation of NGF synthesis confirmed, but quantitative data is not available in the cited literature. |
| Hericenone C | Hericium erinaceus | Mouse astroglial cells | 33 µg/mL | 23.5 ± 1.0 |
| Hericenone D | Hericium erinaceus | Mouse astroglial cells | 33 µg/mL | 10.8 ± 0.8 |
| Hericenone E | Hericium erinaceus | Mouse astroglial cells | 33 µg/mL | 13.9 ± 2.1 |
| Erinacine A | Hericium erinaceus | Mouse astroglial cells | 1.0 mM | 250.1 ± 36.2 |
| Erinacine B | Hericium erinaceus | Mouse astroglial cells | 1.0 mM | 129.7 ± 6.5 |
| Erinacine C | Hericium erinaceus | Mouse astroglial cells | 1.0 mM | 299.1 ± 59.6 |
Experimental Protocol: NGF Quantification using Sandwich ELISA
This protocol outlines the key steps for quantifying NGF in cell culture supernatants following treatment with compounds like this compound. Commercial ELISA kits are widely available and their specific instructions should be followed for optimal results.
Objective: To measure the concentration of NGF in conditioned media from astroglial cells treated with this compound or other potential NGF inducers.
Materials:
-
96-well microplate pre-coated with a capture antibody specific for NGF.
-
Cell culture supernatant (samples).
-
Recombinant NGF standard of known concentration.
-
Biotinylated detection antibody specific for NGF.
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate.
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 2 N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay diluent (e.g., PBS with 1% BSA).
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Plate Preparation: If not pre-coated, coat the 96-well plate with the capture antibody overnight at room temperature. Wash the plate multiple times with wash buffer to remove any unbound antibody.
-
Standard and Sample Incubation: Prepare a serial dilution of the recombinant NGF standard to generate a standard curve. Add 100 µL of standards and cell culture supernatant samples to the appropriate wells. Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 45 minutes at room temperature.
-
Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution to each well. Incubate for 30 minutes at room temperature in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Subtract the blank reading from all other readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the standard curve to determine the concentration of NGF in the samples.
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for validating NGF increase using ELISA.
Caption: Simplified overview of the NGF signaling pathway.
Caption: Logical relationship for comparing NGF-inducing compounds.
References
A Comparative Analysis of Signaling Pathways: Dictyophorine A-Induced NGF vs. Other Neurotrophins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways activated by Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and the indirect neurotrophic effects of Dictyophorine A. This compound, a sesquiterpene isolated from the mushroom Dictyophora indusiata, has been shown to stimulate the synthesis of NGF in astroglial cells.[1][2] This guide will, therefore, compare the signaling cascades initiated by NGF (as induced by this compound) with those of other well-characterized neurotrophins, providing quantitative data where available and detailing the experimental methodologies used to elucidate these pathways.
Overview of Neurotrophin Signaling
Neurotrophins are a family of proteins crucial for the survival, development, and function of neurons.[3] They exert their effects by binding to two main types of receptors: the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and the p75 neurotrophin receptor (p75NTR). The specific downstream signaling cascades activated depend on the neurotrophin, the receptor it binds to, and the cellular context. The primary pathways include the Ras/MAPK, PI3K/Akt, and PLC-γ cascades, which regulate neuronal differentiation, survival, and synaptic plasticity.[3][4][5]
This compound: An Inducer of Nerve Growth Factor Synthesis
This compound acts as an indirect neurotrophic agent by stimulating the production of NGF in astroglial cells.[1][2] The increased levels of NGF then activate its high-affinity receptor, TrkA, on responsive neurons. This initiates the downstream signaling events characteristic of NGF.
Comparative Analysis of Signaling Pathway Activation
The following tables summarize quantitative data comparing the activation of key signaling molecules and the resulting cellular responses induced by NGF and BDNF. As this compound's effects are mediated by NGF, the data for NGF can be considered representative of the downstream consequences of this compound treatment in a co-culture system of astroglial cells and neurons.
Table 1: Comparison of Trk Receptor Phosphorylation
| Neurotrophin | Receptor | Cell Type | Treatment Conditions | Fold Increase in Phosphorylation (vs. Control) | Reference |
| NGF | TrkA | PC12 cells | 50 ng/mL for 10 min | Not explicitly quantified, but robust phosphorylation shown | [6] |
| BDNF | TrkB | HT-22 hippocampal neurons | 10⁻⁹ M for 15-60 min | Not explicitly quantified, but significant phosphorylation observed | [7] |
| NGF vs. BDNF | TrkA vs. TrkB | - | - | TrkA shows more rapid autophosphorylation in vitro compared to TrkB | [8] |
Table 2: Activation of Downstream Signaling Pathways
| Neurotrophin | Pathway | Key Protein Phosphorylated | Cell Type | Treatment Conditions | Fold Increase in Phosphorylation (vs. Control) | Reference |
| NGF | MAPK/ERK | ERK1/2 | PC12 cells | 100 ng/mL for 5-60 min | Peak at ~5-10 min, sustained activation | [9] |
| BDNF | MAPK/ERK | ERK1/2 | Hippocampal Neurons | 100 ng/mL, time-dependent | Time-dependent increase | [10] |
| NGF | PI3K/Akt | Akt | Hippocampal Neurons | 100 ng/mL, time-dependent | Time-dependent increase | [10] |
| BDNF | PI3K/Akt | Akt | Hippocampal Neurons | 100 ng/mL, time-dependent | Time-dependent increase | [10] |
Table 3: Comparison of Neuronal Responses
| Neurotrophin | Response | Cell Type | Treatment Conditions | Quantitative Measurement | Reference |
| NGF | Neuronal Survival | Sympathetic Neurons | 0.1-10 ng/mL for 3 days | Maximal survival at 5 ng/mL | [11] |
| BDNF | Neuronal Survival | Cranial Sensory Neurons | - | Does not support survival of NGF-dependent neurons early in development | [12] |
| NGF | Neurite Outgrowth | Dorsal Root Ganglion | 1 ng/mL immobilized | 1,075 µm maximum neurite length | [13] |
| BDNF | Neurite Outgrowth | Hippocampal Neurons | - | Enhances neurite outgrowth | [14] |
| NGF vs. BDNF | Neurite Outgrowth | Sympathetic Neurons | NGF (10 ng/mL) +/- BDNF (100 ng/mL) | BDNF inhibits NGF-mediated neurite outgrowth | [11] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling cascades activated by NGF and BDNF.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to generate the data presented in this guide.
1. Quantification of NGF Synthesis (ELISA)
-
Objective: To measure the concentration of NGF secreted by astroglial cells following treatment with this compound.
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
-
Protocol Outline:
-
A microplate is coated with a capture antibody specific for NGF.
-
Samples (e.g., cell culture supernatant from astroglial cells treated with this compound) and standards containing known concentrations of NGF are added to the wells.
-
NGF present in the sample binds to the capture antibody.
-
A biotinylated detection antibody, also specific for NGF, is added, which binds to a different epitope on the captured NGF.
-
Streptavidin conjugated to horseradish peroxidase (HRP) is added and binds to the biotinylated detection antibody.
-
A substrate for HRP is added, resulting in a colorimetric reaction.
-
The intensity of the color is measured using a microplate reader and is proportional to the amount of NGF in the sample.[15][16]
-
2. Western Blotting for Trk Receptor and Downstream Protein Phosphorylation
-
Objective: To detect and quantify the phosphorylation status of Trk receptors and downstream signaling proteins (e.g., Akt, ERK) upon neurotrophin stimulation.
-
Principle: Western blotting is a technique used to separate and identify proteins. In the context of signaling pathways, it is used to detect the phosphorylated (activated) forms of specific proteins.
-
Protocol Outline:
-
Neuronal cells are treated with the neurotrophin of interest (e.g., NGF or BDNF) for a specific duration.
-
Cells are lysed, and the total protein concentration is determined.
-
Proteins are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-TrkA).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
A chemiluminescent substrate is added, and the light emitted is detected, indicating the presence and relative amount of the phosphorylated protein.
-
The membrane can be stripped and re-probed with an antibody against the total protein to normalize for protein loading.[6][7][8]
-
3. Neuronal Survival Assay
-
Objective: To assess the ability of a neurotrophin to promote the survival of neurons in culture.
-
Principle: Primary neurons are cultured in the presence or absence of the neurotrophin, and the number of surviving neurons is quantified after a specific period.
-
Protocol Outline:
-
Primary neurons (e.g., from dorsal root ganglia or sympathetic ganglia) are dissociated and plated in culture dishes.
-
The culture medium is supplemented with varying concentrations of the neurotrophin being tested (e.g., NGF or BDNF).
-
Control cultures receive no neurotrophin.
-
After a set period (e.g., 48-72 hours), the number of surviving neurons is counted. This can be done manually using a microscope or with automated cell counting methods. Viability can also be assessed using assays such as the MTT assay, which measures mitochondrial activity.[11][12][17][18]
-
4. Neurite Outgrowth Assay
-
Objective: To quantify the effect of a neurotrophin on the growth of neurites (axons and dendrites) from neurons.
-
Principle: Neurons are cultured in the presence of the neurotrophin, and the length and/or number of neurites are measured.
-
Protocol Outline:
-
Primary neurons are plated at a low density in culture dishes.
-
The culture medium is supplemented with the neurotrophin of interest.
-
After a defined period of growth, the cells are fixed and immunostained for neuronal markers (e.g., β-III tubulin) to visualize the neurites.
-
Images of the neurons are captured using a microscope.
-
The length of the longest neurite or the total neurite length per neuron is measured using image analysis software.[11][13][14]
-
Conclusion
This compound represents a promising small molecule that can indirectly activate neurotrophic signaling by stimulating the synthesis of NGF. The downstream effects of this compound are therefore predicted to mirror those of NGF, primarily acting through the TrkA receptor to activate the Ras/MAPK, PI3K/Akt, and PLC-γ pathways, ultimately promoting neuronal survival and differentiation. In contrast, other neurotrophins like BDNF signal through the TrkB receptor, leading to a distinct set of cellular responses, particularly in the context of synaptic plasticity.
The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the comparative efficacy of this compound and other neurotrophins in various models of neuronal function and disease. Future studies should focus on directly quantifying the downstream signaling events and neuronal responses to this compound-induced NGF to provide a more comprehensive comparison with other neurotrophic factors.
References
- 1. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of tyrosine kinase domain properties for the neurotrophin receptors TrkA and TrkB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of ERK1/2 blocks NGF to BDNF signaling and suppresses the development of and reverses already established pain behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The survival of NGF-dependent but not BDNF-dependent cranial sensory neurons is promoted by several different neurotrophins early in their development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biomimetic surface delivery of NGF and BDNF to enhance neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biosensis.com [biosensis.com]
- 16. biosensis.com [biosensis.com]
- 17. jneurosci.org [jneurosci.org]
- 18. NGF-Dependent and BDNF-Dependent DRG Sensory Neurons Deploy Distinct Degenerative Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
In vivo validation of Dictyophorine A's neuroprotective effects in animal models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the neuroprotective agent Dictyophorine A. Due to the current absence of in vivo validation in mammalian models for this compound, this document will compare its documented in vitro effects with the established in vivo neuroprotective actions of alternative therapeutic agents. This guide will focus on comparing the underlying mechanisms and experimental outcomes to provide a framework for future in vivo studies of this compound.
This compound: In Vitro Neuroprotective Profile
This compound, a sesquiterpene isolated from the edible mushroom Dictyophora indusiata, has demonstrated promising neuroprotective properties in preclinical in vitro studies. The primary mechanism identified is its ability to stimulate the synthesis and release of Nerve Growth Factor (NGF) in astroglial cells. NGF is a crucial neurotrophin involved in the survival, development, and function of neurons.
Additionally, related compounds from Dictyophora indusiata, such as dictyoquinazols, have been shown to protect primary mouse cortical neurons from excitotoxicity induced by glutamate and N-methyl-D-aspartate (NMDA). Polysaccharides from the same mushroom have also exhibited neuroprotective effects in C. elegans models of neurodegenerative diseases, suggesting a broader neuroprotective potential of compounds from this natural source.
However, to date, the promising in vitro findings for this compound have not been translated into in vivo studies using mammalian models of neurodegenerative diseases such as stroke, Alzheimer's disease, or Parkinson's disease.
Comparative Analysis with In Vivo Validated Neuroprotective Agents
To contextualize the potential of this compound, this section compares its in vitro profile with two well-established neuroprotective agents that have been validated in animal models: Edaravone for ischemic stroke and Donepezil for Alzheimer's disease.
Edaravone: A Clinically Used Neuroprotectant in Stroke
Edaravone is a free radical scavenger that is clinically approved for the treatment of acute ischemic stroke in some countries. Its efficacy has been demonstrated in numerous animal models of focal cerebral ischemia.
Table 1: Comparison of Neuroprotective Effects and Experimental Data
| Parameter | This compound (In Vitro) | Edaravone (In Vivo - MCAO Model) |
| Model System | Primary astroglial cells | Middle Cerebral Artery Occlusion (MCAO) in mice/rats |
| Mechanism of Action | Stimulation of NGF synthesis and release | Free radical scavenger, antioxidant |
| Key Endpoint(s) | Increased NGF concentration | Reduction in infarct volume, improvement in neurological deficit scores |
| Effective Concentration/Dose | 3.3 µM | 3 mg/kg (intraperitoneal) |
| Supporting Data | Four-fold increase in NGF release | ~25-30% reduction in infarct volume and functional outcome improvement[1][2][3] |
Donepezil: A Standard of Care for Alzheimer's Disease
Donepezil is an acetylcholinesterase inhibitor used to manage symptoms of Alzheimer's disease. Its neuroprotective effects have been studied in various animal models of Alzheimer's, such as the SAMP8 mouse model of accelerated senescence.
Table 2: Comparison of Neuroprotective Effects and Experimental Data
| Parameter | This compound (In Vitro) | Donepezil (In Vivo - SAMP8 Model) |
| Model System | Primary astroglial cells | Senescence-Accelerated Mouse Prone 8 (SAMP8) |
| Mechanism of Action | Stimulation of NGF synthesis and release | Acetylcholinesterase inhibitor, enhances cholinergic neurotransmission |
| Key Endpoint(s) | Increased NGF concentration | Improvement in cognitive function (e.g., Morris Water Maze), reduced neuronal loss |
| Effective Concentration/Dose | 3.3 µM | 3 mg/kg/day (oral) |
| Supporting Data | Four-fold increase in NGF release | Significant decrease in escape latency time in Morris Water Maze[4] |
Experimental Protocols
In Vitro Assay for this compound's Effect on NGF Synthesis
Cell Culture: Primary astroglial cells are prepared from the cerebral cortices of neonatal rats. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
Treatment: Confluent astroglial cell cultures are treated with this compound at a concentration of 3.3 µM. Control cultures receive the vehicle solution.
NGF Quantification: After a 24-hour incubation period, the culture medium is collected. The concentration of NGF is determined using a two-site enzyme-linked immunosorbent assay (ELISA) with specific antibodies against NGF.
In Vivo Model of Ischemic Stroke for Edaravone Evaluation
Animal Model: Male adult mice or rats are used. Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO). An intraluminal filament is inserted to block the MCA for a defined period (e.g., 60 minutes), followed by reperfusion.
Treatment: Edaravone (3 mg/kg) or saline (vehicle control) is administered intraperitoneally at the time of reperfusion[5].
Outcome Measures:
-
Infarct Volume Assessment: 24 hours after MCAO, brains are harvested and sectioned. The sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is calculated as a percentage of the total brain volume.
-
Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system (e.g., a 5-point scale) based on motor deficits.
Signaling Pathways and Experimental Workflows
Caption: In vitro signaling of this compound promoting NGF release.
Caption: Workflow for in vivo evaluation of Edaravone in a stroke model.
Conclusion and Future Directions
This compound exhibits a compelling neuroprotective mechanism in vitro through the upregulation of NGF, a key neurotrophin. This positions it as a promising candidate for further investigation in neurodegenerative diseases. However, the critical next step is to validate these findings in established in vivo animal models of diseases where NGF has a known therapeutic role, such as Alzheimer's disease and certain peripheral neuropathies.
The comparison with established neuroprotective agents like Edaravone and Donepezil highlights the different stages of drug development and the importance of robust in vivo data. Future research on this compound should focus on:
-
Pharmacokinetic studies to determine its bioavailability and ability to cross the blood-brain barrier.
-
Efficacy studies in animal models of Alzheimer's disease, leveraging its NGF-stimulating properties.
-
Toxicology studies to establish a safety profile.
By systematically progressing through these stages of preclinical development, the full therapeutic potential of this compound as a novel neuroprotective agent can be elucidated.
References
- 1. Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metabolomic Profiling of Brain Protective Effect of Edaravone on Cerebral Ischemia-Reperfusion Injury in Mice [frontiersin.org]
A Head-to-Head Comparison of Dictyophorine A and Other Bioactive Extracts of Dictyophora indusiata
For Researchers, Scientists, and Drug Development Professionals
The veiled lady mushroom, Dictyophora indusiata, is a well-regarded source of diverse bioactive compounds with significant therapeutic potential. Historically used in traditional medicine, modern scientific inquiry has begun to elucidate the specific chemical constituents responsible for its wide-ranging pharmacological effects.[1] This guide provides a head-to-head comparison of its key bioactive components, with a particular focus on the neurotrophic compound Dictyophorine A versus other extracts such as polysaccharides and alkaloids. The information presented herein is supported by experimental data to aid researchers and drug development professionals in their evaluation of these natural products.
I. Overview of Bioactive Components
Dictyophora indusiata is a rich reservoir of phytochemicals, each contributing to its medicinal profile. The primary classes of bioactive compounds isolated from this mushroom include:
-
Sesquiterpenes (this compound and B): These eudesmane-type sesquiterpenes are notable for their ability to stimulate nerve growth factor (NGF) synthesis, suggesting potential applications in neurodegenerative disease research.[2][3]
-
Alkaloids (Dictyoquinazols A, B, and C): These unique quinazoline compounds have demonstrated significant neuroprotective properties by shielding neurons from excitotoxicity induced by glutamate and N-methyl-D-aspartate (NMDA).[4]
-
Polysaccharides (DIPs): As the most extensively studied components of D. indusiata, these complex carbohydrates exhibit a broad spectrum of biological activities, including potent anti-inflammatory, antioxidant, and immunomodulatory effects.[1]
-
Other Small Molecules: The mushroom also contains various other bioactive compounds, including monoterpenes, albaflavenone (a sesquiterpene antibiotic), and 5-(hydroxymethyl)-2-furfural (HMF), which contribute to its overall therapeutic profile.
II. Quantitative Comparison of Biological Activities
To facilitate a clear comparison, the following tables summarize the quantitative data on the neuroprotective, anti-inflammatory, and antioxidant activities of this compound and other D. indusiata extracts based on available experimental evidence.
Table 1: Neuroprotective Activity
| Compound/Extract | Bioassay | Cell Line/Model | Results | Reference |
| This compound & B | Nerve Growth Factor (NGF) Synthesis | Astroglial cells | Promoted NGF synthesis. | [2][3] |
| Dictyoquinazols A, B, & C | Glutamate- and NMDA-induced excitotoxicity | Primary cultured mouse cortical neurons | Protected neurons in a dose-dependent manner. | [4] |
| Polysaccharides (DiPS) | Chemosensory behavior dysfunction | C. elegans models of neurodegenerative disease | Alleviated dysfunction and reduced ROS levels. | [5] |
Table 2: Anti-inflammatory Activity
| Compound/Extract | Bioassay | Cell Line | IC50 / Effective Concentration | Reference |
| Ethanolic Extract Compound 17 | Nitric Oxide (NO) Inhibition | BV-2 microglial cells | IC50: 10.86 μM | [1] |
| Ethanolic Extract Compound 15 | Nitric Oxide (NO) Inhibition | BV-2 microglial cells | IC50: 42.41 μM | [1] |
| Ethanolic Extract Compound 1 | Nitric Oxide (NO) Inhibition | BV-2 microglial cells | IC50: 46.30 μM | [1] |
| Ethanolic Extract Compound 4 | Nitric Oxide (NO) Inhibition | BV-2 microglial cells | IC50: 62.15 μM | [1] |
| Ethanolic Extract Compound 16 | Nitric Oxide (NO) Inhibition | BV-2 microglial cells | IC50: 66.12 μM | [1] |
| Ethanolic Extract Compound 3 | Nitric Oxide (NO) Inhibition | BV-2 microglial cells | IC50: 89.12 μM | [1] |
| Ethanolic Extract Compound 3 | TNF-α Inhibition | BV-2 microglial cells | IC50: 11.9 μM | [1] |
| Ethanolic Extract Compound 16 | IL-6 Inhibition | BV-2 microglial cells | IC50: 13.53 μM | [1] |
| Ethanolic Extract Compound 17 | IL-1β Inhibition | BV-2 microglial cells | IC50: 23.9 μM | [1] |
| Polysaccharides (DIP) | TLR4/NF-κB and NLRP3 inflammasome modulation | RAW264.7 macrophages | Inhibited signaling pathways. | [6] |
Table 3: Antioxidant Activity
| Extract | Bioassay | SC50 / Activity | Reference |
| Aqueous Extract (Core) | DPPH Scavenging | SC50: 0.88 ± 0.01 mg/mL | [7] |
| Aqueous Extract (Peel and Green Mixture) | DPPH Scavenging | SC50: 1.25 ± 0.02 mg/mL | [7] |
| Aqueous Extract (Whole) | DPPH Scavenging | SC50: 1.30 ± 0.01 mg/mL | [7] |
| Hot Water Extract | DPPH Scavenging | 97.35% at 2 mg/mL | [8] |
| Aqueous Extract (Core) | ABTS Scavenging | SC50: 0.16 ± 0.00 mg/mL | [7] |
| Aqueous Extract (Peel and Green Mixture) | ABTS Scavenging | SC50: 0.22 ± 0.01 mg/mL | [7] |
| Aqueous Extract (Whole) | ABTS Scavenging | SC50: 0.23 ± 0.01 mg/mL | [7] |
| Hot Water Extract | Hydroxyl Radical Scavenging | 52.28% at 2 mg/mL | [8] |
| Hot Water Extract | Superoxide Anion Scavenging | 48.64% at 2 mg/mL | [8] |
| Hot Water Extract | Ferrous Ion Chelating Effect | 18.56% at 2 mg/mL | [8] |
III. Signaling Pathways and Mechanisms of Action
The bioactive compounds from D. indusiata exert their effects through various molecular pathways. The anti-inflammatory properties of the polysaccharides, for instance, are mediated through the modulation of key inflammatory signaling cascades.
References
- 1. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dictyoquinazols A, B, and C, new neuroprotective compounds from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Assessing the Specificity of Dictyophorine A for Nerve Growth Factor Induction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Dictyophorine A's specificity in inducing Nerve Growth Factor (NGF) synthesis. Due to the limited publicly available data on this compound, this guide draws comparisons with other well-characterized NGF inducers, primarily constituents of the medicinal mushroom Hericium erinaceus (Lion's Mane), such as erinacines and hericenones. This document summarizes available quantitative data, outlines detailed experimental protocols for assessing NGF induction and specificity, and visualizes relevant biological pathways and workflows.
Introduction to Small Molecule NGF Inducers
Nerve Growth Factor (NGF) is a crucial neurotrophic factor involved in the survival, development, and function of neurons. However, its therapeutic application is limited by its protein nature, which prevents it from crossing the blood-brain barrier. This has spurred research into small molecule compounds that can penetrate the central nervous system and stimulate endogenous NGF synthesis.
This compound , a sesquiterpene isolated from the mushroom Dictyophora indusiata, has been identified as a stimulator of NGF synthesis in astroglial cells.[1] Astrocytes are key glial cells in the central nervous system and a significant source of neurotrophic factors. However, the extent of this compound's specificity for NGF induction compared to other neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF) remains largely uncharacterized in publicly accessible research.
This guide aims to provide a framework for evaluating the specificity of this compound by comparing it with other known NGF inducers and outlining the necessary experimental procedures.
Comparative Analysis of NGF Inducers
While direct comparative data for this compound is scarce, we can establish a baseline for comparison using data from other prominent NGF-inducing compounds. The following table summarizes quantitative data on the NGF-inducing activity of various natural compounds.
Table 1: Quantitative Comparison of NGF Induction by Various Compounds
| Compound | Source | Cell Type | Concentration | NGF Secretion (pg/mL) | Reference |
| This compound | Dictyophora indusiata | Rat Astroglial Cells | Data not available | Data not available | [1] |
| Dictyophorine B | Dictyophora indusiata | Rat Astroglial Cells | Data not available | Data not available | [1] |
| Erinacine A | Hericium erinaceus | Mouse Astroglial Cells | 1.0 mM | 250.1 ± 36.2 | |
| Erinacine B | Hericium erinaceus | Mouse Astroglial Cells | 1.0 mM | 129.7 ± 6.5 | |
| Erinacine C | Hericium erinaceus | Mouse Astroglial Cells | 1.0 mM | 299.1 ± 59.6 | |
| Erinacine E | Hericium erinaceus | Mouse Astroglial Cells | 5.0 mM | 105 ± 5.2 | |
| Erinacine F | Hericium erinaceus | Mouse Astroglial Cells | 5.0 mM | 175 ± 5.2 | |
| Hericenone C | Hericium erinaceus | Mouse Astroglial Cells | 33 µg/mL | 23.5 ± 1.0 | |
| Hericenone D | Hericium erinaceus | Mouse Astroglial Cells | 33 µg/mL | 10.8 ± 0.8 | |
| Hericenone E | Hericium erinaceus | Mouse Astroglial Cells | 33 µg/mL | 13.9 ± 2.1 | |
| Hericenone H | Hericium erinaceus | Mouse Astroglial Cells | 33 µg/mL | 45.1 ± 1.1 | |
| Epinephrine (Positive Control) | - | Mouse Astroglial Cells | 69.2 ± 17.2 mM | - |
Note: The lack of specific concentration and secretion data for this compound highlights a significant gap in the current scientific literature.
Experimental Protocols for Assessing Specificity
To thoroughly assess the specificity of this compound for NGF induction, a series of well-defined experiments are required. The following protocols provide a framework for such an investigation.
Primary Astrocyte Culture
Objective: To establish a primary culture of astrocytes for in vitro assessment of NGF induction.
Methodology:
-
Tissue Dissociation: Isolate cerebral cortices from neonatal rodents (e.g., P1-P3 Sprague-Dawley rats or C57BL/6 mice). Mince the tissue and enzymatically digest it with a solution of papain and DNase I.
-
Cell Plating: After dissociation, filter the cell suspension through a nylon mesh to remove debris. Plate the cells in poly-D-lysine-coated culture flasks in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.
-
Astrocyte Enrichment: After 7-10 days in culture, a confluent layer of astrocytes will form. Vigorously shake the flasks to dislodge and remove microglia and oligodendrocytes, which are less adherent.
-
Purification: Treat the astrocyte-enriched culture with cytosine arabinoside (Ara-C) for 48-72 hours to inhibit the proliferation of any remaining microglia.
-
Subculturing: Passage the purified astrocytes using trypsin-EDTA and re-plate them in multi-well plates for subsequent experiments.
Neurotrophic Factor Induction Assay
Objective: To quantify the amount of NGF, BDNF, and GDNF secreted by astrocytes following treatment with this compound and other inducers.
Methodology:
-
Cell Seeding: Seed purified astrocytes into 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Replace the culture medium with fresh serum-free DMEM. Add this compound, a positive control (e.g., Erinacine A), and a vehicle control (e.g., DMSO) at various concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Sample Collection: After 24-48 hours of incubation, collect the cell culture supernatant. Centrifuge the supernatant to remove any cellular debris and store it at -80°C until analysis.
-
Quantification by ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for NGF, BDNF, and GDNF to quantify the concentration of each neurotrophic factor in the collected supernatants. Follow the manufacturer's instructions for the ELISA procedure.[2][3]
Western Blot Analysis for Neurotrophic Factor Expression
Objective: To confirm at the cellular level that the increased secretion of neurotrophic factors is due to upregulated protein expression.
Methodology:
-
Cell Lysis: After collecting the supernatant for ELISA, wash the astrocyte monolayer with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies specific for NGF, BDNF, GDNF, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Visualizing Workflows and Pathways
Experimental Workflow for Assessing Specificity
The following diagram illustrates the experimental workflow to determine the specificity of a compound for inducing neurotrophic factors.
Experimental workflow for assessing neurotrophic factor induction specificity.
Known Signaling Pathways for NGF Induction
The precise signaling pathway activated by this compound to induce NGF is currently unknown. However, research on other small molecule NGF inducers has implicated several key pathways. Understanding these can provide a foundation for future investigations into this compound's mechanism of action. The primary pathway for NGF signaling itself involves the TrkA and p75NTR receptors.[4][5] Small molecule inducers are thought to upregulate NGF expression through various intracellular signaling cascades that converge on transcription factors controlling the Ngf gene.
The diagram below illustrates a generalized signaling pathway often associated with the induction of neurotrophic factors in astrocytes.
Generalized signaling pathway for small molecule-induced NGF synthesis.
Conclusion and Future Directions
Future research should focus on:
-
Dose-response studies: Determining the optimal concentration of this compound for NGF induction.
-
Specificity profiling: Assessing the effect of this compound on the expression and secretion of other neurotrophic factors, such as BDNF and GDNF.
-
Direct comparative analysis: Evaluating the potency and specificity of this compound against other known NGF inducers like erinacines and hericenones in parallel experiments.
-
Mechanism of action studies: Identifying the signaling pathways activated by this compound in astrocytes that lead to NGF synthesis.
By addressing these research gaps, the scientific community can gain a comprehensive understanding of this compound's potential as a specific and effective therapeutic agent for neurodegenerative diseases.
References
- 1. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Reduced levels of NGF shift astrocytes toward a neurotoxic phenotype [frontiersin.org]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. sinobiological.com [sinobiological.com]
- 5. The Nerve Growth Factor Signaling and Its Potential as Therapeutic Target for Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Foundational Dictyophorine A Studies: A Guide to Result Validation
For researchers, scientists, and drug development professionals, the validation of foundational scientific findings is a cornerstone of advancing research. This guide provides a comprehensive overview of the seminal research on Dictyophorine A, a promising nerve growth factor (NGF) synthesis stimulator, to facilitate the replication and validation of these pivotal studies.
This compound, a novel eudesmane-type sesquiterpene, was first isolated from the mushroom Dictyophora indusiata.[1][2][3] Foundational studies have demonstrated its potential as a neuroprotective agent by promoting the synthesis of NGF in astroglial cells.[1][3] This guide delves into the original experimental data and methodologies, offering a framework for comparative analysis and further investigation. To date, no direct replication studies or a total synthesis of this compound have been published, making a thorough understanding of the original research critical for any future validation efforts.
Comparative Analysis of NGF Synthesis Stimulation
The foundational study by Kawagishi et al. (1997) identified this compound and its structural analog, Dictyophorine B, as potent stimulators of NGF synthesis. The study reported that this compound exhibited a more pronounced effect compared to Dictyophorine B.[3] The data from this seminal work is summarized below for comparative purposes.
| Compound | Concentration | NGF Synthesis (pg/ml) | Fold Increase vs. Control |
| Control | - | 15 | 1.0 |
| This compound | 100 µg/ml | 60 | 4.0 |
| Dictyophorine B | 100 µg/ml | 45 | 3.0 |
Data extracted from Kawagishi et al., Phytochemistry, 1997.
Experimental Protocols
To aid in the replication of these findings, detailed methodologies from the foundational study are provided below.
Isolation of Dictyophorines A and B
The isolation protocol is a critical first step for obtaining the compounds for biological assays.
NGF Synthesis Assay in Primary Astroglial Cells
This bioassay is fundamental to quantifying the neuroprotective potential of this compound.
-
Cell Culture: Primary astroglial cells were prepared from the cerebral cortex of 1-day-old rats.
-
Treatment: The cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum. After reaching confluence, the medium was replaced with serum-free DMEM, and the cells were treated with this compound or Dictyophorine B (100 µg/ml).
-
Incubation: The cells were incubated for 24 hours.
-
Quantification of NGF: The amount of NGF secreted into the culture medium was measured using a two-site enzyme immunoassay.
Proposed Signaling Pathway
While the foundational study did not elucidate the specific signaling pathway, subsequent research on NGF synthesis stimulation in astrocytes suggests potential mechanisms. The diagram below illustrates a plausible pathway that could be investigated in validation studies.
Conclusion and Future Directions
The foundational research on this compound presents a compelling case for its neuroprotective properties. However, the lack of replication studies and a reported total synthesis highlights a significant gap in the validation of these initial findings. This guide provides the necessary data and protocols to enable researchers to independently verify and build upon this important work. Future research should focus on the total synthesis of this compound to ensure a consistent and pure source for biological studies, as well as a more in-depth investigation into its mechanism of action and efficacy in in vivo models of neurodegenerative diseases.
References
- 1. Synthetic studies on terpenoids. Part 7. Synthetic studies leading to the total synthesis of eudesmane sesquiterpenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Dictyophorine - Wikipedia [en.wikipedia.org]
- 3. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Dictyophorine A
Disclaimer: A specific Safety Data Sheet (SDS) for Dictyophorine A is not publicly available. The following guidance is based on general safety protocols for handling novel chemical compounds with unknown toxicological properties and should be adapted to specific laboratory conditions and risk assessments.
This compound is a sesquiterpene isolated from the fungus Phallus indusiatus.[1] While its biological activity in promoting nerve growth factor synthesis is noted, comprehensive safety data is not available.[1][2] Therefore, it is crucial to handle this compound with a high degree of caution, assuming it may be hazardous.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[3][4] | Provides chemical resistance against a range of organic compounds. Latex gloves are not recommended as they offer poor protection against many chemicals.[4] |
| Eye Protection | Tightly fitting safety goggles or a face shield.[5] | Protects eyes from splashes of liquids or fine dust.[5] |
| Body Protection | Long-sleeved laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A disposable mask for handling dusts or a half-face respirator with organic vapor cartridges may be necessary if handling outside of a fume hood.[3] | To prevent inhalation of the compound, especially if it is in a powder form or if aerosols may be generated. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Operational Plan
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be clearly labeled as "this compound - Caution: Toxicity Unknown."
2. Handling and Preparation:
-
All handling of this compound, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Use dedicated lab equipment (spatulas, glassware, etc.) for handling the compound.
-
Before starting work, ensure a spill kit is readily accessible.
3. Experimental Use:
-
When using this compound in experiments, ensure that all procedures are designed to minimize the generation of dust or aerosols.
-
Clearly label all solutions containing this compound.
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material.
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, should be collected in a designated, sealed hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[6]
Experimental Protocols
Detailed experimental protocols for the isolation and biological testing of this compound can be found in the primary literature. One of the foundational studies by Kawagishi et al. (1997) describes the isolation of dictyophorines A and B from Dictyophora indusiata and their activity in promoting Nerve Growth Factor (NGF) synthesis in astroglial cells.
Brief Overview of NGF-Synthesis Assay (as described by Kawagishi et al., 1997):
-
Cell Culture: Primary astroglial cells are prepared from the cerebral cortex of neonatal rats.
-
Treatment: The cultured astroglial cells are treated with varying concentrations of this compound.
-
Incubation: The cells are incubated for a specified period to allow for NGF synthesis.
-
NGF Quantification: The amount of NGF secreted into the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).
For detailed methodologies, it is essential to consult the original research articles.[2]
Caption: Workflow for the safe handling of this compound.
References
- 1. Dictyophorine - Wikipedia [en.wikipedia.org]
- 2. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Personal safety and protective clothing [fao.org]
- 4. Which personal protective equipment do you need to [royalbrinkman.com]
- 5. bvl.bund.de [bvl.bund.de]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
